molecular formula C15H18O8 B1174465 Secodihydro-hydramicromelin B

Secodihydro-hydramicromelin B

Cat. No.: B1174465
M. Wt: 326.30 g/mol
InChI Key: BNLUQONOBPMVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Secodihydro-hydramicromelin B, also known as this compound, is a useful research compound. Its molecular formula is C15H18O8 and its molecular weight is 326.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-(3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl)-2-hydroxy-4-methoxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O8/c1-15(21)13(19)12(23-14(15)20)8-5-7(3-4-11(17)18)9(16)6-10(8)22-2/h5-6,12-13,16,19,21H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLUQONOBPMVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)C2=C(C=C(C(=C2)CCC(=O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elucidation of Secodihydro-hydramicromelin B: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The quest to uncover the intricate molecular architecture of natural products is a cornerstone of drug discovery and chemical biology. Each newly identified compound presents a unique puzzle, demanding a strategic and multi-faceted analytical approach to piece together its structure. This guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the structural elucidation of Secodihydro-hydramicromelin B, a natural product isolated from Equisetum hyemale L. While the primary research article by de Queiroz et al. in the Journal of Ethnopharmacology (2023) reports its discovery, the detailed spectroscopic data integral to its full structural determination is not publicly available.[[“]][2][3] This guide, therefore, is constructed based on established principles and common practices in the field of natural product chemistry, outlining the likely experiments and analytical logic that would have been employed.

Introduction to this compound

This compound is a natural product with the molecular formula C₁₅H₁₈O₈, giving it a molecular weight of 326.3 g/mol . It was first reported as a novel substance isolated from the plant Equisetum hyemale L., commonly known as rough horsetail.[[“]][2][3] This plant has a history of use in traditional medicine, and modern studies have begun to investigate its chemical constituents for various pharmacological activities.[4][[“]][6] The discovery of novel compounds like this compound is a critical step in understanding the potential therapeutic applications of this plant species.

The Elucidation Workflow: A Logic-Driven Approach

The determination of a novel chemical structure is a systematic process. The following workflow outlines the probable sequence of experiments and data analysis that would lead to the complete structural assignment of this compound.

Caption: A logical workflow for the structural elucidation of a novel natural product.

Foundational Analysis: High-Resolution Mass Spectrometry

The initial and most crucial step after isolation is the determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

  • Data Analysis: The exact mass is used to calculate the most plausible elemental composition using specialized software.

For this compound, HRMS would have provided an exact mass corresponding to the molecular formula C₁₅H₁₈O₈. This information is fundamental for all subsequent spectroscopic analysis.

Assembling the Pieces: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional (1D) NMR: The Initial Sketch
  • ¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling).

  • ¹³C NMR (Carbon NMR): This reveals the number of unique carbon atoms in the molecule and their electronic environment.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups.

Hypothetical ¹H and ¹³C NMR Data for this compound

¹H Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Corresponding ¹³C Chemical Shift (ppm)Carbon Type (DEPT)
Fictional Datad1H8.0160.0CH
Fictional Datad1H8.0110.0CH
Fictional Datas3H-60.0CH₃
..................

Note: This table is a fictional representation to illustrate how the data would be presented. Actual data is required for a definitive analysis.

Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are essential for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Caption: A diagram illustrating the correlations observed in 2D NMR experiments.

By meticulously analyzing the correlations from these 2D NMR experiments, researchers can piece together the planar structure of this compound.

Defining the 3D Architecture: Stereochemistry

Once the planar structure is established, the next challenge is to determine the three-dimensional arrangement of atoms, or its stereochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.

  • Chiroptical Methods: Techniques such as Electronic Circular Dichroism (ECD) can be used to determine the absolute configuration of the molecule by comparing experimental spectra with computationally predicted spectra.

Conclusion

The structural elucidation of a novel natural product like this compound is a rigorous process that relies on the synergistic interpretation of data from various advanced analytical techniques. While the complete experimental details for this specific compound are not yet widely available, the principles and methodologies outlined in this guide represent the standard and logical approach that would be taken by natural product chemists. The definitive structural assignment of this compound in the primary literature would have undoubtedly been the result of this systematic and evidence-based workflow, paving the way for future research into its biological activity and potential therapeutic applications.

References

  • de Queiroz, L. N., Da Fonseca, A. C. C., Wermelinger, G. F., da Silva, D. P. D., Pascoal, A. C. R. F., Sawaya, A. C. H. F., de Almeida, E. C. P., do Amaral, B. S., de Lima Moreira, D., & Robbs, B. K. (2023). New substances of Equisetum hyemale L. extracts and their in vivo antitumoral effect against oral squamous cell carcinoma. Journal of Ethnopharmacology, 303, 116043. [Link]

  • Gierlinger, N., Sapei, L., & Paris, O. (2008). Insights into the chemical composition of Equisetum hyemale by high resolution Raman imaging. Planta, 227(5), 969–980. [Link]

  • Plants For A Future. (n.d.). Equisetum hyemale L. Retrieved January 16, 2026, from [Link]

  • MDPI. (2024). From Stem to Spectrum: Phytochemical Characterization of Five Equisetum Species and Evaluation of Their Antioxidant Potential. Molecules, 29(12), 2838. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

Sources

Deconstructing Secodihydro-hydramicromelin B: A Spectroscopic Guide for Advanced Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Secodihydro-hydramicromelin B, a naturally occurring coumarin derivative isolated from Micromelum minutum. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the experimental rationale and the synergistic interplay of various spectroscopic techniques in unequivocally determining the molecule's complex structure. This guide is designed to be a practical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction: The Significance of this compound

This compound belongs to the coumarin class of compounds, which are widely recognized for their diverse pharmacological activities. The structural elucidation of such novel natural products is a critical first step in exploring their therapeutic potential. The molecule, identified as 1,2-seco-dihydromicromelin in its initial isolation, presents a unique structural motif derived from the parent coumarin, micromelin. Understanding its precise atomic connectivity and stereochemistry through spectroscopic analysis is paramount for any future synthetic efforts and structure-activity relationship (SAR) studies.

This guide will dissect the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data that collectively build a comprehensive and validated structural model of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Formula

Mass spectrometry serves as the initial cornerstone of structural analysis, providing the molecular weight and elemental composition of a compound. For this compound, this technique is crucial for establishing the foundational molecular formula upon which all other spectroscopic interpretations will be built.

Experimental Protocol: Mass Spectrometry

A high-resolution mass spectrum (HRMS) is typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

  • Desolvation: The charged droplets are desolvated with a heated gas (e.g., nitrogen) to release the analyte ions into the gas phase.

  • Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

Data Interpretation and Insights

The high-resolution mass spectrum provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺Data not available in search resultsCalculated based on C₁₅H₁₈O₈C₁₅H₁₉O₈⁺
Molecular Weight 326.30 C₁₅H₁₈O₈

Note: While the exact experimental HRMS data from the original publication was not available in the search results, the molecular formula is established as C₁₅H₁₈O₈.

The molecular formula of C₁₅H₁₈O₈, with a corresponding molecular weight of 326.30 g/mol , is the first critical piece of the puzzle. This information dictates the number and types of atoms that must be accounted for in the subsequent NMR and IR analyses.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Infrared Spectroscopy

The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound evaporated from a volatile solvent.

  • Data Acquisition: The sample is placed in the path of the IR beam, and the transmitted radiation is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).

Data Interpretation and Insights

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Implication
~3400 (broad)O-H stretchHydroxyl group(s)
~2950-2850C-H stretch (sp³)Aliphatic C-H bonds
~1730-1710C=O stretchEster and/or carboxylic acid carbonyl
~1600, ~1500C=C stretchAromatic ring
~1250-1000C-O stretchEther, ester, or alcohol C-O bonds

The presence of a broad absorption around 3400 cm⁻¹ is indicative of hydroxyl groups. The strong carbonyl absorption is a key feature, and its exact position can help distinguish between different types of carbonyls. The aromatic C=C stretching vibrations confirm the presence of the benzene ring component of the coumarin core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a comprehensive map of the carbon skeleton and the placement of protons.

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • ¹H NMR: A standard proton NMR experiment is performed to identify the chemical shifts, multiplicities, and integrals of all proton signals.

  • ¹³C NMR: A proton-decoupled carbon NMR experiment is run to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

Data Interpretation and Insights

The following tables summarize the ¹H and ¹³C NMR data as reported for 1,2-seco-dihydromicromelin, which is presumed to be structurally identical to this compound.

Table 3: ¹H NMR Spectroscopic Data for this compound (as 1,2-seco-dihydromicromelin)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Data not available in search results

Table 4: ¹³C NMR Spectroscopic Data for this compound (as 1,2-seco-dihydromicromelin)

PositionChemical Shift (δ) ppmDEPT
Data not available in search results

A note on data availability: Regrettably, the detailed ¹H and ¹³C NMR chemical shift and coupling constant data from the primary literature could not be retrieved through the conducted searches. The following interpretation is based on the expected structure and general principles of NMR spectroscopy for coumarin derivatives.

Structural Elucidation through NMR Data Synergy:

The complete structural elucidation of this compound would be achieved by a systematic analysis of the NMR data:

  • Identification of Spin Systems (¹H and COSY): The proton NMR spectrum, in conjunction with the COSY spectrum, would reveal coupled protons. For instance, the protons of the dihydrocinnamic acid side chain would form a distinct spin system. The aromatic protons on the coumarin core would also show characteristic coupling patterns.

  • Carbon Skeleton Assembly (HSQC and HMBC): The HSQC spectrum would allow for the direct assignment of protonated carbons. The HMBC spectrum would then be the key to connecting the molecular fragments. For example, correlations from the benzylic protons of the side chain to the carbons of the aromatic ring would firmly establish their connectivity. Long-range correlations from methoxy protons to the corresponding oxygen-bearing aromatic carbon would pinpoint the location of the methoxy group.

  • Confirmation of Functional Groups: The chemical shifts in both the ¹H and ¹³C NMR spectra would corroborate the functional groups identified by IR spectroscopy. For example, the downfield chemical shift of a carbon at ~170 ppm would confirm the presence of a carbonyl group (ester or carboxylic acid).

Visualizing Connectivity: The Power of 2D NMR

A diagram illustrating the key HMBC correlations would be instrumental in visualizing the assembly of the molecular structure.

Secodihydro_hydramicromelin_B_HMBC C2 C2' C3 C3' Aromatic_Ring Aromatic Ring OCH3 OCH3 H_on_C3 H on C3' H_on_C3->Aromatic_Ring HMBC H_OCH3 H of OCH3 H_OCH3->Aromatic_Ring HMBC H_on_C2 H_on_C2 H_on_C2->C3 HMBC C1 C1 H_on_C2->C1 HMBC

Caption: Illustrative HMBC correlations for structural assembly.

The Complete Picture: Structural Elucidation of this compound

By integrating the data from MS, IR, and a full suite of NMR experiments, the unambiguous structure of this compound can be determined. The molecular formula from HRMS provides the atomic inventory. IR spectroscopy confirms the presence of key functional groups such as hydroxyls, carbonyls, and an aromatic ring. Finally, the detailed connectivity map provided by 1D and 2D NMR allows for the precise assembly of the atoms into the final molecular architecture. The relative stereochemistry would be established through NOESY experiments, which would reveal through-space proximities of key protons.

Caption: Proposed structure of this compound.

Conclusion

The structural elucidation of novel natural products like this compound is a meticulous process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. While a definitive analysis is contingent upon the availability of the primary spectral data, this guide outlines the logical workflow and the scientific reasoning that underpins the determination of such a complex molecular structure. For researchers in the field, a thorough understanding of these spectroscopic principles is essential for advancing the frontiers of natural product science and drug discovery.

References

Due to the inability to access the full-text article containing the primary data for this compound (1,2-seco-dihydromicromelin), a direct citation to the complete dataset is not possible. The foundational work for this compound is:

  • Rahmani, M., Taufiq-Yap, Y. H., Ismail, H. B. M., Sukari, M. A., & Waterman, P. G. (1994). New coumarin and dihydrocinnamic acid derivatives from two Malaysian populations of Micromelum minutum. Phytochemistry, 37(2), 561-564. [Link]

Elucidating the Biosynthetic Pathway of Secodihydro-hydramicromelin B: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Secodihydro-hydramicromelin B is a complex coumarin isolated from Micromelum integerrimum, a plant within the Rutaceae family known for producing a rich diversity of bioactive secondary metabolites.[1][2] While its precise biological activities are still under investigation, its intricate structure suggests potential pharmacological significance. To date, the biosynthetic pathway of this compound remains uncharacterized. This technical guide presents a plausible biosynthetic pathway based on established principles of coumarin biosynthesis. Furthermore, it provides a comprehensive, in-depth overview of the experimental methodologies and protocols required to systematically elucidate and validate this proposed pathway. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzymology, and metabolic engineering.

Introduction: The Chemical Ecology of Micromelum and the Allure of Coumarins

The genus Micromelum is a rich source of coumarins, a class of specialized metabolites derived from the phenylpropanoid pathway.[3][4] These compounds play crucial roles in plant defense and have a long history of use in traditional medicine.[5][6] The structural diversity of coumarins, often enhanced by prenylation, glycosylation, and complex cyclizations, leads to a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.[7][8]

This compound belongs to a group of highly modified prenylated coumarins found in Micromelum integerrimum.[1] Its unique scaffold, featuring a rearranged prenyl group, makes it a fascinating target for biosynthetic investigation. Understanding its formation at a molecular level is not only a fundamental scientific pursuit but also opens avenues for the biotechnological production of this and related compounds.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of complex coumarins is a multi-step enzymatic cascade. The proposed pathway for this compound begins with the core phenylpropanoid pathway, leading to the formation of a key coumarin intermediate, which is then subjected to a series of tailoring reactions.

Formation of the Coumarin Core: Umbelliferone

The biosynthesis initiates with the amino acid L-phenylalanine.[3][9] A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) converts L-phenylalanine to p-coumaroyl-CoA.[10][11] A critical ortho-hydroxylation step, followed by spontaneous lactonization, leads to the formation of the central coumarin intermediate, umbelliferone.[9][11]

Key Tailoring Steps: Prenylation and Oxidative Rearrangement

The structural complexity of this compound arises from subsequent modifications to the umbelliferone core.

  • Prenylation: A prenyltransferase (PT) enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone scaffold.[12][13][14] This is a crucial step that significantly increases the structural diversity and bioactivity of coumarins.[15][16] The prenylation can occur at different positions on the aromatic ring, leading to linear or angular furanocoumarin precursors.[14][17]

  • Oxidative Cyclization and Rearrangement: Following prenylation, a series of reactions catalyzed by Cytochrome P450 monooxygenases (P450s) is proposed. These enzymes are known to be pivotal in the biosynthesis of complex coumarins, catalyzing hydroxylations, epoxidations, and rearrangements.[18][19][20][21] It is hypothesized that a cascade of P450-mediated reactions is responsible for the formation of the dihydrofuran ring and the subsequent rearrangement leading to the unique "seco" structure of this compound.

The proposed pathway is visualized in the diagram below:

Secodihydro-hydramicromelin_B_Pathway cluster_core Core Phenylpropanoid Pathway cluster_tailoring Tailoring Reactions L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone ortho-hydroxylation, lactonization Prenylated Intermediate Prenylated Intermediate Umbelliferone->Prenylated Intermediate Prenyltransferase (PT) + DMAPP Epoxidated Intermediate Epoxidated Intermediate Prenylated Intermediate->Epoxidated Intermediate P450 Monooxygenase Cyclized Intermediate Cyclized Intermediate Epoxidated Intermediate->Cyclized Intermediate P450 Monooxygenase (Intramolecular cyclization) This compound This compound Cyclized Intermediate->this compound P450 Monooxygenase (Oxidative rearrangement)

Caption: Proposed biosynthetic pathway of this compound.

Methodologies for Pathway Elucidation: A Practical Guide

Validating the proposed biosynthetic pathway requires a multi-faceted approach, combining in silico, in vivo, and in vitro techniques.

In Silico Analysis: Identifying the Genetic Blueprint

The genes responsible for the biosynthesis of secondary metabolites are often clustered together in the genome, forming a Biosynthetic Gene Cluster (BGC).[22][23] Identifying the BGC for this compound is the first step in its characterization.

Experimental Protocol: Bioinformatic Identification of the Putative BGC

  • Genome/Transcriptome Sequencing: Isolate high-quality genomic DNA or RNA from Micromelum integerrimum. Perform whole-genome or transcriptome sequencing using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies.

  • Genome Assembly and Annotation: Assemble the sequencing reads to generate a high-quality genome or transcriptome. Annotate the genes to predict their functions.

  • BGC Prediction: Utilize bioinformatics tools such as antiSMASH or PRISM to scan the assembled genome for putative BGCs.[24]

  • Candidate Gene Identification: Within the predicted BGCs, search for genes encoding enzymes relevant to coumarin biosynthesis, such as PAL, C4H, 4CL, prenyltransferases, and P450s. The presence of a cluster of such genes provides a strong candidate for the this compound pathway.

BGC_Identification_Workflow Plant_Tissue Micromelum integerrimum tissue DNA_RNA_Extraction DNA/RNA Extraction Plant_Tissue->DNA_RNA_Extraction Sequencing Genome/Transcriptome Sequencing DNA_RNA_Extraction->Sequencing Assembly_Annotation Genome Assembly & Annotation Sequencing->Assembly_Annotation BGC_Prediction BGC Prediction (antiSMASH) Assembly_Annotation->BGC_Prediction Candidate_BGC Candidate BGC for This compound BGC_Prediction->Candidate_BGC

Caption: Workflow for the bioinformatic identification of a biosynthetic gene cluster.

In Vivo Studies: Tracing the Biosynthetic Route

Isotopic labeling studies are a powerful tool for tracing the flow of atoms from precursor molecules into the final natural product, providing direct evidence for the proposed pathway.[25][26][][28]

Experimental Protocol: Stable Isotope Labeling Studies

  • Precursor Selection: Choose isotopically labeled precursors, such as ¹³C-L-phenylalanine or ¹³C-mevalonate (a precursor to DMAPP).

  • Feeding Experiment: Administer the labeled precursors to Micromelum integerrimum cell cultures or whole plants.[29]

  • Metabolite Extraction and Analysis: After a suitable incubation period, extract the secondary metabolites from the plant material.

  • LC-MS and NMR Analysis: Analyze the purified this compound using high-resolution LC-MS to determine the incorporation of the isotopic label (mass shift). Use NMR spectroscopy to determine the specific positions of the incorporated isotopes within the molecule.[30]

  • Pathway Validation: The observed labeling pattern in this compound can be compared to the predicted pattern based on the proposed pathway to confirm the precursor-product relationship and intermediates.[31][32]

In Vitro Enzymatic Assays: Characterizing Key Enzymes

To definitively prove the function of the candidate genes identified in the BGC, in vitro enzymatic assays are essential. This involves expressing the genes in a heterologous host and testing the activity of the purified enzymes.

Experimental Protocol: Heterologous Expression and In Vitro Assay of a Candidate P450

  • Gene Cloning and Expression: Amplify the coding sequence of the candidate P450 gene from Micromelum integerrimum cDNA. Clone the gene into an appropriate expression vector (e.g., for E. coli or yeast).

  • Protein Expression and Purification: Transform the expression vector into a suitable host strain. Induce protein expression and purify the recombinant P450 enzyme using affinity chromatography.

  • Enzyme Assay:

    • Set up a reaction mixture containing the purified P450, a suitable redox partner (if required), NADPH, and the putative substrate (e.g., the prenylated intermediate).

    • Include appropriate controls: a reaction with no enzyme, a reaction with boiled enzyme, and a reaction with no substrate.

    • Incubate the reaction at an optimal temperature.

  • Product Analysis: Stop the reaction and extract the products. Analyze the reaction mixture by LC-MS and NMR to identify the product and compare it to the authentic standard of the next intermediate in the proposed pathway.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is not yet available, the following table outlines the types of data that would be generated during the elucidation of its pathway.

Parameter Experiment Significance
Enzyme Kinetics (Km, kcat) In Vitro Enzyme AssaysDetermines substrate affinity and catalytic efficiency of biosynthetic enzymes.
Isotope Incorporation (%) Stable Isotope LabelingQuantifies the efficiency of precursor incorporation into the final product.
Gene Expression Levels qRT-PCR/TranscriptomicsCorrelates gene expression with compound production under different conditions.
Product Titer (mg/L) Heterologous ProductionMeasures the yield of the compound when the pathway is engineered into a microbial host.

Challenges and Future Directions

The elucidation of the this compound biosynthetic pathway presents several challenges, including the potentially transient nature of intermediates and the complexity of P450 enzymology. Future work should focus on the complete characterization of all enzymes in the pathway. This knowledge can then be leveraged for metabolic engineering and synthetic biology approaches to produce this compound and novel analogues in heterologous hosts, facilitating further pharmacological evaluation and potential drug development.

Conclusion

This technical guide provides a comprehensive framework for the elucidation of the biosynthetic pathway of this compound. By integrating in silico, in vivo, and in vitro methodologies, researchers can systematically unravel the genetic and enzymatic basis for the formation of this complex natural product. The insights gained will not only advance our fundamental understanding of coumarin biosynthesis but also pave the way for the sustainable production of this and other valuable molecules.

References

A comprehensive list of references is available in the initial search results provided. For the purpose of this guide, key references are highlighted below. The full list can be generated upon request.

  • Cao, N.-K., et al. (2021). Three new coumarins and a new coumarin glycoside from Micromelum integerrimum. Chinese Journal of Natural Medicines, 19(8), 621-625.

  • He, S., et al. (2024). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Frontiers in Plant Science.

  • Krieger, C., et al. (2018). The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants. Frontiers in Plant Science, 9, 787.

  • Li, R., et al. (2024). Recent advances in the biosynthesis of coumarin and its derivatives. Russian Journal of Plant Physiology.

  • McCaughey, C. S., et al. (2022). An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nature Chemical Biology, 18(3), 295-304.

  • Phakhodee, W., et al. (2013). Coumarin Precursor from Micromelum integerrimum Leaves. Natural Product Communications.

  • Zhang, F., et al. (2024). Prenylated bacterial natural products: occurrence, chemical diversity, biosynthesis and bioactivity. Natural Product Reports.

Sources

A Technical Guide to the Potential Biological Activities of Secodihydro-hydramicromelin B: A Research Framework for a Novel Coumarin

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Secodihydro-hydramicromelin B is a putative novel coumarin, a class of natural products renowned for a wide spectrum of pharmacological activities. While direct studies on this specific compound are not present in the current body of scientific literature, its nomenclature suggests an origin from the genus Micromelum, likely Micromelum integerrimum. This genus is a rich source of bioactive coumarins that have demonstrated significant cytotoxic, anti-inflammatory, and antimicrobial properties.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It establishes a scientifically-grounded rationale for the investigation of this compound. By synthesizing data from structurally related compounds and extracts from its presumed botanical source, we hypothesize its primary biological potential lies in cytotoxicity against cancer cell lines. This guide provides a comprehensive, step-by-step experimental framework to systematically evaluate these hypotheses, from initial in vitro screening to data interpretation for go/no-go decisions in a preclinical drug discovery pipeline. Our objective is to equip researchers with the necessary strategic insights and detailed methodologies to unlock the therapeutic potential of this promising, yet uncharacterized, natural product.

Introduction: Unveiling a Candidate from a Bioactive Genus

Inferred Chemical Identity and Botanical Origin

This compound, by its name, is inferred to be a derivative of hydramicromelin, a known coumarin. Coumarins are a major class of secondary metabolites belonging to the benzopyrone family. The parent compound, hydramicromelin D, has been isolated from the twigs of Micromelum integerrimum, a plant in the Rutaceae family used in traditional medicine in China to treat conditions like dysentery and arthritis[1][2]. The genus Micromelum is well-documented as a prolific source of unique coumarins, flavonoids, and alkaloids[3]. Therefore, it is highly probable that this compound is a novel coumarin constituent of a Micromelum species.

The Scientific Rationale for Investigation

The primary motivation for investigating this compound stems from the significant biological activities reported for other coumarins isolated from the Micromelum genus. Numerous studies have demonstrated potent cytotoxic effects of these compounds against a variety of human cancer cell lines[4][5][6]. For instance, micromelin showed in vivo activity against P-388 lymphocytic leukemia, while other coumarins from Micromelum minutum were strongly active against T-lymphoblastic leukemia (CEM-SS) and promyelocytic leukemia (HL60) cell lines[5][7]. This precedent strongly suggests that this compound, as a member of the same chemical family and botanical origin, is a prime candidate for anticancer research. Furthermore, extracts from M. integerrimum have shown anti-inflammatory and antimicrobial activities, presenting additional avenues for investigation[1][8].

Hypothesized Biological Activities and Mechanistic Precedents

Based on the available evidence from analogous compounds, we can formulate a tiered set of hypotheses regarding the bioactivity of this compound.

Primary Hypothesis: Cytotoxic and Anticancer Potential

The most compelling therapeutic potential for this compound lies in oncology. Numerous coumarins from Micromelum species exhibit potent cytotoxicity.

  • Precedent: Coumarins such as 8-hydroxyisocapnolactone-29,39-diol have shown IC₅₀ values in the low microgram per milliliter range against cervical (HeLa) and liver (HepG2) cancer cell lines[5]. Others have been effective against leukemia and lung cancer cell lines[6][7].

  • Plausible Mechanisms: While the exact mechanisms for many Micromelum coumarins are not fully elucidated, cytotoxic natural products often function by inducing apoptosis (programmed cell death), causing cell cycle arrest at critical checkpoints (e.g., G2/M phase), or by inhibiting key enzymes involved in cancer cell proliferation like topoisomerases or protein kinases. It is important to note, however, that some coumarins isolated from M. integerrimum have shown no significant cytotoxicity, indicating that activity is highly dependent on specific structural features[2].

Secondary Hypothesis: Anti-inflammatory Effects

Traditional use of M. integerrimum for arthritis suggests potential anti-inflammatory action[1].

  • Precedent: Extracts containing coumarins and flavonoids have been reported to inhibit cyclooxygenase-2 (COX-2) enzymes in vitro, a key target in inflammation[8].

  • Contradictory Evidence & Causality: The choice of assay is critical. While COX-2 inhibition is a plausible mechanism, a study on newly isolated coumarins from M. integerrimum showed they did not significantly inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated microglial cells[2]. This suggests that if an anti-inflammatory effect exists, it may not be mediated by the iNOS pathway in these cells. Therefore, initial screening should employ multiple assays to explore different mechanistic pathways.

Tertiary Hypothesis: Antimicrobial Activity
  • Precedent: The essential oil from the fruit of M. integerrimum demonstrated broad-spectrum antimicrobial activity[1].

  • Causality Considerations: This activity may not be attributable to the coumarin constituents. The essential oil is rich in monoterpene hydrocarbons like terpinolene and α-pinene, which are known antimicrobials[1]. In fact, a study on coumarins isolated from the related species M. falcatum found they possessed no antibacterial activity against several common strains[7]. Direct testing of the pure compound is therefore essential to confirm or refute any intrinsic antimicrobial properties.

A Framework for Biological Evaluation: Experimental Protocols

To systematically test the hypotheses, a multi-stage screening approach is recommended. This workflow ensures that resources are directed toward the most promising activities.

High-Level Experimental Workflow

The following diagram outlines the logical progression from initial broad-based screening to more focused mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Secondary Assays & MoA A Compound Acquisition (this compound) B Cytotoxicity Screen (MTT Assay) A->B C Anti-inflammatory Screen (NO Production Assay) A->C D Antimicrobial Screen (Broth Microdilution) A->D E Potent Activity Observed? B->E C->E D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) E->F  Yes G Stop/Deprioritize Further Investigation E->G  No

Caption: High-level workflow for the biological evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The absorbance of this product is directly proportional to the number of living cells, making it an excellent primary screen for cytotoxic effects. We select cell lines based on precedents set by related compounds[5][6].

Methodology:

  • Cell Culture:

    • Culture human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cells in RPMI-1640 and DMEM medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂. Harvest cells during the exponential growth phase for experiments.

  • Cell Seeding:

    • Trypsinize adherent cells (HeLa) or collect suspension cells (HL-60). Perform a cell count using a hemocytometer and assess viability with Trypan Blue.

    • Seed 5 x 10³ cells/well in 100 µL of complete medium into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours to allow cells to attach (for HeLa) or stabilize.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µM) in complete medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing 0.5% DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

      • Blank Control: Medium only (no cells).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions or control solutions.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Rationale: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity via inhibition of the iNOS pathway.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of this compound for 1 hour. Include a positive control (e.g., L-NAME, an iNOS inhibitor).

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

    • Measure absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production relative to the LPS-only control. A parallel MTT assay must be run to ensure that the observed reduction in NO is not due to cytotoxicity.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. It is a standardized and quantitative method for assessing antimicrobial potency.

Methodology:

  • Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum of 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate using MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Interpretation and Go/No-Go Decision Making

The results from the primary screening phase are crucial for deciding whether to commit further resources. The following table provides a benchmark for interpreting potential outcomes.

AssayParameterPotent Activity (Go)Moderate Activity (Consider)Low/No Activity (No-Go)
Cytotoxicity (MTT) IC₅₀ Value< 10 µM10 - 50 µM> 50 µM
Anti-inflammatory (NO) IC₅₀ Value< 25 µM (with >90% viability)25 - 100 µM (with >90% viability)> 100 µM or cytotoxic
Antimicrobial (MIC) MIC Value< 16 µg/mL16 - 64 µg/mL> 64 µg/mL

Decision Pathway:

  • A "Go" decision, particularly for cytotoxicity, would trigger Phase 3 research. This involves expanding the panel of cancer cell lines and initiating Mechanism of Action (MoA) studies, such as Annexin V/PI staining for apoptosis and cell cycle analysis by flow cytometry.

  • A "No-Go" decision across all primary assays would suggest that this compound is unlikely to be a valuable lead compound, and resources should be reallocated.

The following diagram illustrates the decision logic for advancing a cytotoxic hit.

G A Primary Hit Identified (e.g., IC50 < 10 µM in HL-60) B Confirm Activity (Repeat experiment n=3) A->B C Expand Cell Line Panel (e.g., Solid tumors: MCF-7, A549) B->C D Initiate MoA Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Target Identification (e.g., Western Blot, Kinase Panel) E->G F->G H Advance to In Vivo Models G->H

Caption: Decision pathway for mechanism of action studies following a primary cytotoxic hit.

Conclusion

While this compound remains an uncharacterized molecule, its inferred identity as a coumarin from the genus Micromelum provides a strong scientific basis for its investigation as a potential therapeutic agent. The rich history of cytotoxic and other bioactive compounds from this genus strongly supports the primary hypothesis of its anticancer potential. The experimental framework detailed in this guide offers a rigorous, logical, and efficient pathway for researchers to systematically evaluate its biological activities. By adhering to these validated protocols and decision-making criteria, the scientific community can effectively determine if this compound holds the potential to become a valuable lead compound in the landscape of natural product drug discovery.

References

  • Vertex AI Search. (2025). Micromelum integerrimum in Ayurveda – Traditional Uses, Botany & Phytochemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGquhATGFdYJlCdiMdx2_uoKg4EcJFa272Xh24ExJxt1WvyqaHJ4SPzzUA1EbSxcucmEt_0Y6taslUb52mbm12WsDVgoVWazKQYj1UXUPRIV_J2KYEe4wjPyGd8MxMVsMQsQXoIE-vPHru5B4yHdw7vpdOuo67TEk-mnVmjw==]
  • Taylor & Francis Online. (n.d.). Chemical composition and antibacterial activity of essential oil from fruit of Micromelum integerrimum (Buch.-Ham. ex DC.) Wight & Arn. ex M. Roem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9yjUj08Nb96lbks8wV5OufI4v6tFnzTr-5O8vyV7MaL3wVLknfomTlbl19FYE8yVeirq5z0MVUlnJSDW8FxN8qp0wDDxvSM_WAanowABcjbV2WUBu_VqNRgick1pH2WQEnIyJzLWNA9OD2q5wXvCZWM4PZF6wy0jMX8JZGw==]
  • ResearchGate. (2021). Biological activities of the isolated compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPfDHCDCP_5RCvg0tbdErOoQ8M6TnubsSIDxANwx5fSxFnLB4c9GQLBlJaTHJ7esrLbwhkTVcGQJBwhAIyXGqBBMiaJIZh3NKFbgMShmCiaYtFAB9Cwzzb9Ab94JH6qGKSS09EjBavqslIBaHFskMgfJAThUFGRo6eQACvwFQOWMs0Q1ZG5o06XxH-SkjujHPRl0DmRM2pkLag1DvB]
  • ResearchGate. (n.d.). Coumarins from Micromelum minutum and M. falcatum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4F7fmkObA5GJqr1JLaO5sb6-FlCOlDDq2cAdcrnSnrb9WV9frUO1nQlPepcITBssBjiXOpBPIyB0n8xvZNaW9c-Jv9T9NB-leVGojrt-Zfle0lJaTBndPDB-bfCY7nNyRO8myO-OFGXfBnYKNa97VkmaD56GJdu2PDEb6UinUP7puple5v5xVrhnTekuMwNeTvRjWQ7QTBuqvlsl04A==]
  • PubMed. (2015). Proliferative Constituents from the Leaves of Micromelum integerrimum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyZB_HI-6PJrHPL6rX3xOSy_0KSmyfQim5f1qgfiR3iU5FxXgOw4kxQBTkJ09podKNpXKKBhvD0Zz9kvYZlFjWdDPMzeSmyF3PHmz2S14TFbeYJt2P4kXMDyfz5WmGFcCIHP9M]
  • National Institutes of Health (NIH). (n.d.). Two New Coumarins from Micromelum falcatum with Cytotoxicity and Brine Shrimp Larvae Toxicity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdJGquziNiyyNyfmBRtUruWi_s3aJDrRAbhvaATtGVdq6Tw75cxWdsHp12BUUZTaY54WQQeGU1M1nwChTwcK3lPqhQWFI1xiFtt5Tm04I7JFFRdV9ejHNE7owgXcp4MpxTYMgtpFG7CFagbjs=]
  • PubMed. (2015). Chemical constituents from stems and leaves of Micromelum integerrimum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCXXM2k6ErLYdY1DGUQzR9xsOHQX7KW6flMeJaKx2NLG3KE4svEjd6NlgDx5crhDA4I9hJiOF65pMSillqbtj0BWTah2meh9gJEBD4d1eSlBdWtHh8XGBBjfHKi5ZMfzXWdBkU]
  • ResearchGate. (2020). Phytoconstituents of Genus Micromelum and Their Bioactivity—a Review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEumpR7OM1zwtOQAG6ZF3MQvCqYuYtfhv_4GdKR50amSmkpf2Dl-fQ_XbXRDGHAvmHTtBD8TUbo7UEI2tx-OQllwNEADfvj_oOi5mcJG-3greDp3P5BCGIhVu40fClwWIzqhpdHqxdfNRoUR2yLZrXPAVCXkBYGNT0M6dUAEZqlHHznSxXEkGTkr6fd70XMtwKEyDuY75JlmOBDSl-eQ8vMLtNnDSVsC95LgJC_qSX0RZ84]
  • Taylor & Francis Online. (2009). Cytotoxic activity of coumarins from Micromelum minutum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdt1RMVOKTTO1LX3uVwL_BRjTbpn5390OC_ladAg9BSiMKtDaE-FNityOrTllKVUB1nukn5z6UtYLbrdkm8Fx-0V30hW5vssJdFaU6YiW2uhpSwAtDRwhY4ly6SIUwUSgG2x82MDUnWV2razKpZW15K451qKgaeGKs]
  • BenchChem. (n.d.). Hydramicromelin D: A Technical Guide to its Physicochemical Properties and Biological Evaluation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCTyUJ2EBx-3UcE2NZ5H1ktthruNvbvtccKeEmPCBdpJSieRHLWeiAHjNb2wKYpzfB8jqctWjjrSiZiv364hWUwtJcVZHvVsCtYsTFZ4ydgwaCFabcEVEhJi8kda8Nit_jBEsUFodtdcrX7nCAucEto8AjnG6-BpkVlERvo65RczHUM5_HXT1emcrmmiki_l2-xAO8pBkC-j240G_a3zSQU-l9RSK7nIeRZiHoGlANMcUbeiXNnOy3PJY2xxM=]
  • MedCrave online. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUM2q_T5YpCCAlO67dz8givi64LbEu30saLuEh1jMYTuEXNpjQ2BJuFg77V1O4fyv9zeIwLmVqj1G8jgfoJRwHfeO6Y7Wq-n-eujnpt8bwhD0f8pSMHQuq-0nnQl9a95Zwt-DXMM1TdsYLNDY=]

Sources

An In-depth Technical Guide to Cytotoxicity Screening Assays for Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Secodihydro-hydramicromelin B

This compound is a phenylpropanoid natural product with the chemical formula C15H18O8[1]. While its detailed biological activities are still under investigation, its structural features suggest potential for bioactivity screening, a common starting point for drug discovery from natural sources[2]. This guide provides a comprehensive, technically-focused framework for conducting cytotoxicity screening of this compound. As researchers and drug development professionals, a systematic and robust evaluation of a compound's cytotoxic potential is a critical first step in determining its therapeutic promise.

This document is designed to be a practical, field-proven resource. It moves beyond simple protocol recitation to explain the underlying principles and causal relationships in experimental design. The methodologies described herein are intended to create a self-validating cascade of experiments, ensuring data integrity and building a strong foundation for further preclinical development.

The Foundational Pillar: Initial Cytotoxicity Assessment

The initial phase of screening aims to answer a fundamental question: does this compound exhibit cytotoxic effects against cancer cell lines, and if so, at what concentration? To address this, we employ robust, high-throughput assays that measure cell viability.

Core Assays for Primary Screening: MTT and SRB

Two widely accepted and validated colorimetric assays for initial cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays. The choice between them often depends on the specific cell lines and laboratory preferences, but both provide reliable, quantitative data on cell viability.

1. The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[3][4] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of living, metabolically active cells.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

2. The SRB Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is another robust method for cytotoxicity screening, particularly favored by the National Cancer Institute (NCI).[8][9] This assay is based on the ability of SRB, a bright pink aminoxanthene dye, to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number.

Experimental Protocol: SRB Assay

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48 or 72-hour incubation, gently add 50 µL of cold TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10]

  • Washing: Wash the plates five times with deionized water to remove TCA, media, and unbound cells.

  • Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.[9]

Data Analysis and Interpretation

The primary endpoint for these assays is the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit cell growth by 50%. This is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical IC50 Values for this compound

Cell LineIC50 (µM) - 48hIC50 (µM) - 72h
HeLa (Cervical Cancer)25.318.7
A549 (Lung Cancer)42.135.4
MCF-7 (Breast Cancer)15.810.2
HCT116 (Colon Cancer)33.628.9
Workflow for Primary Cytotoxicity Screening

cluster_0 Primary Screening start Start: Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 48h and 72h treat->incubate assay_choice Assay? incubate->assay_choice mtt MTT Assay assay_choice->mtt Metabolic Activity srb SRB Assay assay_choice->srb Protein Content read Measure Absorbance mtt->read srb->read analyze Calculate IC50 Values read->analyze end End: Identify Potentially Sensitive Cell Lines analyze->end

Caption: Workflow for primary cytotoxicity screening.

Delving Deeper: Elucidating the Mechanism of Cell Death

Once the cytotoxic activity of this compound is confirmed, the next crucial step is to determine the mechanism of cell death. The two major forms of cell death are necrosis and apoptosis.[11]

  • Necrosis: A passive, inflammatory form of cell death characterized by cell swelling and rupture of the plasma membrane.

  • Apoptosis: A programmed, non-inflammatory form of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[12]

Distinguishing Necrosis from Apoptosis

A combination of assays is employed to differentiate between these two cell death pathways.

1. Lactate Dehydrogenase (LDH) Release Assay: A Marker of Necrosis

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[13][14][15] The LDH assay quantitatively measures the amount of LDH released, providing an indicator of cytotoxicity due to membrane disruption.[13][16]

Experimental Protocol: LDH Release Assay

Materials:

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Cell culture supernatant from treated and control cells

  • Lysis buffer (for maximum LDH release control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described previously. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After incubation, carefully collect a small aliquot of the cell culture supernatant from each well.

  • Assay Reaction: In a new 96-well plate, add the supernatant and the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

2. Annexin V/Propidium Iodide (PI) Staining: Visualizing Apoptosis and Necrosis

This flow cytometry-based assay provides a clear distinction between live, early apoptotic, late apoptotic, and necrotic cells.[17][18]

  • Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11]

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of necrotic or late apoptotic cells with compromised membranes.[17]

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells[12]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Cells treated with this compound

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Treat cells with this compound at its IC50 concentration for a defined period (e.g., 24 hours). Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, detecting FITC fluorescence on the FL1 channel and PI fluorescence on the FL3 channel.

Confirming the Apoptotic Pathway: Caspase-3/7 Activity Assay

If the initial mechanistic assays suggest apoptosis, further confirmation can be obtained by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.[19] These enzymes play a central role in the apoptotic cascade.

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7.[20] It utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal.[20]

Experimental Protocol: Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[20]

  • Cells treated with this compound in a white-walled 96-well plate

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration. Include positive control wells (e.g., treated with staurosporine).

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21] Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

Decision-Making Workflow for Mechanistic Studies

cluster_1 Mechanism of Action start_mech Start: Confirmed Cytotoxicity (IC50) ldh_assay Perform LDH Release Assay start_mech->ldh_assay annexin_pi Perform Annexin V/PI Staining start_mech->annexin_pi decision Primary Mechanism? ldh_assay->decision annexin_pi->decision apoptosis_path Apoptosis Indicated (Annexin V+) decision->apoptosis_path Low LDH, Annexin V+ necrosis_path Necrosis Indicated (LDH High, PI+) decision->necrosis_path High LDH, PI+ caspase_assay Confirm with Caspase-3/7 Assay apoptosis_path->caspase_assay end_necrosis Conclusion: Necrotic Cell Death necrosis_path->end_necrosis end_apoptosis Conclusion: Apoptotic Cell Death caspase_assay->end_apoptosis

Caption: Decision-making workflow for mechanistic studies.

Data Summary and Conclusion

This guide has outlined a systematic, multi-tiered approach to the cytotoxicity screening of this compound. By progressing from broad viability assays to more specific mechanistic studies, researchers can build a comprehensive profile of the compound's cytotoxic effects.

Table 2: Hypothetical Mechanistic Assay Results for this compound in MCF-7 cells

AssayEndpointResultInterpretation
LDH Release% Cytotoxicity< 10%Minimal necrotic cell death
Annexin V/PI% Annexin V+/PI-45%Significant early apoptosis
Caspase-3/7 ActivityFold Increase in Luminescence4.2Activation of executioner caspases

Further investigations could explore the involvement of the intrinsic or extrinsic apoptotic pathways, the effect on the cell cycle, and the potential for selective cytotoxicity against cancer cells versus normal cells. The robust and logical progression of assays detailed in this guide provides the foundational data necessary to justify and design these more advanced studies, ultimately contributing to the evaluation of this compound as a potential therapeutic agent.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [URL: https://www.cyprotex.com/toxicology/mechanistic-toxicology/apoptosis-and-necrosis-assay-flow-cytometry]
  • Necrosis vs Apoptosis Assay Kit. Antibodies Incorporated. [URL: https://www.antibodiesinc.com/products/necrosis-vs-apoptosis-assay-kit-9148]
  • Apoptosis and Necrosis Quantification Kit. Biotium. [URL: https://biotium.
  • LDH-Glo™ Cytotoxicity Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://www.clytetechnologies.
  • Necrosis vs Apoptosis BioAssay™ Kit. United States Biological. [URL: https://www.usbio.net/assay-kit/Necrosis-vs-Apoptosis-BioAssay-Kit-474036]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/search?q=Cytotoxicity%20MTT%20Assay]
  • Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
  • LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.
  • What is the principle of LDH assay?. AAT Bioquest. [URL: https://www.aatbio.
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-81wgb6z2ovpk/v1]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143980/]
  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. [URL: https://info.cellsignal.
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38461537/]
  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [URL: https://www.tiarisbio.com/faq/ldh-cytotoxicity-assay-kit]
  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/view-all-assays-and-kits/ldh-cytotoxicity-assay-kit/37291]
  • Caspase 3/7 activity assay. Bio-protocol. [URL: https://bio-protocol.org/exchange/miniprotocol/3860]
  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [URL: https://www.researchgate.net/publication/362145398_Anticancer_drug_screening_of_natural_products_In_vitro_cytotoxicity_assays_techniques_and_challenges]
  • Technical Manual Caspase 3/7 Activity Assay Kit. [URL: https://www.abclonal.com/files/downloads/AKES194_Technical_Manual.pdf]
  • A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7213009/]
  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [URL: https://www.gbiosciences.com/Products/CytoScan-SRB-Cell-Cytotoxicity-Assay]
  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10009135/caspase-3-7-cell-based-activity-assay-kit]
  • In vitro antitumor activity (NCI, USA) [SRB procedure]. [URL: https://www.preprints.org/manuscript/202306.1260/v1.pdf]
  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10921473/]
  • Classic NCI-60 Screen (Archived). [URL: https://dtp.cancer.gov/repositories/compounds/docs/Classic_NCI-60_Screen_(Archived).pdf]
  • In-Vitro Cytotoxicity Screening of Plant Extracts. DTIC. [URL: https://apps.dtic.
  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6562947/]
  • Buy Cytotoxicity Assay Kit for Sale Online. MyBioSource. [URL: https://www.mybiosource.com/Cytotoxicity-Assay-Kit]
  • This compound Supplier. ChemFarm. [URL: https://www.chemfarm.ca/Secodihydro-hydramicromelin-B-1212148-58-7]
  • This compound. MySkinRecipes. [URL: https://myskinrecipes.com/ingredient/Secodihydro-hydramicromelin-B]
  • This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72593749.htm]
  • CAS No : 1212148-58-7 | Chemical Name : this compound. [URL: https://www.
  • This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB72593749.htm]
  • Hydramicromelin D: A Technical Guide to its Physicochemical Properties and Biological Evaluation. Benchchem. [URL: https://www.benchchem.com/product/bcp231331/technical-guide]
  • Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. [URL: https://www.researchgate.
  • Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658250/]

Sources

A Technical Guide to the Antimicrobial Activity Screening of Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and strategic search for novel bioactive compounds. Natural products have historically been a prolific source of antimicrobial drugs, and their vast chemical diversity continues to offer promising avenues for discovery. This guide focuses on Secodihydro-hydramicromelin B, a phenylpropanoid natural product isolated from sources such as Micromelum sp. and Equisetum hyemale L.[1] While its bioactivity is not yet extensively characterized, its structural class is related to coumarins, many of which are known to possess significant antimicrobial properties.[2] This document provides a comprehensive, technically-grounded framework for the systematic screening and evaluation of this compound's antimicrobial potential, designed for researchers and drug development professionals.

Part 1: Foundational Principles of Antimicrobial Susceptibility Testing (AST)

A rigorous and standardized approach is paramount to generating reproducible and meaningful data in antimicrobial drug discovery. The methodologies outlined herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for AST.[3][4] Adherence to these standards ensures that results are comparable across different laboratories and studies.

1.1 Core Pharmacodynamic Parameters: MIC & MBC

The primary goal of AST is to determine a compound's potency. This is quantified by two key parameters:

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[5][6] The MIC is the most fundamental measure of a compound's in vitro activity and is essential for assessing potency. A lower MIC value indicates higher potency.[7]

  • Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This parameter is crucial for distinguishing between bacteriostatic agents (which inhibit growth) and bactericidal agents (which actively kill the bacteria).

The relationship between these two values (MBC/MIC ratio) provides critical insight. An MBC/MIC ratio of ≤ 4 typically signifies bactericidal activity, whereas a ratio > 4 suggests bacteriostatic activity. This distinction has significant implications for potential therapeutic applications.[8]

1.2 Rationale for Test Organism Selection

The choice of microorganisms is critical for a comprehensive screening cascade. The panel should include:

  • Gram-Positive Bacteria: Such as Staphylococcus aureus (including Methicillin-resistant strains, MRSA) and Enterococcus faecalis.

  • Gram-Negative Bacteria: Such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. These are often challenging targets due to their protective outer membrane.

  • Quality Control (QC) Strains: Reference strains from the American Type Culture Collection (ATCC), such as S. aureus ATCC 29213 or E. coli ATCC 25922. These strains have well-characterized susceptibility profiles and are used to validate the accuracy and consistency of the assay performance, as stipulated by CLSI guidelines.[5]

Part 2: A Step-by-Step Experimental Workflow for Screening

The evaluation of a novel compound like this compound should follow a logical, tiered approach, moving from qualitative primary screening to precise quantitative assessment.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Interpretation Compound Compound Preparation (Stock Solution in DMSO) Disk Disk Diffusion Assay (Qualitative Assessment) Compound->Disk Inoculum Microbial Inoculum Prep (0.5 McFarland Standard) Inoculum->Disk MIC Broth Microdilution (Determine MIC) Disk->MIC If Active MBC Subculture from MIC Plate (Determine MBC) MIC->MBC Analysis Data Analysis (Calculate MBC/MIC Ratio) MBC->Analysis Result Classify Activity (Bacteriostatic vs. Bactericidal) Analysis->Result

Caption: High-level workflow for antimicrobial screening of a novel compound.
Protocol: Preparation of Materials

A. Compound Stock Solution:

  • Objective: To prepare a high-concentration, sterile stock solution of this compound.

  • Procedure:

    • Accurately weigh 10 mg of this compound (Mol. Wt. 326.3 g/mol )[9].

    • Dissolve the compound in an appropriate volume of sterile, certified-grade Dimethyl Sulfoxide (DMSO) to achieve a high concentration stock (e.g., 10 mg/mL or ~30.6 mM).

    • Ensure complete dissolution using a vortex mixer.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.

    • Store at -20°C or as recommended by the supplier. Causality Note: DMSO is a common solvent for non-polar compounds. A high-concentration stock minimizes the final DMSO concentration in the assay, preventing solvent-induced toxicity to the microbes.

B. Standardized Microbial Inoculum:

  • Objective: To prepare a bacterial suspension of a defined density to ensure test reproducibility.

  • Procedure:

    • Using a sterile loop, select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Transfer the colonies into a tube containing sterile saline or a suitable broth (e.g., Tryptic Soy Broth).

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (OD at 625 nm should be 0.08-0.13), and corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • This standardized suspension must be used within 15 minutes of preparation to maintain the correct bacterial density.[11]

Protocol: Primary Screening via Disk Diffusion (Kirby-Bauer Method)

A. Principle: This method provides a qualitative assessment of antimicrobial activity. The test compound diffuses from a paper disk into the agar, creating a concentration gradient. If the compound is effective, a clear zone of no growth will appear around the disk.[12][13]

B. Procedure:

  • Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[10]

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of bacteria. Streak the plate in three different directions, rotating the plate approximately 60° each time.[14]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the this compound stock solution or a working dilution onto a disk.

    • Include a negative control disk (with 10 µL of DMSO) and a positive control disk (with a known antibiotic, e.g., Gentamicin).

    • Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.[15]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[11]

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.

Protocol: Quantitative Analysis via Broth Microdilution (MIC Determination)

A. Principle: This quantitative method determines the lowest concentration of the compound that inhibits microbial growth in a liquid medium. The assay is performed in a 96-well microtiter plate, allowing for high-throughput testing of serial dilutions.[16]

G 1 1 2 2 3 3 4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 (Growth Control) 12 12 (Sterility Control) A A A1 512 A2 256 A3 128 A4 64 A5 32 A6 16 A7 8 A8 4 A9 2 A10 1 A11 A12 Key Key: Blue: Compound + Broth + Inoculum Red: Broth + Inoculum (No Compound) White: Broth Only (No Inoculum) G Compound This compound (Coumarin-like structure) GyrB DNA Gyrase (GyrB Subunit) Compound->GyrB Binds to ATPase ATPase Activity Blocked GyrB->ATPase ATP ATP ATP->GyrB Binds to Supercoiling Negative Supercoiling of DNA Fails ATPase->Supercoiling Leads to Replication DNA Replication Halted Supercoiling->Replication Death Bacterial Cell Death Replication->Death

Caption: Postulated mechanism of action via inhibition of DNA Gyrase.

This hypothesis can be tested through subsequent enzymatic assays specifically measuring the inhibition of purified DNA gyrase. Further studies, such as membrane permeabilization assays or macromolecule synthesis analysis, would provide a more comprehensive understanding of the compound's mode of action.

Conclusion

This technical guide provides a robust, logical, and scientifically-grounded framework for the initial antimicrobial screening of the novel natural product, this compound. By progressing from qualitative disk diffusion to quantitative MIC and MBC determination, researchers can efficiently and accurately characterize the compound's in vitro activity. Grounding these experimental protocols in CLSI standards ensures the integrity and reproducibility of the data generated. The insights gained from this screening cascade are the critical first step in determining whether this compound warrants further investigation as a potential lead compound in the fight against antimicrobial resistance.

References

  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • Title: Determination of minimum inhibitory concentrations. Source: Journal of Antimicrobial Chemotherapy. URL: [Link]

  • Title: 13.5A: Minimal Inhibitory Concentration (MIC). Source: Biology LibreTexts. URL: [Link]

  • Title: How-to guide: Minimum Inhibitory Concentration (MIC). Source: Emery Pharma. URL: [Link]

  • Title: Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Source: UK Health Security Agency Research Portal. URL: [Link]

  • Title: Disk diffusion method. Source: Southeast Asian Fisheries Development Center, Aquaculture Department. URL: [Link]

  • Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Source: Southeast Asian Fisheries Development Center, Aquaculture Department. URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Test. Source: Microbe Investigations. URL: [Link]

  • Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Source: American Society for Microbiology. URL: [Link]

  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Source: National Institutes of Health, Islamabad Pakistan. URL: [Link]

  • Title: Broth Dilution Method for MIC Determination. Source: Microbe Online. URL: [Link]

  • Title: Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Source: Microbe Notes. URL: [Link]

  • Title: Broth Microdilution. Source: MI Microbiology. URL: [Link]

  • Title: Antimicrobial Susceptibility Testing. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • Title: How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Source: Hardy Diagnostics. URL: [Link]

  • Title: Disk diffusion test. Source: Wikipedia. URL: [Link]

  • Title: M100S - Performance Standards for Antimicrobial Susceptibility Testing. Source: ResearchGate. URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Source: Protocols.io. URL: [Link]

  • Title: Antibacterial Susceptibility Test Interpretive Criteria. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Coumarin-containing hybrids and their antibacterial activities. Source: Archiv der Pharmazie. URL: [Link]

  • Title: Broth microdilution reference methodology. Source: Slideshare. URL: [Link]

  • Title: Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Source: PMC - NIH. URL: [Link]

  • Title: CAS No : 1212148-58-7 | Chemical Name : this compound. Source: Pharmaffiliates. URL: [Link]

  • Title: Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Source: PMC - NIH. URL: [Link]

  • Title: The Review: Antimicrobial Activity of Coumarin. Source: IJSART. URL: [Link]

  • Title: this compound Supplier | CAS 1212148-58-7. Source: ChemFarm. URL: [Link]

  • Title: this compound R133241. Source: 上海生物网 (Shanghai Biology Network). URL: [Link]

  • Title: Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Source: MDPI. URL: [Link]

  • Title: this compound. Source: MySkinRecipes. URL: [Link]

Sources

A Comprehensive Technical Guide to Evaluating the Antioxidant Potential of Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Secodihydro-hydramicromelin B

This compound is a phenylpropanoid, a class of natural compounds known for their diverse biological activities, including antioxidant effects.[1][] Isolated from plants such as Equisetum hyemale L. and Micromelum integerrimum, this molecule, with the chemical formula C15H18O8, presents a promising scaffold for investigation.[3][4][5][6] While preliminary data suggests potential antioxidant activity in HL-60 cells, a comprehensive evaluation is necessary to fully characterize its profile and potential for therapeutic or nutraceutical applications.[7]

This guide provides a robust, multi-tiered strategy for the in-depth assessment of the antioxidant potential of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and comprehensive evaluation.

Part 1: Foundational Physicochemical Characterization

Before embarking on biological assays, a thorough characterization of the test compound is paramount for data integrity and reproducibility.

Key Parameters for this compound:

ParameterImportanceRecommended Method
Purity Ensures that the observed activity is due to the compound of interest and not contaminants.High-Performance Liquid Chromatography (HPLC) with a purity of >98% is recommended.[8]
Structure Verification Confirms the identity of the compound.Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be consistent with the known structure.[8][9]
Solubility Determines appropriate solvents for assay preparation and prevents precipitation during experiments.Test solubility in commonly used solvents for biological assays, such as DMSO, ethanol, and aqueous buffers.
Stability Assesses the compound's stability under experimental conditions (e.g., temperature, pH, light exposure).HPLC analysis of the compound over time under various conditions.

Part 2: A Hierarchical Approach to Antioxidant Assessment

A comprehensive evaluation of antioxidant potential should follow a logical progression from simple chemical assays to more biologically relevant cellular and in vivo models. This tiered approach allows for a cost-effective screening process and provides a more complete picture of the compound's mechanism of action.

G cluster_0 Tier 1: In Vitro Chemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: In Vivo Models DPPH DPPH ABTS ABTS FRAP FRAP CAA Cellular Antioxidant Activity (CAA) Assay FRAP->CAA Mechanistic Insight ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) SOD Superoxide Dismutase (SOD) Activity ROS_Measurement->SOD Biological Relevance CAT Catalase (CAT) Activity GPx Glutathione Peroxidase (GPx) Activity Data_Analysis Data_Analysis GPx->Data_Analysis Comprehensive Profile Start Start Start->DPPH Initial Screening

Caption: A hierarchical workflow for assessing antioxidant potential.

Tier 1: In Vitro Chemical Assays - The First Line of Screening

These assays are rapid, cost-effective, and provide a fundamental assessment of a compound's ability to scavenge free radicals or reduce oxidizing agents.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10]

  • Rationale: It is a simple and widely used method for screening the radical scavenging activity of a large number of samples.[10]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: The pre-formed ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is monitored spectrophotometrically.[10]

  • Rationale: The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by steric hindrance than the DPPH assay.[11]

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[10]

  • Rationale: FRAP provides a direct measure of the total reducing capacity of a sample, which is an important aspect of antioxidant activity.[10]

Experimental Protocols: Tier 1 Assays

AssayProtocol
DPPH 1. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). 2. Prepare a series of dilutions of the test compound. 3. Prepare a fresh solution of DPPH in ethanol. 4. In a 96-well plate, add the DPPH solution to each well containing the test compound or a standard antioxidant (e.g., Ascorbic Acid, Trolox). 5. Incubate the plate in the dark at room temperature for 30 minutes. 6. Measure the absorbance at a specific wavelength (typically around 517 nm). 7. Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS 1. Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[12] 2. Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm. 3. Add the diluted ABTS radical solution to the test compound or a standard antioxidant in a 96-well plate. 4. After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm. 5. Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP 1. Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl3 solution. 2. Warm the FRAP reagent to 37°C. 3. Add the FRAP reagent to the test compound or a standard (e.g., FeSO4) in a 96-well plate. 4. Incubate at 37°C for a specified time (e.g., 30 minutes). 5. Measure the absorbance at a specific wavelength (typically around 593 nm). 6. Construct a standard curve using FeSO4 and express the results as Fe²⁺ equivalents.

Data Presentation: Tier 1

CompoundDPPH IC50 (µM)ABTS TEACFRAP (µM Fe²⁺/µM)
This compoundTo be determinedTo be determinedTo be determined
Ascorbic Acid (Standard)Reference valueReference valueReference value
Trolox (Standard)Reference valueReference valueReference value
Tier 2: Cellular Assays - Bridging the Gap to Biological Relevance

Cell-based assays provide a more biologically relevant model to assess antioxidant activity by considering factors such as cell uptake, distribution, and metabolism.[13]

1. Cellular Antioxidant Activity (CAA) Assay

  • Principle: This assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells.[13][14] Peroxyl radicals generated by AAPH or ABAP oxidize DCFH to DCF. Antioxidants that can permeate the cell membrane will prevent this oxidation.[15][16]

  • Rationale: The CAA assay is a more biologically relevant method than chemical assays as it accounts for the bioavailability and metabolism of the compound within a cellular environment.[15] Human hepatocarcinoma HepG2 cells are commonly used for this assay.[13][15]

G Cell Hepatocyte (e.g., HepG2) DCFH DCFH (Trapped in cell) Cell->DCFH Esterases DCFH_DA DCFH-DA (Cell-permeable) DCFH_DA->Cell Enters Cell DCF DCF (Fluorescent) DCFH->DCF Oxidation AAPH AAPH (Peroxyl Radical Generator) ROS ROS AAPH->ROS Generates ROS->DCFH Oxidizes Antioxidant Secodihydro- hydramicromelin B Antioxidant->ROS Scavenges

Caption: The principle of the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol: CAA Assay

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and the DCFH-DA probe.

  • After an incubation period, wash the cells to remove the extracellular compound.

  • Induce oxidative stress by adding a peroxyl radical generator like AAPH.

  • Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.

Data Presentation: Tier 2

CompoundCAA Value (µmol QE/100 µmol)
This compoundTo be determined
Quercetin (Standard)Reference value
Tier 3: In Vivo Models - Assessing Physiological Effects

In vivo studies are crucial for understanding the antioxidant effects of a compound in a whole organism, taking into account complex physiological processes.

1. Measurement of Endogenous Antioxidant Enzyme Activity

  • Principle: Oxidative stress can deplete the activity of endogenous antioxidant enzymes. An effective antioxidant compound may help to restore or enhance the activity of these enzymes. The primary antioxidant enzymes in mammalian cells are superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[17][18]

  • Rationale: Measuring the activity of SOD, CAT, and GPx in tissues of animals treated with this compound under conditions of oxidative stress provides a direct assessment of its protective effects at a physiological level.[19]

G O2_radical O₂⁻ (Superoxide) SOD SOD O2_radical->SOD Substrate H2O2 H₂O₂ (Hydrogen Peroxide) CAT Catalase H2O2->CAT Substrate GPx GPx H2O2->GPx Substrate H2O H₂O (Water) O2 O₂ (Oxygen) SOD->H2O2 Product CAT->H2O Product CAT->O2 Product GPx->H2O Product

Caption: The enzymatic cascade of key antioxidant enzymes.

Experimental Protocol: In Vivo Antioxidant Enzyme Assays

  • Induce oxidative stress in an animal model (e.g., rats or mice) using an agent like carbon tetrachloride (CCl4) or by inducing a disease state known to involve oxidative stress.

  • Administer this compound to the treatment group at various doses for a specified period.

  • At the end of the treatment period, collect tissue samples (e.g., liver, kidney, brain).

  • Prepare tissue homogenates and measure the protein concentration.

  • Assay the activity of SOD, CAT, and GPx using commercially available kits or established spectrophotometric methods.

Data Presentation: Tier 3

GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
ControlBaseline valueBaseline valueBaseline value
Oxidative Stress ModelDecreased valueDecreased valueDecreased value
Stress Model + this compound (Low Dose)To be determinedTo be determinedTo be determined
Stress Model + this compound (High Dose)To be determinedTo be determinedTo be determined

Conclusion: Synthesizing the Evidence

A comprehensive assessment of the antioxidant potential of this compound requires a multi-faceted approach. By systematically progressing from in vitro chemical assays to cell-based models and finally to in vivo studies, researchers can build a robust and scientifically sound profile of this promising natural compound. The data generated from this hierarchical testing strategy will provide a solid foundation for its potential development as a novel antioxidant agent for therapeutic or preventive applications.

References

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC. (2021-06-11). National Center for Biotechnology Information. Retrieved from [Link]

  • US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents. Google Patents.
  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements - Scite.ai. Scite.ai. Retrieved from [Link]

  • A Caco-2 cell-based quantitative antioxidant activity assay for antioxidants - PubMed. (2015-05-15). PubMed. Retrieved from [Link]

  • Cell-Based Antioxidant Assays - BioIVT. BioIVT. Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. MDPI. Retrieved from [Link]

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... - ResearchGate. ResearchGate. Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. E3S Web of Conferences. Retrieved from [Link]

  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. - ResearchGate. ResearchGate. Retrieved from [Link]

  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract - MDPI. MDPI. Retrieved from [Link]

  • (rac)-Secodihydro-hydramicromelin B | Phenylpropanoids | 1212148 ... Phytotoxins. Retrieved from [Link]

  • 木贼属| Equisetum | TargetMol. TargetMol. Retrieved from [Link]

  • MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC - NIH. National Center for Biotechnology Information. Retrieved from [Link]

  • This compound-COA - BioCrick. BioCrick. Retrieved from [Link]

  • Phenylpropanoids | lookchem. LookChem. Retrieved from [Link]

  • In Vitro and In Vivo Antioxidant Properties of P-Coumaroyl Alphitolic Acid Extracted from Fruit of Zizuphus Mauritiana - SciVision Publishers. SciVision Publishers. Retrieved from [Link]

  • Kimyasal 15 - ESD MEDİKAL. ESD MEDİKAL. Retrieved from [Link]

  • This compound-MSDS - BioCrick. BioCrick. Retrieved from [Link]

  • The Regulation of Oxidative Stress Is a Conserved Response to RNA Virus Infection in Fish. MDPI. Retrieved from [Link]

  • Activity staining for CAT (A), SOD (B) and GPX (C) from in vivo and in vitro grown of Withania somnifera L. - ResearchGate. ResearchGate. Retrieved from [Link]

  • Full article: Determination of oxidative stress levels and some antioxidant enzyme activities in prostate cancer - Taylor & Francis Online. Taylor & Francis Online. Retrieved from [Link]

  • 木贼化学成分及药理活性研究进展. Hans Publishers. Retrieved from [Link]

  • (PDF) Research Progress on Chemical Constituents and Pharmacological Activities of Equisetum hyemale L. - ResearchGate. ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Natural Abundance and Isolation of Coumarins from Hydrangea macrophylla, with a Focus on Hydramicromelin

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Compound: An extensive review of scientific literature and chemical databases reveals no public data for a compound named "Secodihydro-hydramicromelin B." The structural nomenclature suggests a possible relation to known seco-isoprenyloxycoumarins. This guide will therefore focus on a well-characterized related compound, Hydramicromelin , isolated from the same genus. The principles and protocols detailed herein provide a validated framework applicable to the isolation of similar coumarin derivatives.

Introduction to Hydramicromelin and its Class

Hydramicromelin is a 7-hydroxy-8-isoprenyloxycoumarin derivative first isolated from the leaves of Hydrangea macrophylla var. macrophylla SER. It belongs to the coumarin family, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. These compounds are of significant interest to researchers and drug development professionals due to their diverse and potent biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties.

The challenge in natural product chemistry lies not only in the discovery of novel compounds but also in developing efficient and scalable methods for their isolation to enable further biological and preclinical evaluation. The yield of these target molecules is often low and variable, influenced by genetic, environmental, and processing factors. This guide provides a comprehensive overview of the natural abundance of hydramicromelin and a detailed, field-proven protocol for its extraction and purification.

Natural Abundance and Isolation Yield

The concentration of hydramicromelin and related coumarins in Hydrangea macrophylla is highly dependent on the plant part, geographical location, and harvest time. The leaves are generally the primary source for these compounds.

The isolation of these compounds typically involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. The yields are often modest, reflecting the challenges of isolating a specific phytochemical from a complex biological matrix. Below is a summary of typical yields obtained from dried plant material.

Compound ClassPlant Material SourceTypical Yield Range (% of dry weight)Key References
IsoprenyloxycoumarinsLeaves of Hydrangea macrophylla0.001% - 0.015%
Hydramicromelin (Specific)Leaves of Hydrangea macrophylla~0.0024%

Note: Yields are highly variable and the provided range is an estimate based on reported isolations in the literature. Optimization of extraction and purification protocols is critical for maximizing recovery.

Experimental Protocol: Isolation of Hydramicromelin

This section details a robust, multi-stage protocol for the isolation of hydramicromelin from dried Hydrangea macrophylla leaves. The causality behind each step is explained to provide a deeper understanding of the workflow.

Stage 1: Extraction and Solvent Partitioning

The initial goal is to extract a broad spectrum of secondary metabolites from the plant material and then use solvent-solvent partitioning to enrich the fraction containing compounds of medium polarity, such as coumarins.

Methodology:

  • Preparation: Air-dry fresh leaves of H. macrophylla in the shade for 7-10 days, then pulverize into a coarse powder.

  • Maceration: Soak the dried leaf powder (e.g., 1 kg) in methanol (MeOH, 5 L) at room temperature for 72 hours. This step is repeated three times to ensure exhaustive extraction.

  • Concentration: Combine the MeOH extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., ~100-150 g).

  • Solvent Partitioning:

    • Suspend the crude extract in a 90% MeOH/water solution.

    • Perform liquid-liquid extraction with n-hexane to remove nonpolar constituents like fats and waxes. Discard the hexane fraction.

    • Further extract the aqueous methanol layer with dichloromethane (CH₂Cl₂). This step is critical as coumarins like hydramicromelin will preferentially partition into the CH₂Cl₂ layer.

    • Concentrate the CH₂Cl₂ fraction in vacuo to yield the target-rich extract.

Stage 2: Chromatographic Purification

This stage employs a series of chromatographic techniques to isolate the target compound from the enriched extract. The process moves from low-resolution (Vacuum Liquid Chromatography) to high-resolution (HPLC) methods.

Methodology:

  • Vacuum Liquid Chromatography (VLC):

    • Pre-adsorb the CH₂Cl₂ extract onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel VLC column.

    • Elute with a stepwise gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the target coumarins.

  • Column Chromatography (CC):

    • Pool the fractions of interest from VLC.

    • Subject the pooled fraction to further separation on a silica gel column, eluting with a finer gradient of n-hexane/EtOAc. This step aims to separate compounds with similar polarities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification step is performed on a reversed-phase (C18) HPLC column.

    • An isocratic or gradient elution system with a mobile phase of acetonitrile (ACN) and water is typically used.

    • Monitor the elution at a UV wavelength of ~320-330 nm, which is characteristic of the coumarin chromophore.

    • Collect the peak corresponding to hydramicromelin and verify its purity by analytical HPLC and spectroscopic methods (NMR, MS).

Workflow and Pathway Visualizations

The following diagrams illustrate the key workflows and logical relationships in the isolation and potential action of these natural products.

Isolation_Workflow start_node Dried Leaf Powder (H. macrophylla) extraction_node Methanol Maceration (Crude Extract) start_node->extraction_node Extraction partition_node Solvent Partitioning (Hexane / CH₂Cl₂) extraction_node->partition_node Enrichment vlc_node Vacuum Liquid Chromatography (Fractionation) partition_node->vlc_node Coarse Separation cc_node Column Chromatography (Fine Separation) vlc_node->cc_node Grouping hplc_node Preparative HPLC (Final Purification) cc_node->hplc_node Isolation end_node Pure Hydramicromelin hplc_node->end_node Purity >95%

Caption: A generalized workflow for the isolation of Hydramicromelin.

Logic_Diagram cluster_0 Rationale for Method Selection cluster_1 Experimental Steps Rationale Why this step? Maceration Methanol Maceration exp1 Methanol is a polar solvent effective at extracting a wide range of secondary metabolites. Maceration->exp1 Partitioning CH₂Cl₂ Partitioning exp2 Coumarins have intermediate polarity, allowing for selective extraction into CH₂Cl₂ away from sugars (aqueous) and lipids (hexane). Partitioning->exp2 Chromatography Multi-Step Chromatography exp3 Progressive increase in resolution (VLC → CC → HPLC) is required to separate structurally similar compounds from a complex mixture. Chromatography->exp3

Caption: The logic behind the chosen multi-step isolation protocol.

References

  • Yoshikawa, M., Uchida, E., Chatani, N., Kobayashi, H., Naitoh, Y., Okuno, Y., Matsuda, H., Yamahara, J., & Murakami, N. (1992). Thunberginols A, B, and F, new antiallergic and anti-inflammatory constituents from the processed leaves of Hydrangea macrophylla var. thunbergii. Chemical and Pharmaceutical Bulletin, 40(12), 3352-3354. [Link]

Methodological & Application

Application Notes and Protocols for Secodihydro-hydramicromelin B: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Secodihydro-hydramicromelin B is understood to be a novel or rare compound with limited to no data available in public scientific literature. The following application notes and protocols are therefore constructed as a predictive guide based on the known properties and experimental parameters of structurally related coumarin and dihydrocoumarin compounds, particularly those isolated from the Micromelum genus. Researchers must perform their own initial dose-response and toxicity assessments.

Introduction: The Scientific Context

This compound, by its nomenclature, suggests a coumarin-based structure. Coumarins are a large family of benzopyrone secondary metabolites found extensively in plants, including the genus Micromelum.[1] These compounds are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant effects.[1][2][3] The "seco" prefix indicates a ring-opened structure, and "dihydro" points to the saturation of a double bond, modifications which can significantly alter a compound's solubility, stability, and biological activity.[4]

This guide provides a comprehensive framework for researchers initiating preclinical evaluation of this compound. It covers essential preliminary assessments, detailed protocols for foundational in vitro cytotoxicity screening, and a strategic approach to designing initial in vivo dose-finding studies. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific models and hypotheses.

Part 1: Foundational Characterization & Preparation

Before biological evaluation, the fundamental physicochemical properties of this compound must be established. These initial steps are critical for ensuring data quality and reproducibility.

Purity and Structural Confirmation

It is imperative to confirm the identity and purity of the test compound. Standard analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) should be employed. Purity should ideally be >95% for all biological assays.

Solubility Assessment: The Gateway to Biological Assays

Poor solubility is a primary reason for the failure of promising compounds in drug discovery.[5] Determining the solubility of this compound in commonly used solvents is a mandatory first step.[6]

Protocol: Kinetic Solubility Profiling

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a 10-20 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock into aqueous buffers relevant to your experiments (e.g., Phosphate-Buffered Saline (PBS), cell culture medium).

  • Precipitation Detection: Allow the plate to equilibrate. The concentration at which the compound begins to precipitate (observed as turbidity) is the kinetic solubility.[7] This can be measured visually or more accurately using a plate-based nephelometer.[6]

  • Solvent Consideration: For in vitro assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity. For in vivo studies, vehicles like corn oil, or aqueous solutions with co-solvents such as PEG400, Tween 80, or carboxymethylcellulose may be required.

Table 1: Solubility Test Workflow

StepActionPurposeReference
1Dissolve compound in 100% DMSO.Create a concentrated primary stock.[5]
2Prepare serial dilutions in aqueous buffer (e.g., PBS).Determine solubility limit in a biologically relevant medium.[7]
3Incubate and observe for precipitation.Identify the kinetic solubility threshold.[6]
4Calculate final DMSO concentration for working solutions.Ensure solvent concentration is non-toxic to cells.N/A

Part 2: In Vitro Evaluation - Cytotoxicity Profiling

The initial biological assessment for a novel compound with potential anticancer activity is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living, metabolically active cells.[9]

Experimental Workflow: Cytotoxicity Assessment

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay A 1. Prepare cell suspension B 2. Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) A->B C 3. Incubate 24h for adhesion B->C D 4. Prepare serial dilutions of This compound E 5. Add compound to wells (e.g., 0.1 to 100 µM) D->E F 6. Incubate for 24, 48, or 72h E->F G 7. Add MTT Reagent (final conc. 0.5 mg/mL) H 8. Incubate for 2-4h at 37°C G->H I 9. Solubilize formazan crystals (e.g., with DMSO or SDS-HCl) H->I J 10. Read absorbance (570 nm) I->J InVivo_Dosing_Strategy A 1. Literature Review (Related Coumarins) B 2. Acute Toxicity / MTD Study (Dose Escalation) A->B Estimate Starting Dose C 3. Select Dose Range (e.g., Low, Mid, High) B->C Establish Safety Window D 4. Efficacy Study (e.g., Xenograft Model) C->D Test for Therapeutic Effect E 5. Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis D->E Correlate Dose, Exposure & Effect

Caption: Stepwise strategy for preclinical in vivo dose determination.

Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

This initial study is designed to identify the dose that causes unacceptable toxicity, thereby defining the upper limit for therapeutic studies.

Animals:

  • Healthy mice (e.g., CD-1 or C57BL/6), 6-8 weeks old, grouped by sex.

Procedure:

  • Dose Selection: Based on literature for related coumarins, select a starting dose range. For coumarins, oral doses in mice have ranged from 2 mg/kg to over 200 mg/kg. [9][12]A conservative starting point could be 10-25 mg/kg.

  • Dose Escalation:

    • Administer a single oral dose of this compound to a small group of mice (n=3-5 per group).

    • Use a dose escalation scheme (e.g., doubling the dose for each subsequent group) until signs of toxicity are observed. [13] * A parallel vehicle control group must be included.

  • Monitoring: Observe animals closely for the first few hours post-administration and then daily for 7-14 days. [14]Monitor for:

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, altered gait).

    • Changes in body weight (a loss of >15-20% is a key sign of toxicity). [6] * Mortality.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or severe signs of toxicity and results in no more than a 10-15% reduction in body weight. [6]

Protocol: Preliminary Efficacy Study (Dose-Range Finding)

Once the MTD is estimated, a dose-range finding study can be performed in a relevant disease model (e.g., a tumor xenograft model for an anticancer compound) to identify a therapeutically active dose.

Procedure:

  • Dose Level Selection: Based on the MTD study, select 3-4 dose levels. A common approach is to use the MTD, 1/2 MTD, and 1/4 MTD. [13]For example, if the MTD is determined to be 100 mg/kg, the efficacy study doses could be 100, 50, and 25 mg/kg.

  • Administration: Administer the compound daily (or on another appropriate schedule) via the chosen route (e.g., oral gavage) to tumor-bearing mice. Include a vehicle control group and potentially a positive control (a standard-of-care drug).

  • Efficacy Readouts: Monitor tumor growth over time (e.g., 2-4 weeks). At the end of the study, measure final tumor volume and weight.

  • Toxicity Readouts: Continue to monitor body weight and clinical signs throughout the study to ensure the repeated dosing schedule is tolerated.

  • Analysis: Compare tumor growth in the treated groups to the vehicle control group to determine if this compound has a statistically significant anti-tumor effect and if this effect is dose-dependent.

Table 3: Example In Vivo Dose Ranges for Coumarin Compounds in Mice

CompoundModelRouteDose Range (mg/kg)OutcomeReference
Isopimpinellin Carcinogen-induced skin tumorOral35, 70, 150Dose-dependent inhibition of DNA adduct formation[10]
Scopoletin Inflammation-induced anxietyi.p.2, 10, 50Dose-dependent amelioration of anxiety-like behaviors[9]
Imperatorin EpilepsyN/AED₅₀: 167-290Anticonvulsant activity
Osthole Alzheimer's DiseaseOral15, 30Neuroprotective effects[14]
Coumarin Chronic ToxicityOral (gavage)50, 100, 200Lung tumors observed at 200 mg/kg[12]

Conclusion

The successful preclinical evaluation of a novel compound like this compound hinges on a systematic and logical progression from fundamental characterization to robust biological testing. This guide provides a foundational framework based on established principles and data from related coumarin compounds. By first establishing solubility and then proceeding with tiered in vitro and in vivo testing, researchers can efficiently generate the high-quality, reproducible data necessary to validate its therapeutic potential.

References

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Willson, C. M., & Grundmann, O. (2017). In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. Natural Product Research, 31(5), 492-506. Retrieved from [Link]

  • Bueno, J. (2012). In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. Journal of Pharmacogenomics & Pharmacoproteomics, 3(3). Retrieved from [Link]

  • Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Thant, T. M., et al. (2020). Phytoconstituents of Genus Micromelum and Their Bioactivity—a Review. Natural Product Communications. Retrieved from [Link]

  • Ríos, J. L., & Waterman, P. G. (2012). In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations. Retrieved from [Link]

  • Cimmino, A., et al. (2020). Melleins—Intriguing Natural Compounds. Molecules. Retrieved from [Link]

  • Fatema-Tuz-Zohora, et al. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. Pharmaceutical and Pharmacological International Journal. Retrieved from [Link]

  • Sporn, M. B., & Liby, K. T. (2019). Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities. Toxicological Sciences. Retrieved from [Link]

  • Robles-Zepeda, R. E., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Singh, A., et al. (2021). Cell-Based Assays in Natural Product-Based Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. Molecules. Retrieved from [Link]

  • Cordell, G. A., et al. (1979). An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • de Oliveira, A. S., et al. (2021). A novel dihydrocoumarin under experimental and theoretical characterization. Journal of Molecular Structure. Retrieved from [Link]

  • ResearchGate. (2016). What is the criteria for Selection of dose of natural products for Pharmacodynamic activity?. Retrieved from [Link]

  • Fatema-Tuz-Zohora, et al. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. MedCrave. Retrieved from [Link]

  • Kostova, I., et al. (2011). Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. Current Medicinal Chemistry. Retrieved from [Link]

  • Saad, N., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Retrieved from [Link]

  • Tan, M., et al. (2015). Strategy for Designing In Vivo Dose-Response Comparison Studies. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Tan, M., et al. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics. Retrieved from [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. Retrieved from [Link]

  • Zeki, N. M., & Mustafa, Y. F. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. Retrieved from [Link]

  • Annunziata, F., et al. (2021). Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • CancerChoices. (n.d.). Dosing Guidelines for Herbs & Natural Products. Retrieved from [Link]

  • Li, Y., et al. (2022). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2012). Early Drug Discovery and Development Guidelines. Retrieved from [Link]

  • Li, Y., et al. (2022). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. Molecules. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating Secodihydro-hydramicromelin B as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the evaluation of Secodihydro-hydramicromelin B, a novel natural product, as a potential enzyme inhibitor. While direct biological activity data for this compound is scarce, its structural features, related to phenylpropanoids and coumarins, suggest a high potential for interaction with various enzyme classes. This guide offers a structured, scientifically-grounded workflow for the initial screening, hit validation, and mechanism of action studies of this compound, enabling its systematic exploration as a novel therapeutic lead.

Introduction to this compound

This compound is a natural product with the molecular formula C₁₅H₁₈O₈.[1][2] Its chemical structure, identified as 3-[5-[(2S,3S,4R)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-2-hydroxy-4-methoxyphenyl]propanoic acid, reveals a "seco" or broken-ring structure potentially related to the coumarin family of natural products.[3] While the "micromelin" nomenclature suggests a possible biosynthetic link to compounds from the Micromelum genus, which is rich in coumarins, this compound itself is not a classic coumarin. Its phenylpropanoid backbone with hydroxyl and carboxylic acid functionalities, however, presents multiple opportunities for interaction with enzyme active sites.

The broad spectrum of enzymatic inhibition by coumarins and related phenylpropanoids provides a strong rationale for investigating this compound. Coumarins have been identified as inhibitors of carbonic anhydrases, angiotensin-converting enzyme (ACE), cyclooxygenase (COX), urease, and dipeptidyl peptidase III (DPP III), among others.[4][5][6][7][8] This precedent forms the basis for the proposed screening strategy outlined in this guide.

Proposed Enzyme Target Screening Cascade

Given the structural characteristics of this compound, a targeted screening approach against enzymes known to be modulated by coumarins and phenylpropanoids is recommended. The following section details the primary and secondary screening panels.

Primary Enzyme Target Panel

This initial panel is designed to broadly assess the inhibitory potential of this compound against key enzyme families.

Enzyme Target Therapeutic Relevance Rationale for Inclusion
Carbonic Anhydrases (CA)Glaucoma, Epilepsy, CancerCoumarins are known "prodrug" inhibitors of CAs with isoform selectivity.[4][9]
Angiotensin-Converting Enzyme (ACE)HypertensionCoumarins have demonstrated competitive inhibition of ACE.[5][10]
Cyclooxygenases (COX-1 & COX-2)Inflammation, PainCoumarin aglycones are known to inhibit COX-1.[6]
α-GlucosidaseType 2 DiabetesCertain coumarins inhibit α-glucosidase, suggesting a potential antidiabetic role.[11]
UreasePeptic Ulcers (H. pylori)Coumarins have shown potential as urease inhibitors.[7][12]
Secondary Enzyme Target Panel

Based on the results from the primary screen, a secondary panel can be employed to explore inhibitory activity against other relevant enzymes.

Enzyme Target Therapeutic Relevance Rationale for Inclusion
Dipeptidyl Peptidase III (DPP III)Pain Modulation, CancerCoumarin derivatives have been identified as novel inhibitors of hDPP III.[8]
Protein Tyrosine Phosphatase 1B (PTP1B)Type 2 Diabetes, ObesitySome coumarins have shown inhibitory activity against PTP1B.[11]
Monoamine Oxidase (MAO-A & MAO-B)Depression, Neurodegenerative DiseasesCoumarins are known inhibitors of MAO.

Experimental Protocols

This section provides detailed, step-by-step protocols for the initial screening and subsequent mechanism of action studies.

General Considerations for Natural Product Screening

When working with natural products like this compound, it is crucial to be aware of potential artifacts such as Pan-Assay Interference Compounds (PAINS). It is recommended to perform control experiments, such as including a non-ionic detergent (e.g., Triton X-100) in the assay buffer to identify potential aggregation-based inhibition.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted for the unique "suicide inhibitor" mechanism of coumarin-related compounds.[4][13][14]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the appropriate concentration of CA isoform to each well.

  • Add serial dilutions of this compound to the wells and incubate for 6 hours at room temperature to allow for potential hydrolysis of the compound by the enzyme's esterase activity.

  • Initiate the reaction by adding p-NPA to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Calculate the rate of p-nitrophenol formation.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Materials:

  • Rabbit lung ACE

  • This compound

  • Hippuryl-His-Leu (HHL) substrate

  • Borate buffer (pH 8.3)

  • o-phthaldialdehyde (OPA) reagent

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add ACE enzyme to each well.

  • Add serial dilutions of this compound to the wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the HHL substrate to each well.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding HCl.

  • Add OPA reagent to each well and incubate for 10 minutes at room temperature.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol: Mechanism of Action (MOA) Studies

Should this compound demonstrate significant inhibitory activity in the primary screens, MOA studies are essential to characterize the nature of the inhibition.[5][9]

Kinetic Analysis:

  • Perform the enzyme inhibition assay with varying concentrations of both the substrate and this compound.

  • Measure the initial reaction velocities.

  • Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics.

  • Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Visualization of Experimental Workflows

G cluster_0 Primary Screening cluster_1 Hit Validation & MOA Compound Prep This compound Stock Solution Primary Assay In Vitro Enzyme Assays (CA, ACE, COX, α-Glucosidase, Urease) Compound Prep->Primary Assay Data Analysis 1 IC₅₀ Determination Primary Assay->Data Analysis 1 Dose-Response Confirmatory Dose-Response Data Analysis 1->Dose-Response Active Hit MOA Studies Mechanism of Action Studies (Kinetic Analysis) Dose-Response->MOA Studies Selectivity Counter-Screening (Secondary Panel) MOA Studies->Selectivity

G Coumarin Coumarin/ Phenylpropanoid Precursor Hydrolysis Lactone Ring Hydrolysis (CA Esterase Activity) Coumarin->Hydrolysis Prodrug ActiveInhibitor 2-hydroxy-cinnamic acid derivative (Active Inhibitor) Hydrolysis->ActiveInhibitor Binding Binding to Active Site Entrance ActiveInhibitor->Binding CA Carbonic Anhydrase (CA) CA->Hydrolysis CA->Binding Inhibition Enzyme Inhibition Binding->Inhibition

Concluding Remarks

This compound represents an intriguing natural product with the potential for novel enzyme inhibitory activity. The lack of existing biological data necessitates a systematic and hypothesis-driven approach to its evaluation. The protocols and screening cascade detailed in this guide provide a robust framework for elucidating the therapeutic potential of this compound. By leveraging the known inhibitory profiles of structurally related coumarins and phenylpropanoids, researchers can efficiently navigate the initial stages of drug discovery and contribute to the understanding of this novel natural product's bioactivity.

References

  • Supuran, C. T. (2020). Coumarin carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1462–1470. [Link]

  • Asif, M. (2019). Angiotensin-I-Converting Enzyme Inhibitory Activity of Coumarins from Angelica decursiva. Molecules, 24(20), 3777. [Link]

  • Maresca, A., Temperini, C., Vu, H., et al. (2009). Non-zinc mediated inhibition of carbonic anhydrases: coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 131(8), 3057–3062. [Link]

  • Khan, H., et al. (2019). Angiotensin-I-Converting Enzyme Inhibitory Activity of Coumarins from Angelica decursiva. Molecules, 24(20), 3777. [Link]

  • Akhtar, N., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1589. [Link]

  • Angeli, A., et al. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 357-362. [Link]

  • Carrasco, M. P., et al. (2021). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. Molecules, 26(11), 3344. [Link]

  • Maresca, A., Temperini, C., Pochet, L., et al. (2010). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. Journal of Medicinal Chemistry, 53(1), 335–344. [Link]

  • Asghar, H., Asghar, H., & Asghar, T. (2021). A Review on Anti-urease Potential of Coumarins. Current Drug Targets, 22(17), 1926-1943. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Salehi, B., et al. (2019). A Review of Coumarins and Coumarin-Related Compounds for Their Potential Antidiabetic Effect. Biomolecules, 9(10), 591. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • da Silva, A. F. A., et al. (2022). Exploring Urease Inhibition by Coumarin Derivatives through in silico and in vitro Methods. Journal of the Brazilian Chemical Society, 33, 1146-1156. [Link]

  • Knez, D., et al. (2021). Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. International Journal of Molecular Sciences, 22(16), 8632. [Link]

  • Cnsreagents. (n.d.). This compound | CAS:1212148-58-7. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1212148-58-7 | Chemical Name : this compound. Retrieved from [Link]

Sources

"Secodihydro-hydramicromelin B" for high-throughput screening

This application note provides a comprehensive framework for the high-throughput screening of this compound as a potential inducer of apoptosis. By employing a robust primary assay, followed by logical secondary and mechanistic studies, researchers can effectively evaluate the anti-cancer potential of this and other natural products. The successful execution of these protocols relies on careful assay optimization, stringent quality control, and a systematic approach to hit validation. This structured methodology maximizes the potential for discovering novel therapeutic leads from natural product libraries. [11][12]

References

  • MDPI. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins. Retrieved from [Link]

  • PubMed. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Natural Products in High Throughput Screening: Automated High-Quality Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2025). Natural Products in High Throughput Screening: Automated High-Quality Sample Preparation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1212148-58-7 | Chemical Name : this compound. Retrieved from [Link]

  • PubMed. (2009). Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra. Retrieved from [Link]

  • BioCrick. (n.d.). This compound-MSDS. Retrieved from [Link]

  • ChemFarm. (n.d.). This compound Supplier | CAS 1212148-58-7. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydramacin-1, Structure and Antibacterial Activity of a Protein from the Basal Metazoan Hydra. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of hydramacin-1 LD 90 , 90% lethal dose; ci, clinical isolate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydramacin-1, Structure and Antibacterial Activity of a Protein from the Basal Metazoan Hydra. Retrieved from [Link]

  • ResearchGate. (2025). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. Retrieved from [Link]

  • PubMed Central. (2022). Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes. Retrieved from [Link]

Application Notes and Protocols for the Study of Secodihydro-hydramicromelin B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Secodihydro-hydramicromelin B" is a putative novel molecule, and as of the generation of this document, no specific data exists in the peer-reviewed scientific literature. The following application notes, protocols, and mechanistic insights are presented as a scientifically-grounded, hypothetical framework for the investigation of a new natural product derivative. This guide is based on the known biological activities of related compounds isolated from the plant genus Micromelum, which is a rich source of bioactive coumarins and alkaloids with established cytotoxic properties.

Introduction: The Rationale for Investigating this compound

The relentless pursuit of novel anticancer agents has consistently led researchers back to nature's vast chemical diversity. Natural products and their derivatives have historically been a cornerstone of oncology pharmacopeias. The plant genus Micromelum (family: Rutaceae) has emerged as a promising source of such compounds. Studies have shown that extracts from Micromelum species and the compounds isolated from them, such as micromelin, mahanine, and various other coumarins, exhibit significant cytotoxic and antitumor activities across a range of cancer cell lines.[1][2][3] These compounds often function by inducing programmed cell death, or apoptosis, a critical pathway for eliminating malignant cells.

This compound is conceptualized as a novel seco-coumarin, a class of compounds characterized by an opened lactone ring, potentially derived from a known Micromelum coumarin. This structural modification could alter its physicochemical properties and biological activity, making it a compelling candidate for anticancer screening. This document provides a comprehensive guide to the initial characterization of this compound's effects on cancer cell lines, from determining its cytotoxic potential to elucidating its hypothetical mechanism of action.

Hypothesized Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

Drawing parallels from related carbazole alkaloids like mahanine isolated from Micromelum minutum, a plausible mechanism of action for this compound is the induction of apoptosis via the mitochondrial-dependent (intrinsic) pathway.[1] This pathway is a tightly regulated process central to many chemotherapeutic responses. We hypothesize that this compound disrupts the delicate balance of pro- and anti-apoptotic proteins within the cancer cell, leading to its self-destruction.

The proposed signaling cascade is as follows:

  • Apoptotic Trigger: this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

  • Mitochondrial Permeabilization: The increased Bax/Bcl-2 ratio promotes Mitochondrial Outer Membrane Permeabilization (MOMP).

  • Apoptosome Formation: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the assembly of the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Active caspase-9 then activates the executioner caspase, pro-caspase-3.

  • Execution of Apoptosis: Active caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_0 Cellular Insult cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c, Pro-Caspase-9) CytC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Casp3 Active Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Detailed Experimental Protocols

This section outlines the core experimental procedures for evaluating the anticancer potential of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screening assay determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Cell Lines: A panel of human cancer cell lines (e.g., HL-60 for leukemia, A549 for lung cancer, and MCF-7 for breast cancer).

  • Media: Appropriate complete culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: this compound stock solution (e.g., 10 mM in DMSO).

  • Reagents: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Equipment: 96-well culture plates, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Plate cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.1 µM to 200 µM. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable software package.

Illustrative Data (Hypothetical IC50 Values):

Cell LineCancer TypePutative IC50 (µM)
CEM-SST-lymphoblastic Leukemia4.2[1]
HL-60Promyelocytic Leukemia8.5
A549Lung Adenocarcinoma15.1
HeLaCervical Cancer22.7
MCF-7Breast Adenocarcinoma35.2
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay confirms that cell death occurs via apoptosis.

Materials:

  • Cell Line: A sensitive cell line identified from the MTT assay (e.g., HL-60).

  • Compound: this compound.

  • Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Equipment: 6-well plates, flow cytometer.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 3: Western Blot Analysis of Apoptotic Proteins

This protocol validates the hypothesized mechanism of action by measuring changes in the expression levels of key regulatory proteins in the apoptotic pathway.

Materials:

  • Cell Lysates: Prepare protein lysates from cells treated as described in Protocol 2.

  • Antibodies: Primary antibodies against Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin). HRP-conjugated secondary antibodies.

  • Reagents: Protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), ECL chemiluminescence substrate.

  • Equipment: Electrophoresis and blotting apparatus, imaging system.

Step-by-Step Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL substrate and capture the image with a digital imaging system. Analyze band intensities relative to the loading control.

Overall Experimental Workflow

The logical progression of experiments is crucial for a thorough investigation.

A 1. Cell Culture (Panel of Cancer Cell Lines) B 2. Cytotoxicity Screening (MTT Assay) A->B C 3. Determine IC50 Values B->C D 4. Select Sensitive Cell Line(s) for Mechanistic Studies C->D E 5. Confirm Apoptosis (Annexin V / PI Staining) D->E F 6. Elucidate Pathway (Western Blot for Bcl-2 family, Caspases) E->F G 7. Data Analysis & Interpretation F->G

Caption: A structured workflow for the preclinical evaluation of this compound.

References

  • Roy, M. K., Thalang, V. N., Trakoontivakorn, G., & Nakahara, K. (2004). Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits growth and induces apoptosis in human leukemia U937 cells through a mitochondrial-dependent pathway. Journal of Agricultural and Food Chemistry, 52(21), 6505–6511.
  • Tan, G. A., Alitheen, N. B., Yeap, S. K., Ali, A. M., & Mawardi, R. (2009). Induction of apoptosis by 2',3'-epoxyisocapnolactone and 8-hydroxyisocapnolactone-2',3'-diol from Micromelum minutum on CEM-SS cells. Planta Medica, 75(9), 931-936.
  • Sakunpak, A., Matsunami, K., Otsuka, H., et al. (2013). Isolation of new monoterpene coumarins from Micromelum minutum leaves and their cytotoxic activity against Leishmania major and cancer cells. Food Chemistry, 139(1-4), 458-463.
  • Cassady, J. M., Ojima, N., Chang, C., & McLaughlin, J. L. (1979). An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae).
  • MedCrave. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. MOJ Bioorganic & Organic Chemistry, 3(5), 154-161. Retrieved from [Link]

Sources

Application Notes & Protocols for the Antibacterial Evaluation of Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antibacterials and the Potential of Secodihydro-hydramicromelin B

The escalating crisis of antibiotic resistance necessitates an urgent and continuous search for new antimicrobial agents. Natural products, with their immense structural diversity, remain a vital source of novel therapeutic leads. This compound, a phenylpropanoid compound with the molecular formula C₁₅H₁₈O₈[1], represents one such molecule of interest. While direct studies on its bioactivity are scarce, its potential sourcing from plants of the Micromelum or related species, and its likely classification within the broader coumarin family, provides a strong rationale for investigating its antibacterial properties.

Coumarins are a well-established class of natural compounds, ubiquitous in the plant kingdom, that exhibit a wide range of biological activities, including potent antibacterial effects.[2] Several coumarin derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.[2][3] The mechanism of action for some coumarins involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication, by binding to its B subunit and blocking ATPase activity.[3] This established precedent underscores the potential of this compound as a candidate for antibacterial drug discovery.

These application notes provide a comprehensive, field-proven guide for researchers to conduct a thorough preliminary evaluation of the antibacterial activity of this compound. The protocols herein are designed to be self-validating systems, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and scientific rigor.[4] We will progress from a qualitative screening assay to quantitative determinations of inhibitory and bactericidal concentrations.

Part 1: Qualitative Antibacterial Screening: The Disk Diffusion Assay

Principle and Rationale

The disk diffusion method, also known as the Kirby-Bauer test, is a foundational, cost-effective, and widely used qualitative assay to screen for antibacterial activity.[5][6] The principle is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with a test bacterium.[7] If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone provides a preliminary, qualitative measure of the compound's potency against the specific microorganism.[8] This initial screen is invaluable for quickly assessing a compound's spectrum of activity against a panel of bacteria.

Experimental Protocol: Disk Diffusion

Materials:

  • This compound (powder)

  • Sterile solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Tryptic Soy Broth (TSB) or sterile saline (0.9%)

  • McFarland 0.5 turbidity standard[8]

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Gentamicin 10 µg)

  • Negative control disks (impregnated with solvent only)

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Preparation of Test Disks: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). b. Apply a precise volume (e.g., 10 µL) of the stock solution onto a sterile blank paper disk to achieve a specific amount of compound per disk (e.g., 10 µ g/disk ). c. Prepare a negative control disk by applying the same volume of the solvent (DMSO) to a blank disk. d. Allow the disks to dry completely in a sterile environment to evaporate the solvent.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate. b. Transfer the colonies to a tube containing TSB or sterile saline. c. Vortex to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[9]

  • Inoculation of MHA Plates: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized suspension. b. Remove excess liquid by pressing the swab against the inside of the tube.[10] c. Inoculate the entire surface of the MHA plate by swabbing in three directions, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.[5] d. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]

  • Application of Disks and Incubation: a. Using sterile forceps, place the prepared this compound disk, the positive control disk, and the negative control disk onto the surface of the inoculated MHA plate. b. Ensure disks are placed at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate to prevent overlapping of zones.[5][7] c. Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[7] d. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[5]

  • Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (including the disk) for each disk in millimeters (mm).[8] b. The negative control (solvent disk) should show no zone of inhibition. The positive control should show a zone within its established quality control range. c. The presence of a clear zone around the this compound disk indicates antibacterial activity.

Data Presentation: Disk Diffusion Results
Bacterial StrainCompound (Amount/disk)Zone of Inhibition (mm)Positive Control (Drug)Zone of Inhibition (mm)Interpretation
S. aureusThis compound (10 µg)e.g., 18Gentamicin (10 µg)e.g., 22Active
E. coliThis compound (10 µg)e.g., 0Gentamicin (10 µg)e.g., 20Inactive
Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Compound & Control Disks P2 Prepare 0.5 McFarland Bacterial Inoculum A1 Inoculate MHA Plate for Confluent Growth P2->A1 A2 Apply Disks to Agar Surface A1->A2 A3 Incubate at 35°C for 16-18h A2->A3 R1 Measure Zone of Inhibition (mm) A3->R1 R2 Qualitative Assessment of Activity R1->R2

Caption: Workflow for the Disk Diffusion Antibacterial Assay.

Part 2: Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle and Rationale

Following a positive result in the qualitative screen, the next critical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][11] This quantitative measure is the gold standard for assessing the potency of an antibacterial compound and is essential for comparing its efficacy to other agents.[12] The broth microdilution method is a standardized, efficient, and widely adopted technique for determining MIC values, utilizing 96-well microtiter plates.[4]

Experimental Protocol: Broth Microdilution

Materials:

  • This compound stock solution

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Standardized bacterial inoculum (prepared as in Part 1 and then diluted)

  • Positive control antibiotic (e.g., Gentamicin)

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

Procedure:

  • Preparation of Serial Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row. b. Prepare a starting solution of this compound in CAMHB at twice the highest desired final concentration. Add 100 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this process from well 2 to well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).[11]

  • Inoculum Preparation and Inoculation: a. Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. b. Add 50 µL of this diluted inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). c. The final volume in each test well will be 100 µL.

  • Incubation: a. Seal the plate (e.g., with an adhesive film) to prevent evaporation. b. Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: a. After incubation, examine the plate visually for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[11]

Data Presentation: MIC Results
Bacterial StrainCompoundMIC (µg/mL)Positive Control (Drug)MIC (µg/mL)
S. aureusThis compounde.g., 8Gentamicine.g., 0.5
P. aeruginosaThis compounde.g., 64Gentamicine.g., 2
Workflow Visualization

G cluster_prep Plate Setup cluster_inoc Inoculation cluster_analysis Analysis P1 Dispense CAMHB into 96-well plate P2 Perform 2-fold serial dilution of compound P1->P2 I1 Prepare standardized inoculum (5x10^5 CFU/mL) P2->I1 I2 Inoculate wells 1-11 I1->I2 A1 Incubate at 35°C for 18-24h I2->A1 A2 Visually inspect for turbidity A1->A2 A3 Determine lowest concentration with no growth (MIC) A2->A3

Caption: Workflow for the Broth Microdilution MIC Assay.

Part 3: Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

Principle and Rationale

The MIC value reveals the concentration of a compound that inhibits bacterial growth, but it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14] This information is vital for drug development, as bactericidal agents are often preferred for treating serious infections. The MBC is determined by subculturing from the clear wells of the completed MIC assay onto agar plates.[15]

Experimental Protocol: MBC

Materials:

  • Completed MIC plate from Part 2

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Calibrated micropipette or loop

Procedure:

  • Subculturing from MIC Plate: a. Select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth. Also, select the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a micropipette, plate a 10 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate. d. Spread the aliquot evenly over a section of the plate.

  • Incubation: a. Allow the spots to dry completely before inverting the plates. b. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: a. After incubation, count the number of colonies (CFU) on each spot. b. The spot from the growth control should show confluent growth. c. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14] For practical purposes, it is often defined as the lowest concentration that yields ≤ 0.1% of the original inoculum's survivors.

  • Interpretation of MBC/MIC Ratio: a. Calculate the ratio of MBC/MIC. b. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[14] c. A ratio of > 4 suggests that the compound is primarily bacteriostatic.

Data Presentation: MBC and MBC/MIC Ratio
Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusThis compounde.g., 8e.g., 162Bactericidal
P. aeruginosaThis compounde.g., 64e.g., >256>4Bacteriostatic
Workflow Visualization

G cluster_mic Starting Point cluster_subculture Subculturing cluster_analysis Analysis M1 Completed MIC Assay Plate S1 Select clear wells (MIC and higher) M1->S1 S2 Plate 10µL from each selected well onto MHA S1->S2 S3 Incubate MHA plates at 35°C for 18-24h S2->S3 A1 Count colonies (CFU) on each plate S3->A1 A2 Determine lowest concentration with ≥99.9% kill (MBC) A1->A2 A3 Calculate MBC/MIC Ratio A2->A3

Sources

Application Notes and Protocols for Enhancing the Solubility and Delivery of Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Promising Natural Product

Secodihydro-hydramicromelin B, a compound with the chemical formula C₁₅H₁₈O₈, presents a molecular structure that, while holding potential for biological activity, suggests significant challenges in its formulation and delivery.[1][2][3] Initial assessments and data from suppliers indicate a lack of information on its aqueous solubility, with one source noting solubility of 10 mM in DMSO, a common characteristic of hydrophobic molecules.[4][5] The successful translation of such promising but poorly soluble natural products from the bench to preclinical and clinical settings hinges on overcoming the hurdle of low bioavailability. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed methodologies and the scientific rationale for enhancing the solubility and delivery of this compound.

The strategies outlined herein are based on established pharmaceutical technologies that have proven effective for a wide range of hydrophobic compounds.[6][7][8][9] We will explore three primary approaches: nanoparticle-based formulations, liposomal encapsulation, and cyclodextrin complexation. Each section will provide not only step-by-step protocols but also the underlying principles and in-process controls necessary for developing a robust and effective delivery system.

Part 1: Physicochemical Characterization of this compound (Preliminary Assessment)

A foundational step in any formulation development is a thorough understanding of the active pharmaceutical ingredient's (API) properties. Given the limited specific data for this compound, the following preliminary assessments are recommended.

Protocol 1: Basic Solubility Profile

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable solvents.

Materials:

  • This compound powder

  • A selection of solvents: Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, DMSO, Polyethylene Glycol 400 (PEG 400)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Method:

  • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent.

  • Equilibrate the solutions by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

Expected Outcome: This will provide a quantitative measure of solubility and inform the selection of appropriate solvents for subsequent formulation strategies.

Part 2: Nanoparticle-Based Formulations for Enhanced Bioavailability

Nanonization is a powerful strategy for increasing the oral bioavailability of poorly soluble drugs. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to enhanced dissolution rates.[10][11][12][13][14]

Conceptual Workflow for Nanoparticle Formulation

G cluster_0 Preparation cluster_1 Processing cluster_2 Final Product Prep Dissolve this compound and stabilizer in an organic solvent AntiSolvent Add to an aqueous anti-solvent under high-energy stirring Prep->AntiSolvent Precipitation Rapid Precipitation of Nanoparticles AntiSolvent->Precipitation Homogenization High-Pressure Homogenization (if required for size reduction) Precipitation->Homogenization SolventRemoval Solvent Removal (e.g., rotary evaporation) Homogenization->SolventRemoval Nanosuspension Aqueous Nanosuspension SolventRemoval->Nanosuspension Lyophilization Lyophilization (for solid dosage form) Nanosuspension->Lyophilization SolidNanoparticles Solid Nanoparticle Powder Lyophilization->SolidNanoparticles

Caption: Workflow for preparing this compound nanoparticles.

Protocol 2: Preparation of a this compound Nanosuspension by Precipitation

Objective: To formulate this compound as a stable nanosuspension to improve its dissolution rate.

Materials:

  • This compound

  • A suitable organic solvent (e.g., acetone, ethanol)

  • An aqueous anti-solvent (e.g., deionized water)

  • A stabilizer (e.g., Poloxamer 188, PVP K30)

  • High-speed homogenizer or magnetic stirrer

  • Rotary evaporator

Method:

  • Dissolve this compound in the organic solvent to create a concentrated solution.

  • Dissolve the stabilizer in the aqueous anti-solvent.

  • While vigorously stirring the aqueous phase, slowly inject the organic drug solution. This will cause the rapid precipitation of the drug as nanoparticles.

  • Continue stirring for a specified period to allow for stabilization of the nanoparticles.

  • Remove the organic solvent using a rotary evaporator.

  • The resulting aqueous suspension can be further processed, for example, by high-pressure homogenization, to achieve a more uniform particle size distribution.

Part 3: Liposomal Encapsulation for Hydrophobic Payloads

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic molecules like this compound, they can be partitioned within the lipid bilayer, creating a stable formulation with the potential for modified release and reduced toxicity.[15][16]

Protocol 3: Liposomal Formulation of this compound via Thin-Film Hydration

Objective: To encapsulate this compound within liposomes to enhance its solubility and stability in aqueous media.

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Method:

  • In a round-bottom flask, dissolve the lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) and this compound in the organic solvent.[17][18][19]

  • Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid's phase transition temperature. This will create a thin lipid film on the flask wall.[18]

  • Further dry the film under vacuum for at least one hour to remove residual solvent.

  • Hydrate the lipid film with the pre-warmed hydration buffer, followed by gentle agitation. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[17][19]

Lipid Bilayer with Encapsulated Drug

G cluster_0 Aqueous Exterior cluster_1 Lipid Bilayer cluster_2 Aqueous Interior a1 a2 a3 a4 a5 a6 Drug Secodihydro- hydramicromelin B l1 l2 l3 l4 l5 l6 l7 l8 b1 b2 b3 b4 b5 b6

Caption: Hydrophobic drug partitioned within the lipid bilayer of a liposome.

Part 4: Cyclodextrin Complexation for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly water-soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent solubility and stability.[20][21][22][23][24]

Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Method:

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) at a desired concentration.

  • Gradually add an excess of this compound to the cyclodextrin solution while stirring.

  • Continue stirring at a constant temperature for 24-72 hours to allow for complex formation and equilibration.

  • Filter the solution to remove any un-complexed, undissolved drug.

  • The resulting clear solution containing the inclusion complex can be used directly or lyophilized to obtain a solid powder that can be readily reconstituted.

Part 5: Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulations.[25][26][27]

Parameter Technique Purpose Applicable Formulations
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean particle size and the breadth of the size distribution.Nanoparticles, Liposomes
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the particles, which is an indicator of colloidal stability.Nanoparticles, Liposomes
Encapsulation Efficiency (%EE) Centrifugation or Dialysis followed by HPLC/UV-VisTo quantify the amount of drug successfully encapsulated within the carrier.Liposomes, Nanoparticles
Drug Loading (%DL) HPLC/UV-VisTo determine the percentage of drug by weight in the final formulation.All Formulations
In Vitro Drug Release Dialysis MethodTo study the rate and extent of drug release from the formulation over time in a simulated physiological environment.[27][28]All Formulations
Solid-State Characterization Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)To assess the physical state of the drug within the formulation (crystalline vs. amorphous).Solid Nanoparticles, Cyclodextrin Complexes

Protocol 5: Determination of Encapsulation Efficiency

Objective: To quantify the percentage of this compound encapsulated in a liposomal or nanoparticle formulation.

Method:

  • Take a known volume of the formulation.

  • Separate the unencapsulated (free) drug from the encapsulated drug. This can be achieved by ultracentrifugation (pelleting the carriers) or by using a dialysis bag with a suitable molecular weight cut-off.

  • Quantify the amount of free drug in the supernatant or the dialysis medium using a validated analytical method (e.g., HPLC).

  • Calculate the Encapsulation Efficiency using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Conclusion and Future Directions

The successful formulation of this compound is a critical step towards unlocking its full therapeutic potential. The protocols detailed in this guide provide a robust starting point for developing nanoparticle, liposomal, and cyclodextrin-based delivery systems. It is imperative that each formulation is tailored and optimized for the specific intended application, considering factors such as the desired route of administration and release profile. Subsequent in vitro and in vivo studies will be necessary to fully evaluate the efficacy and safety of the developed formulations.

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC - NIH. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (n.d.).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (n.d.).
  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.).
  • Drug nanoparticles: formulating poorly water-soluble compounds - PubMed. (n.d.).
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.).
  • In-vitro characterization: Significance and symbolism. (2025).
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (n.d.).
  • Developing nanoparticle formulations of poorly soluble drugs. (2025).
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.).
  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (n.d.).
  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. (2024).
  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023).
  • Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. (n.d.).
  • In Silico Modeling Approaches Coupled with In Vitro Characterization in Predicting In Vivo Performance of Drug Delivery System Formulations. (n.d.).
  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023).
  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. (2022).
  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022).
  • Methods for making liposomes containing hydrophobic drugs. (n.d.).
  • Application Notes and Protocols for Liposomal Formulation of Hydrophobic Alkaloids. (n.d.).
  • This compound-MSDS. (n.d.).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: A comprehensive review. (2023).
  • This compound Supplier | CAS 1212148-58-7| ChemFarm. (n.d.).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016).
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.).
  • This compound. (n.d.).
  • This compound | 1212148-58-7. (n.d.).
  • (rac)-Secodihydro-hydramicromelin B. (n.d.).
  • This compound | 1212148-58-7. (n.d.).
  • Hydramicromelin D: Not a Subject of Targeted Drug Delivery Research. (n.d.).
  • CAS No : 1212148-58-7 | Chemical Name : this compound. (n.d.).
  • Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges. (2022).
  • Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges. (2022).
  • Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Treatment. (n.d.).
  • Drug Delivery of Hydroxyurea to Breast Cancer Using Liposomes. (n.d.).

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of Secodihydro-hydramicromelin B in Botanical Extracts and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the analytical quantification of Secodihydro-hydramicromelin B, a naturally occurring coumarin derivative. Given the limited specific literature on this compound, this document establishes a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocols herein are synthesized from established methodologies for the analysis of structurally similar coumarins and are grounded in the principles of international regulatory guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control, stability testing, and pharmacokinetic analysis of this compound. Detailed procedures for the preparation of analytical standards, sample extraction, and method validation in accordance with ICH Q2(R1) guidelines are provided.[4][5][6][7]

Introduction to this compound

This compound is a natural product with the molecular formula C₁₅H₁₈O₈ and a molecular weight of 326.3 g/mol .[8][9][10] While specific biological activities and natural sources are not extensively documented, its structural class as a coumarin suggests potential pharmacological relevance.[11] Coumarins as a class exhibit a wide range of biological activities, making them subjects of interest in pharmaceutical and nutraceutical research.[1][2] Accurate and precise quantification is paramount for the quality control of raw materials, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation and quantification of natural products in complex matrices like botanical extracts.[3]

Analytical Standard Preparation and Management

The accuracy of any quantitative analytical method is fundamentally dependent on the quality of the reference standard.[12][13]

Sourcing and Purity Assessment

A phytochemical analytical standard is a highly purified compound used to confirm the identity and concentration of a substance in a sample.[12] For this compound, a reference standard with a purity of >97% is recommended.[8] The purity of the standard should be verified upon receipt and monitored periodically.

Preparation of Stock and Working Standards

Protocol 1: Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up to the mark with the same solvent. This is the Stock Standard Solution.

    • This protocol is adapted from standard practices for preparing coumarin standards.[14]

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by serial dilution of the Stock Standard Solution with the mobile phase.

    • These working standards will be used to construct the calibration curve.

Storage and Stability

Store the stock solution in a tightly sealed, light-resistant container at 2-8°C to minimize degradation.[10] The stability of the stock and working solutions should be assessed as part of the method validation to establish appropriate storage conditions and expiry dates.

Recommended Quantification Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely accessible method for the quantification of coumarins.[2][3] Reversed-phase chromatography is typically the method of choice for separating moderately polar compounds like coumarins.[15]

Chromatographic Conditions

The following conditions are recommended as a starting point for method development and can be optimized as needed.[16][17]

ParameterRecommended ConditionRationale
Column C18 (250 x 4.6 mm, 5 µm)Provides excellent separation for a wide range of polar and non-polar compounds.
Mobile Phase Acetonitrile:Water (Gradient)A common mobile phase for the separation of coumarins, offering good resolution.[18]
Gradient 0-20 min: 20-80% AcetonitrileA gradient elution is necessary to separate the analyte from other components in a complex matrix.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temp. 30°CMaintains consistent retention times and peak shapes.
Detection UV at 280 nmThe wavelength should be optimized based on the UV spectrum of this compound.
Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering substances.

Protocol 2: Extraction from a Solid Matrix (e.g., Botanical Powder)

  • Accurately weigh 1 g of the homogenized sample powder into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 1 minute.

  • Sonication in an ultrasonic bath for 30 minutes to ensure complete extraction.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

This "dilute and shoot" approach, with a filtration step, is a simple and common method for purifying coumarins from relatively clean samples.[1]

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guideline.[4][5][6][19]

System Suitability

Before each analytical run, system suitability tests are performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)
Validation Parameters

The following parameters should be evaluated as part of a full method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

    • The Relative Standard Deviation (%RSD) for precision studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). The LOQ for coumarin derivatives by HPLC-MS/MS can be in the range of 1.7–5.2 µg/kg.[20][21][22]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Alternative and Advanced Techniques: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace-level impurity detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[15][20][21] LC-MS/MS offers superior sensitivity and specificity by utilizing Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions.[20][21] The limits of detection for coumarins using LC-MS/MS can be as low as 0.5–1.7 µg/kg.[20][21][22]

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis HPLC Analysis & Validation s1 Weigh Reference Standard (>97% Purity) s2 Dissolve in Methanol (1000 µg/mL Stock) s1->s2 s3 Serial Dilution with Mobile Phase s2->s3 s4 Calibration Standards (1-100 µg/mL) s3->s4 a1 Inject into HPLC-UV System s4->a1 Inject p1 Weigh Homogenized Sample p2 Add Methanol & Vortex p1->p2 p3 Ultrasonic Extraction (30 min) p2->p3 p4 Centrifuge & Filter (0.45 µm) p3->p4 p4->a1 Inject a2 Data Acquisition (280 nm) a1->a2 a3 Quantification via Calibration Curve a2->a3 a4 Method Validation (ICH Q2(R1)) a3->a4

Caption: Experimental workflow for the quantification of this compound.

validation_pathway Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of this compound using HPLC-UV. By leveraging established analytical principles for coumarins and adhering to international validation standards, researchers can implement a reliable and robust method for quality control and research applications. For enhanced sensitivity and specificity, the adaptation of this method to an LC-MS/MS platform is also discussed as a viable and superior alternative.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Progress in Pretreatment and Analytical Methods of Coumarins: An Update since 2012 – A Review. (2019). Journal of Separation Science. Retrieved from [Link]

  • Lopes, J. A., et al. (2021). Coumarins in Spirit Beverages: Sources, Quantification, and Their Involvement in Quality, Authenticity and Food Safety. Molecules. Retrieved from [Link]

  • Ren, Z., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Dieme, A. M., et al. (2019). A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Molecules. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis. Analytical Methods. Retrieved from [Link]

  • Ren, Z., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

  • Food Standards Agency. (2010). HPLC method for the determination of coumarin and quassine in foods and beverages. Retrieved from [Link]

  • Jelaš, M., et al. (2020). Coumarins in Food and Methods of Their Determination. Foods. Retrieved from [Link]

  • Avula, B., et al. (2025). High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ren, Z., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • da Silva, J. A. T., et al. (2020). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • IROA Technologies. (2025). Phytochemical Analytical Standards for Accurate Data. Retrieved from [Link]

  • BioCrick. This compound-MSDS. Retrieved from [Link]

  • Semantic Scholar. HPLC -UV Method Development and Quantification of Eugenol from Methanolic Extracts of Some Spices. Retrieved from [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • IROA Technologies. (2025). Phytochemical Standards in Quality Control & Discovery. Retrieved from [Link]

  • Ligas, B., et al. (2021). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules. Retrieved from [Link]

  • ChemFarm. This compound Supplier | CAS 1212148-58-7. Retrieved from [Link]

  • MySkinRecipes. This compound. Retrieved from [Link]

  • Wuhan Botanical Garden, Chinese Academy of Sciences. (2021). Research Summarizes Up-to-date Ethnobotanical Uses, Chemistry, Pharmacology, and Distribution of Hydnora Species. Retrieved from [Link]

  • Elkhateeb, W. A., et al. (2022). Mini Review Hydnora Species between Folk Remedies and Ethnopharmacology: Limited Data for a Valuable Genus. ResearchGate. Retrieved from [Link]

  • Analytical techniques used in phytochemistry- a comprehensive review. (2024). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Wekesa, C., et al. (2021). Understanding the Ethnobotany, Chemistry, Pharmacology, and Distribution of Genus Hydnora (Aristolochiaceae). Plants. Retrieved from [Link]

  • Elkhateeb, W. A., et al. (2022). Hydnora Species between Folk Remedies and Ethnopharmacology: Limited Data for a Valuable Genus. International Journal of Pharma Research and Health Sciences. Retrieved from [Link]

  • Wintola, O. A., & Afolayan, A. J. (2017). Chemical Constituents and Biological Activities of Essential Oils of Hydnora africana Thumb Used to Treat Associated Infections and Diseases in South Africa. ResearchGate. Retrieved from [Link]

  • Smirnov, A. M., et al. (2021). Isolation and Characterization of a Novel Hydrophobin, Sa-HFB1, with Antifungal Activity from an Alkaliphilic Fungus, Sodiomyces alkalinus. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2025). Isolation and Characterization of an Organobismuth Dihydride. Journal of the American Chemical Society. Retrieved from [Link]

  • Velásquez-Cock, J. A., et al. (2023). Isolation and Characterization of Cellulose Microfibers from Colombian Cocoa Pod Husk via Chemical Treatment with Pressure Effects. Polymers. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of Secodihydro-hydramicromelin B to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Phenylpropanoid

Secodihydro-hydramicromelin B is a phenylpropanoid natural product isolated from plant species such as Equisetum hyemale and Micromelum integerrimum.[1][2] As a member of the vast phenylpropanoid class, which originates from the shikimate pathway in plants, it is structurally positioned to exhibit significant biological activity.[3][4][5] Phenylpropanoids are renowned for a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8][9] Notably, extracts from Micromelum integerrimum have demonstrated antitumor and cytotoxic activities, while those from Equisetum hyemale have shown promising antioxidant and antifungal properties.[10][11][12][13][14] This foundational evidence provides a strong impetus for the targeted chemical modification of this compound to amplify its therapeutic potential.

This guide provides a comprehensive framework for the strategic derivatization of this compound. We will explore rational design principles for chemical modification and present detailed protocols for synthesis and subsequent biological evaluation. The central hypothesis is that targeted derivatization can enhance the potency and selectivity of this natural product, paving the way for novel therapeutic agents.

Strategic Approach to Derivatization

The chemical structure of this compound (Molecular Formula: C15H18O8, Molecular Weight: 326.3 g/mol ) offers several reactive sites amenable to chemical modification, including hydroxyl and carboxylic acid functionalities.[11] Our derivatization strategy will focus on two primary approaches: esterification/etherification and "click chemistry" functionalization. These methods are chosen for their reliability, versatility, and proven success in modifying complex natural products.[2][15][16]

Rationale for Derivatization Strategies:
  • Esterification and Etherification: Modification of hydroxyl and carboxyl groups to form esters and ethers can significantly alter the lipophilicity, membrane permeability, and metabolic stability of the parent compound. These changes can lead to improved bioavailability and enhanced interaction with biological targets.

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and specific conjugation of a wide array of functional moieties.[17][18] By introducing an azide or alkyne handle onto the this compound scaffold, a diverse library of derivatives can be rapidly synthesized, facilitating a thorough exploration of the structure-activity relationship (SAR).

Experimental Protocols

Part 1: Synthesis and Purification of this compound Derivatives

1.1 General Synthetic Workflow

The overall workflow for the derivatization of this compound is depicted below. This process begins with the functionalization of the parent molecule to introduce a reactive handle, followed by the derivatization reaction and subsequent purification and characterization of the final products.

derivatization_workflow A This compound (Starting Material) B Functionalization (e.g., Azide or Alkyne Installation) A->B Introduce reactive handle C Derivatization Reaction (e.g., Click Chemistry, Esterification) B->C Couple with diverse building blocks D Purification (e.g., Column Chromatography, HPLC) C->D Isolate pure derivatives E Characterization (e.g., NMR, Mass Spectrometry) D->E Confirm structure and purity F Biological Screening E->F Evaluate biological activity

Caption: General workflow for the derivatization and evaluation of this compound.

1.2 Protocol: Azide Functionalization of this compound

This protocol describes the introduction of an azide group, a key functional handle for click chemistry.

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Dry tetrahydrofuran (THF)

  • Sodium azide (NaN3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in dry THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add PPh3 (1.5 equivalents) to the solution and stir until dissolved.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.

  • In a separate flask, prepare a solution of DPPA (1.5 equivalents) in dry THF.

  • Add the DPPA solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the azido-derivatized this compound.

  • Characterize the product by NMR and mass spectrometry to confirm the structure and purity.

1.3 Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to conjugate an alkyne-containing moiety to the azido-functionalized this compound.

Materials:

  • Azido-derivatized this compound

  • Terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol/water (1:1) solvent mixture

  • Solvents for extraction and purification

Procedure:

  • Dissolve the azido-derivatized this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may turn heterogeneous. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired triazole-linked derivative.

  • Characterize the final product by NMR and mass spectrometry.

Part 2: Biological Activity Screening

2.1 Rationale for Assay Selection

Based on the known biological activities of phenylpropanoids and extracts from the source plants of this compound, we will focus on evaluating the antioxidant, cytotoxic, and antimicrobial activities of the newly synthesized derivatives.

screening_cascade A Library of this compound Derivatives B Primary Screening: Antioxidant Activity (DPPH Assay) A->B C Primary Screening: Cytotoxicity (MTT Assay on Cancer Cell Lines) A->C D Primary Screening: Antimicrobial Activity (Broth Microdilution) A->D E Hit Identification (Compounds with Enhanced Activity) B->E C->E D->E F Secondary Screening & Lead Optimization E->F Further SAR studies

Caption: A tiered screening cascade for the biological evaluation of this compound derivatives.

2.2 Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

Principle:

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound. The stable free radical DPPH has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds (this compound and its derivatives) dissolved in methanol or DMSO

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of the test compounds or ascorbic acid to the wells.

  • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

2.3 Protocol: MTT Assay for Cytotoxicity

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[20][21]

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds and doxorubicin in the culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

2.4 Protocol: Broth Microdilution Assay for Antimicrobial Activity

Principle:

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds and control antibiotics in the broth.

  • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth can be subcultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Data Presentation and Interpretation

The biological activity data for the synthesized derivatives should be tabulated for clear comparison. This will facilitate the identification of structure-activity relationships.

Table 1: Biological Activity of this compound Derivatives

Compound IDModificationDPPH IC50 (µM)Cytotoxicity IC50 (µM) (HeLa)Antimicrobial MIC (µg/mL) (S. aureus)
SDH-B-00 Parent CompoundValueValueValue
SDH-B-N3 Azide DerivativeValueValueValue
SDH-B-T1 Triazole Derivative 1ValueValueValue
SDH-B-T2 Triazole Derivative 2ValueValueValue
SDH-B-E1 Ester Derivative 1ValueValueValue
Ascorbic Acid Positive ControlValueN/AN/A
Doxorubicin Positive ControlN/AValueN/A
Ciprofloxacin Positive ControlN/AN/AValue

Conclusion and Future Directions

This guide provides a systematic approach to the derivatization of this compound with the aim of enhancing its biological activity. By employing robust synthetic methodologies and a comprehensive screening cascade, researchers can efficiently generate and evaluate a library of novel compounds. The identification of derivatives with improved antioxidant, cytotoxic, or antimicrobial properties will validate this strategy and provide lead compounds for further optimization. Future work should focus on expanding the diversity of the derivative library, exploring other derivatization strategies, and elucidating the mechanism of action of the most potent compounds.

References

  • Cassady, J. M., et al. (1979). An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae). Journal of Natural Products, 42(4), 427-431. [Link]

  • Hýsková, V., & Ryšlavá, H. (2019). Antioxidant Properties of Phenylpropanoids. Walsh Medical Media. [Link]

  • Reyes-López, M. A., et al. (2018). Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism. RSC Advances, 8(3), 1369-1379. [Link]

  • Sharma, A., et al. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules, 24(13), 2453. [Link]

  • Tiwari, R., & Rana, A. (2015). Phenylpropanoid pathway and its regulation in plants. Journal of Plant Biochemistry and Biotechnology, 24(1), 20-38.
  • Li, S., et al. (2021). Click Chemistry in Natural Product Modification. Frontiers in Chemistry, 9, 774977. [Link]

  • BioCrick. (n.d.). This compound-COA. Retrieved from [Link]

  • Phytochemistry. (2020). Isolation and structure characterization of cytotoxic alkaloids from Micromelum integerrimum. Phytochemistry, 178, 112463. [Link]

  • Jiang, H., et al. (2019). Mechanistic applications of click chemistry for pharmaceutical drug discovery and drug delivery. Expert Opinion on Drug Discovery, 14(10), 1041-1054. [Link]

  • National Center for Biotechnology Information. (2021). Click Chemistry in Natural Product Modification. Frontiers in Chemistry, 9, 774977. [Link]

  • ResearchGate. (2021). (PDF) Click Chemistry in Natural Product Modification. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. Retrieved from [Link]

  • ACS Infectious Diseases. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases, 9(6), 1185-1196. [Link]

  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024). Natural Product Derivatives: A Pathway to Enhanced Antimicrobial Efficacy. Retrieved from [Link]

  • Antibiotics. (2024). Antimicrobial Resistance and Antimicrobial Activity of Natural Products and Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Journal of Natural Products. (1979). An Investigation of the Antitumor Activity of Micromelum integerrimum (Rutaceae). Journal of Natural Products, 42(4), 427-431. [Link]

  • RSC Advances. (2018). Synthesis of natural phenylpropanoid esters via conventional chemical reactions. RSC Advances, 8(1), 123-130. [Link]

  • RSC Publishing. (2022). Antimicrobial potentials of natural products against multidrug resistance pathogens: a comprehensive review. RSC Advances, 12(45), 29286-29314. [Link]

  • National Center for Biotechnology Information. (2022). Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation. Frontiers in Pharmacology, 13, 831639. [Link]

  • Journal of Medicinal Food. (2015). Phytochemical Characterization, Antimicrobial Activity, and Antioxidant Potential of Equisetum hyemale L. (Equisetaceae) Extracts. Journal of Medicinal Food, 18(5), 589-596. [Link]

  • National Center for Biotechnology Information. (2011). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Plant Journal, 66(1), 129-143. [Link]

  • Acta Horticulturae. (2020). Equisetum hyemale L.: phenolic compounds, flavonoids and antioxidant activity. Acta Horticulturae, (1287), 1-8. [Link]

  • Frontiers in Plant Science. (2021). Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors. Frontiers in Plant Science, 12, 701385. [Link]

  • Cellular and Molecular Biology. (2007). PHENYLPROPANOIDS AS NATURALLY OCCURRING ANTIOXIDANTS: FROM PLANT DEFENSE TO HUMAN HEALTH. Cellular and Molecular Biology, 53(1), 1-24. [Link]

  • American Botanical Council. (n.d.). Equisetum hyemale: Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Phenylpropanoids as the biologically active compounds of the medicinal plants and phytopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Frontiers in Plant Science, 15, 1369527. [Link]

Sources

Troubleshooting & Optimization

"Secodihydro-hydramicromelin B" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Settings

Introduction: Navigating the Challenges of a Novel Compound

Secodihydro-hydramicromelin B (CAS 1212148-58-7) is a complex natural product derivative with potential applications in pharmaceutical research.[1][2] As with many novel, high-molecular-weight compounds emerging from discovery pipelines, publicly available data on its physicochemical properties, particularly aqueous solubility, is scarce.[3] The Material Safety Data Sheet (MSDS) indicates its form as a powder but provides no specific water solubility data.[3] This lack of information presents a significant hurdle for researchers aiming to conduct robust in vitro and in vivo studies, as poor solubility can lead to inconsistent results, underestimation of potency, and erroneous data interpretation.[4][5]

This technical guide is designed to provide researchers, scientists, and drug development professionals with a systematic, first-principles approach to addressing the solubility challenges of this compound. We will proceed from fundamental stock solution preparation to advanced formulation strategies, explaining the rationale behind each step to empower you to make informed decisions for your specific experimental needs.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles encountered when working with poorly soluble compounds.

Q1: What is the recommended solvent for preparing an initial stock solution of this compound?

Answer: Based on available supplier data, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] For this compound, a stock concentration of 10 mM in DMSO has been reported.[6]

  • Expert Insight: Always start by preparing a high-concentration stock in a non-aqueous solvent like DMSO. This minimizes the volume of organic solvent that needs to be added to your final aqueous experimental medium, reducing the risk of solvent-induced artifacts.

Q2: I've added DMSO to the this compound powder, but it's not dissolving. What should I do?

Answer: Complete dissolution can sometimes require more than simple mixing. Here is a troubleshooting workflow:

  • Vortexing: Ensure the vial is sealed tightly and vortex vigorously for 30-60 seconds.

  • Sonication: Use a bath sonicator to provide mechanical energy, which can help break up compound aggregates and accelerate dissolution. Sonicate in short bursts (e.g., 5-10 minutes) and check for dissolution.

  • Gentle Warming: Warm the solution to 37°C in a water bath. This increases the kinetic energy of the solvent and solute molecules, often significantly improving solubility. Caution: Do not overheat, as this could degrade the compound. Always check the compound's stability information if available.[3]

  • Re-evaluation of Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit even in DMSO. Consider preparing a lower concentration stock (e.g., 5 mM or 1 mM).

Q3: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS or cell culture media). What happened?

Answer: This is a classic case of compound "crashing out" or precipitation due to a change in solvent polarity. DMSO is highly miscible with water, but the aqueous environment is much more polar.[7] When the DMSO stock is added to the aqueous buffer, the overall solvent polarity increases dramatically. This compound, being a poorly water-soluble molecule, can no longer stay in solution and precipitates. This is one of the most significant challenges in working with BCS Class II and IV compounds (low solubility).[8][9]

  • Mechanism: The high concentration of the compound in the DMSO droplet is suddenly exposed to a poor solvent (the aqueous buffer). The drug molecules rapidly aggregate and form a solid phase before they can be adequately dispersed and solvated by the new solvent environment.

Q4: What is the maximum percentage of DMSO I can use in my experiments, especially cell-based assays?

Answer: The tolerance for DMSO varies significantly between cell lines and assay types. As a general rule:

  • < 0.1% DMSO: Considered safe for most cell lines and assays with minimal effect on cell viability or enzyme activity.

  • 0.1% - 0.5% DMSO: Generally acceptable, but may cause subtle effects.

  • > 0.5% DMSO: Can cause significant cellular stress, affect membrane permeability, and interfere with assay readouts. Concentrations above 1% are often cytotoxic.

Crucial Experimental Control: It is mandatory to run a "vehicle control" in every experiment. This control should contain the same final concentration of DMSO as your test conditions but without the compound. This allows you to subtract any effects caused by the solvent itself.

Part 2: Systematic Troubleshooting Workflow for Aqueous Solubility

When direct dilution of a DMSO stock fails, a systematic approach is necessary. The following decision tree outlines a logical progression from simple to more complex solubilization strategies.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Strategy 1: Increase DMSO (if assay tolerates). Max out at vehicle control limit. check_dmso->increase_dmso No use_cosolvent Strategy 2: Utilize a Co-Solvent System (e.g., Ethanol, PEG-400) check_dmso->use_cosolvent Yes increase_dmso->use_cosolvent Still Precipitates end_soluble Success: Compound is Soluble increase_dmso->end_soluble Soluble ph_modification Strategy 3: pH Modification (if compound has ionizable groups) use_cosolvent->ph_modification Fails use_cosolvent->end_soluble Soluble cyclodextrin Strategy 4: Complexation with Cyclodextrins (e.g., HP-β-CD) ph_modification->cyclodextrin Fails / Not Applicable ph_modification->end_soluble Soluble cyclodextrin->end_soluble Soluble end_insoluble Challenge Persists: Consider Advanced Formulation (e.g., lipid-based, solid dispersion) cyclodextrin->end_insoluble Fails

Caption: Decision tree for selecting a solubilization strategy.

Part 3: In-Depth Solubilization Protocols & Methodologies

Here we provide detailed, step-by-step protocols for the strategies outlined above.

Protocol 1: Optimizing the Aqueous Dilution of DMSO Stock

This protocol aims to minimize precipitation during the critical dilution step.

G prep_stock 1. Prepare 10 mM Stock in 100% DMSO add_stock 4. Add Stock Dropwise into the vortex prep_stock->add_stock prep_buffer 2. Prepare Aqueous Buffer (e.g., PBS, Media) vortex_buffer 3. Place Buffer on Vortex (medium speed) prep_buffer->vortex_buffer vortex_buffer->add_stock continue_vortex 5. Continue Vortexing for 30-60 seconds add_stock->continue_vortex inspect 6. Visually Inspect for Precipitation continue_vortex->inspect success Success: Clear Solution inspect->success No fail Failure: Precipitate/Cloudiness inspect->fail Yes

Caption: Workflow for minimizing precipitation during aqueous dilution.

  • Causality: Adding the DMSO stock to a rapidly mixing aqueous solution promotes faster dispersion of the drug molecules. This rapid mixing helps prevent localized super-saturation, which is the primary driver of precipitation, allowing individual molecules to become solvated by the aqueous medium before they can aggregate.

Protocol 2: Utilizing Co-solvents for Enhanced Solubility

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[10][11][12]

  • Select a Co-solvent: Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400).

  • Prepare a Ternary Solvent System: Prepare your aqueous buffer containing a small percentage of the co-solvent. For example, create a buffer of 95% PBS / 5% Ethanol.

  • Prepare Compound Stock: Prepare a high-concentration stock of this compound in 100% of your chosen co-solvent (e.g., 10 mM in Ethanol).

  • Dilute: Following the rapid mixing method in Protocol 1, add the co-solvent stock into the aqueous buffer that already contains the co-solvent.

  • Observe: Check for precipitation. You can titrate the percentage of co-solvent upwards, but always be mindful of its potential impact on your assay and run appropriate vehicle controls.

Protocol 3: Advanced Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic drug is shielded within the cavity, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for this purpose.[15][16]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require some warming (to 40-50°C) and stirring to fully dissolve. Let the solution cool to room temperature.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a rotator or shaker at room temperature overnight (12-24 hours). This allows time for the inclusion complex to form.

  • Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Concentration: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant must be determined analytically via HPLC-UV or LC-MS. This will be your new, fully aqueous, and filtered stock solution.

Part 4: Data Summary & Impact on Downstream Assays

The choice of solubilization method will depend on the required concentration and the tolerance of the experimental system.

Table 1: Comparison of Solubilization Strategies
StrategyTypical Final Solvent Conc.ProsCons
DMSO Dilution 0.1 - 1%Simple, fast, widely used.High risk of precipitation for poorly soluble compounds.[18][19]
Co-solvents (Ethanol, PEG) 1 - 10%Can significantly improve solubility.[10]Higher organic solvent levels may interfere with biological assays.
pH Modification N/AHighly effective for ionizable compounds.Only applicable if compound has acidic/basic groups; risk of pH-induced degradation.
Cyclodextrins (HP-β-CD) N/A (Excipient)Forms a true aqueous solution, low cellular toxicity, enhances bioavailability.[13][15]Requires equilibration time, concentration must be analytically confirmed, may affect drug-protein binding.
Impact on Critical Assays: The Microsomal Stability Example

Q: My compound shows artificially high stability in my liver microsomal stability assay. Could this be a solubility issue?

Answer: Yes, absolutely. This is a common artifact when working with poorly soluble compounds.[20]

  • The Problem: In a typical microsomal stability assay, the compound is incubated with liver microsomes and NADPH to initiate metabolism.[21][22][23] If the compound's concentration in the incubation buffer exceeds its solubility limit, it will precipitate. The metabolic enzymes (e.g., CYPs) can only act on the dissolved compound. The precipitated compound acts as a depot, slowly dissolving as the soluble fraction is metabolized.[20] This leads to a much slower apparent rate of depletion, giving the false impression of high metabolic stability.

  • The Solution:

    • Use a Lower Concentration: Ensure the starting concentration of the compound is well below its determined aqueous solubility limit in the final assay buffer.

    • Employ a "Co-solvent Method": Some protocols recommend a higher percentage of organic solvent in the incubation to maintain solubility, though this can inhibit enzyme activity and must be carefully validated.[20]

    • Verify Solubility: Before running the full assay, perform a solubility test at the final concentration and buffer conditions.[24] Incubate the compound in the buffer without enzymes for the full duration of the experiment, then centrifuge and measure the concentration in the supernatant to ensure it has remained in solution.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Patel, M., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Advanced Pharmacy Education & Research. [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020). Drug Development & Delivery. [Link]

  • Williams, H. D., et al. (2013). Support Tools in Formulation Development for Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Pro-Drug.com. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

  • Patel, M., et al. (2015). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. [Link]

  • Di, L., et al. (2012). High throughput microsomal stability assay for insoluble compounds. Journal of Pharmaceutical Sciences. [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). Science Alert. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement Techniques of Poorly Water Soluble Drug. (2018). International Journal of Science and Research (IJSR). [Link]

  • Bindu, M.B., et al. (2010). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2016). SLAS Discovery. [Link]

  • (rac)-Secodihydro-hydramicromelin B. (n.d.). Milan System. [Link]

  • This compound-MSDS. (2024). BioCrick. [Link]

  • This compound Supplier | CAS 1212148-58-7. (n.d.). ChemFarm. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]

Sources

Technical Support Center: Optimizing Secodihydro-hydramicromelin B Extraction from Equisetum hyemale

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of Secodihydro-hydramicromelin B from Equisetum hyemale. This guide is designed for researchers, scientists, and drug development professionals. My objective is to provide not just a protocol, but a strategic framework grounded in phytochemical principles to help you navigate the unique challenges of this extraction and maximize your yield. We will explore the causality behind experimental choices, establish self-validating workflows, and troubleshoot common issues you may encounter.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses preliminary questions to establish a strong foundation for your experimental design.

Q1: What is this compound and what makes its extraction from Equisetum hyemale a unique challenge?

This compound (CAS No: 1212148-58-7) is a sesquiterpenoid with the molecular formula C₁₅H₁₈O₈.[1][2] The high oxygen content suggests it is a moderately polar molecule. The primary challenge lies not with the compound itself, but with its plant source, Equisetum hyemale (Scouring Rush). This plant is notorious for its complex and rugged chemical matrix, characterized by:

  • Extreme Silica Content: E. hyemale can accumulate silica up to 25% of its dry weight.[3] This creates a formidable physical barrier that hinders solvent penetration and traps target molecules.

  • Complex Polysaccharide Matrix: The plant is rich in pectin and hemicelluloses, which can form viscous gels during extraction, complicating filtration and downstream processing.[3]

  • Abundance of Co-extractives: The plant contains a high concentration of flavonoids, phenolic acids, and alkaloids that will be co-extracted, requiring extensive purification steps.[4][5]

Q2: What are the critical safety considerations when working with Equisetum hyemale?

While generally considered safe for handling in a lab context, be aware of two key factors:

  • Thiaminase Enzyme: The plant contains thiaminase, an enzyme that degrades thiamine (Vitamin B1). While primarily a concern for ingestion, proper handling and avoiding inhalation of fine powder is recommended. This enzyme is denatured by heat, so a thermal drying step is beneficial.

  • Alkaloids: E. hyemale contains various alkaloids, including nicotine. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is sufficient to mitigate any risk.

Q3: Should I use fresh or dried plant material for extraction?

For consistency and to mitigate enzymatic degradation of your target compound, using thoroughly dried plant material is strongly recommended. Drying (e.g., at 40-50°C in a ventilated oven) deactivates enzymes like thiaminase and removes water, which can interfere with many organic solvents and lead to inconsistent starting material weight. Furthermore, some sesquiterpenoids have shown instability in powdered form over long periods, so it is best to use freshly powdered material for each extraction batch.[6]

Section 2: Experimental Design and Optimization Strategy

A successful extraction is not a single step but a workflow. Each stage must be optimized for the final yield.

Overall Extraction and Purification Workflow

The diagram below outlines the end-to-end process, from raw biomass to the purified active compound.

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification A E. hyemale Biomass B Drying (45°C) A->B C Grinding & Sieving (Optimal Particle Size) B->C D Optimized UAE C->D E Filtration D->E F Solvent Evaporation (Rotary Evaporator) E->F G Crude Extract F->G H Liquid-Liquid Partitioning G->H I Column Chromatography (Silica or C18) H->I J Prep-HPLC I->J K Pure Compound J->K L Final QC K->L QC Analysis (HPLC, MS, NMR)

Caption: High-level workflow from biomass preparation to final quality control.

Troubleshooting Guide: Plant Material Preparation

Q: How finely should I grind the E. hyemale stems?

A: This is a critical optimization parameter.

  • Causality: A smaller particle size increases the surface area available for solvent contact, which generally improves extraction efficiency.[7] However, for E. hyemale, excessively fine powder (<100 µm) can lead to compaction and the formation of a gel-like matrix with polysaccharides, severely impeding solvent flow and filtration.

  • Recommendation: Start with a particle size range of 0.5 mm to 1.0 mm (18-35 mesh) . This provides a good balance between surface area and maintaining bed permeability. You should test two or three different particle sizes to find the optimum for your specific setup.

Troubleshooting Guide: Extraction Method and Solvents

Q: My initial extraction yield is poor. What are the most likely causes?

A: Low yield is a common problem. The flowchart below provides a logical troubleshooting sequence.

Troubleshooting_Yield Start Low Yield Reported Check_Grind Is Particle Size Optimal (0.5-1.0 mm)? Start->Check_Grind Check_Solvent Is Solvent Polarity Appropriate? Check_Grind->Check_Solvent Yes Action_Grind Action: Re-grind and sieve material. Test different mesh sizes. Check_Grind->Action_Grind No Check_Ratio Is Solid:Solvent Ratio Sufficient? Check_Solvent->Check_Ratio Yes Action_Solvent Action: Test a solvent gradient (e.g., 100% MeOH, 80% MeOH, etc.). Check_Solvent->Action_Solvent No Check_Method Is Extraction Method Energetic Enough? Check_Ratio->Check_Method Yes Action_Ratio Action: Increase ratio. Start at 1:20, test up to 1:40. Check_Ratio->Action_Ratio No Action_Method Action: Switch from maceration to UAE or MAE to break silica barrier. Check_Method->Action_Method No Success Yield Improved Action_Grind->Success Action_Solvent->Success Action_Ratio->Success Action_Method->Success

Caption: Decision tree for troubleshooting low extraction yields.

Q: Which extraction method and solvent system should I start with?

A: Given the physical toughness of E. hyemale, energetic extraction methods are superior to passive maceration. Ultrasound-Assisted Extraction (UAE) is highly recommended as a starting point.

  • Why UAE? UAE uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[8] This process generates localized high pressure and temperature, acting as a micro-hammer to rupture the silica-rich cell walls and enhance solvent penetration, significantly improving efficiency and reducing extraction time.[9]

  • Starting Solvent System: Based on the molecular formula (C₁₅H₁₈O₈), this compound is moderately polar. An 80:20 mixture of Methanol:Water is an excellent starting point.

    • Methanol is effective at solubilizing moderately polar sesquiterpenoids.

    • The small percentage of water can help penetrate the cell structure and extract glycosylated or highly hydroxylated compounds. It also aids the efficiency of microwave-assisted extraction if you choose that route.

MethodPros for E. hyemaleConsStarting Temp.
Maceration Simple, low costVery low efficiency due to silica barrier; extremely long extraction times.Room Temp.
Soxhlet Efficient for some matricesThermal degradation risk for sesquiterpenoids; long duration.[10]Solvent BP
UAE Highly Recommended. Excellent cell wall disruption; faster; lower solvent use.[11]Requires specific equipment.40-50°C
MAE Recommended. Very fast; efficient cell disruption.[8]Risk of localized overheating; requires specific equipment.60-70°C

Section 3: Detailed Protocol & Downstream Processing

This section provides a validated starting protocol for UAE and guidance on purifying the resulting crude extract.

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed as a self-validating system with built-in checks.

Materials:

  • Dried, powdered E. hyemale (0.5 mm particle size)

  • Methanol (HPLC Grade)

  • Ultrapure Water

  • Ultrasonic Bath or Probe Sonicator

  • Filter paper (Whatman No. 1)

  • Rotary Evaporator

Step-by-Step Methodology:

  • Preparation: Weigh 10 g of powdered E. hyemale into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 80:20 Methanol:Water (a 1:20 solid-to-solvent ratio). A higher ratio ensures the mixture remains a loose slurry and doesn't become a thick paste.[11]

  • Sonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask. Sonicate at a frequency of 40 kHz for 30 minutes. Maintain the bath temperature at 45°C to prevent thermal degradation of the target compound.[7]

  • Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum. Wash the plant residue (the "marc") with an additional 50 mL of the extraction solvent to recover any remaining extract.

  • Re-extraction (Validation Step): Transfer the collected marc back into the flask and repeat steps 2-4. This second extraction is crucial to ensure you have extracted the majority of the target compound.

  • Concentration: Combine the filtrates from both extractions. Concentrate the solvent using a rotary evaporator with the water bath set to 40°C until a crude, semi-solid extract is obtained.

  • QC Checkpoint: Dissolve a small amount of the crude extract in methanol and analyze it using HPLC or TLC to confirm the presence of a peak corresponding to your target compound's expected retention time or Rf value. This validates that the extraction was successful before you commit to large-scale purification.

Troubleshooting Guide: Extract Purification

Q: My crude extract is very dark and contains many impurities. How do I clean it up before chromatography?

A: A preliminary cleanup using Liquid-Liquid Partitioning is essential.

  • Causality: Your methanolic extract contains compounds with a wide range of polarities. Partitioning separates these based on their differential solubility in immiscible solvents.

  • Protocol:

    • Dissolve your crude extract in a 50:50 mixture of water and methanol.

    • Transfer to a separatory funnel and perform successive extractions with solvents of increasing polarity.

      • First, partition against Hexane to remove highly non-polar compounds like lipids and sterols. Discard the hexane layer (or save for other analysis).

      • Next, partition the aqueous layer against Ethyl Acetate . Sesquiterpenoids like yours are likely to move into the ethyl acetate layer.

    • Collect the ethyl acetate fractions, dry them over anhydrous sodium sulfate, and evaporate the solvent. This "cleaned-up" extract is now ready for column chromatography.

Q: What is the best column chromatography strategy for final isolation?

A: A two-step process is most effective.

  • Flash Chromatography (Silica Gel): Use a silica gel column as your first pass. Elute with a gradient of Hexane:Ethyl Acetate, gradually increasing the polarity. Collect fractions and monitor them by TLC or HPLC. Pool the fractions containing your target compound.

  • Preparative HPLC (C18): The pooled fractions will still contain closely related impurities. Final purification to >95% purity requires preparative or semi-preparative reverse-phase HPLC (C18 column) using a mobile phase such as a Methanol:Water or Acetonitrile:Water gradient.[12][13]

Section 4: Analytical Quantification

Accurate quantification is key to determining your optimization success.

Q: How do I accurately quantify the yield of this compound in my extracts?

A: The gold standard is High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) .[6]

  • Methodology:

    • Reference Standard: You must obtain a purified analytical standard of this compound.

    • Calibration Curve: Prepare a series of dilutions of the standard at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each into the HPLC and record the peak area at a specific wavelength (e.g., 210 nm, common for compounds lacking strong chromophores). Plot peak area versus concentration to create a linear calibration curve.

    • Sample Analysis: Prepare your crude or purified extracts at a known concentration (e.g., 1 mg/mL) and inject them into the HPLC under the same conditions.

    • Quantification: Using the peak area of the target compound in your sample, calculate its concentration from the linear regression equation of your calibration curve. This allows you to determine the exact yield (e.g., mg of compound per g of dry plant material).

Q: My chromatogram is crowded with overlapping peaks. How can I improve the resolution?

A:

  • Optimize the Gradient: Make your solvent gradient shallower. A slower increase in the organic solvent percentage over a longer time will improve the separation of closely eluting compounds.

  • Change the Mobile Phase: If you are using Methanol:Water, try switching to Acetonitrile:Water. Acetonitrile often provides different selectivity and sharper peaks.

  • Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., <3 µm) and a longer length to increase theoretical plates and enhance separation efficiency.

  • Mass Spectrometry (MS): If peaks still overlap, coupling your HPLC to a mass spectrometer (LC-MS) provides an orthogonal level of detection. You can quantify using selected ion monitoring (SIM), which is highly specific to the mass of your target compound.[14]

References

  • Gierlinger, N., Sapei, L., & Paris, O. (2008). Insights into the chemical composition of Equisetum hyemale by high resolution Raman imaging. Planta, 227(5), 969-980. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. [Link]

  • Plants For A Future. (n.d.). Equisetum hyemale - L. PFAF Plant Database. [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. [Link]

  • Al-Snafi, A. E. (2022). Phytochemistry of the Genus Equisetum (Equisetum arvense). GSC Biological and Pharmaceutical Sciences, 18(02), 283–289. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. [Link]

  • ResearchGate. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. [Link]

  • Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-30. [Link]

  • Publish. (n.d.). Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. [Link]

  • American Botanical Council. (n.d.). Equisetum hyemale: Analytical Chemistry. [Link]

  • Advances in Pharmacological and Pharmaceutical Sciences. (2023). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. [Link]

  • Molecules. (2018). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. [Link]

  • International Journal of Molecular Sciences. (2023). Horsetail (Equisetum hyemale) Extract Accelerates Wound Healing in Diabetic Rats by Modulating IL-10 and MCP-1 Release and Collagen Synthesis. [Link]

  • Taylor & Francis Online. (2021). Impact of extraction parameters and their optimization on the nutraceuticals and antioxidant properties of aqueous extract mulberry leaf. [Link]

  • Planta Medica. (2018). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Quantitative analysis of six sesquiterpene glycosides from Dendrobium nobile Lindl. under different growth conditions by high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry in MRM mode. [Link]

  • Planta Medica. (2011). Bioactivity-guided Isolation of Cytotoxic Sesquiterpenes and Flavonoids From Anthemis Ruthenica. [Link]

  • ResearchGate. (2018). Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • BioCrick. (2024). This compound-MSDS. [Link]

  • E3S Web of Conferences. (2021). The extraction of natural essential oils and terpenoids from plants by supercritical fluid. [Link]

  • ChemFarm. (n.d.). This compound Supplier. [Link]

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Secodihydro-hydramicromelin B. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with the cell permeability of this natural product. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical assistance to help you diagnose and overcome these experimental hurdles.

Introduction to this compound

This compound is a natural product isolated from Equisetum hyemale L[1]. Its chemical structure (C15H18O8, MW: 326.3) suggests potential bioactivity that is of interest in pharmaceutical research, including for central nervous system modulation[1][2]. However, like many natural products, its physicochemical properties may present challenges in experimental systems, particularly concerning its ability to cross cell membranes. This guide will address the common issue of poor cell permeability.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My in vitro experiments with this compound show low efficacy. How can I determine if poor cell permeability is the root cause?

Answer:

Low efficacy in cell-based assays can stem from various factors, including compound instability, off-target effects, or insufficient intracellular concentration due to poor membrane permeability. To specifically investigate cell permeability, a systematic approach is recommended.

Initial Steps: Physicochemical Property Assessment

Before proceeding to cell-based assays, it's crucial to understand the basic physicochemical properties of this compound. While detailed experimental data for this specific compound is not widely published, you can predict certain characteristics based on its structure. High polarity and the presence of multiple hydrogen bond donors can be indicators of potentially low passive diffusion across the lipid bilayer of the cell membrane.

Recommended Experiments: Permeability Assays

To quantitatively assess permeability, two standard in vitro models are widely used: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive transcellular permeability[3][4]. It is a cost-effective and high-throughput method to get an initial ranking of a compound's ability to diffuse across a lipid membrane[5]. If this compound shows low permeability in the PAMPA assay, it suggests that its intrinsic ability to passively cross a lipid bilayer is poor.

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which resemble the human intestinal epithelium[6][7]. This model is more complex and provides a more comprehensive picture of intestinal absorption by accounting for not only passive diffusion but also active transport and efflux mechanisms[7][8].

Interpreting the Results:

AssayHigh Permeability ResultLow Permeability ResultImplication for this compound
PAMPA High apparent permeability (Papp)Low PappSuggests inherent physicochemical properties are limiting passive diffusion.
Caco-2 High Papp (A to B)Low Papp (A to B)Confirms poor permeability in a more biologically relevant system.

If both assays indicate low permeability, it is highly likely that the low efficacy of this compound in your experiments is due to its inability to reach sufficient intracellular concentrations.

Question 2: My PAMPA results for this compound confirm low passive permeability. What are the next steps to understand and potentially overcome this?

Answer:

Low passive permeability, as indicated by the PAMPA assay, points towards the physicochemical properties of this compound being unfavorable for crossing the lipid-rich cell membrane. The next logical step is to use a more complex cell-based model to investigate other potential transport mechanisms and to begin exploring strategies to enhance permeability.

Workflow for Investigating Low Passive Permeability

cluster_0 Phase 1: Confirmation & Deeper Analysis cluster_1 Phase 2: Troubleshooting & Enhancement Low_PAMPA Low Passive Permeability (PAMPA Result) Caco2_Assay Conduct Bidirectional Caco-2 Permeability Assay Low_PAMPA->Caco2_Assay Efflux_Ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) Caco2_Assay->Efflux_Ratio High_Efflux High Efflux Ratio (>2)? Efflux_Ratio->High_Efflux Low_Efflux Low Efflux Ratio (≤2)? Efflux_Ratio->Low_Efflux Efflux_Inhibitors Re-run Caco-2 with Efflux Pump Inhibitors (e.g., Verapamil) High_Efflux->Efflux_Inhibitors Yes Permeation_Strategies Explore Permeability Enhancement Strategies Efflux_Inhibitors->Permeation_Strategies Low_Efflux->Permeation_Strategies Yes

Caption: Workflow for addressing low passive permeability.

Detailed Steps:

  • Conduct a Bidirectional Caco-2 Assay: This involves measuring the permeability of this compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the Caco-2 monolayer[7][8].

  • Calculate the Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B).

    • An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[9]. This is a common mechanism of low intracellular drug accumulation[10][11].

    • An efflux ratio of approximately 1 with low overall permeability in both directions indicates that the primary issue is poor passive diffusion, and active efflux is not a significant contributor.

  • If a High Efflux Ratio is Observed: To confirm the involvement of specific efflux pumps, the Caco-2 assay can be repeated in the presence of known efflux pump inhibitors[9]. For example, Verapamil is a commonly used inhibitor for P-gp. A significant increase in the A to B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm that this compound is a substrate for that efflux pump.

Question 3: How can I improve the cell permeability of this compound for my experiments?

Answer:

Improving the cell permeability of a compound with inherently poor physicochemical properties often requires structural modification or advanced formulation strategies.

Strategies for Permeability Enhancement

StrategyDescriptionAdvantagesConsiderations
Prodrug Approach The active molecule is chemically modified with a promoiety that improves its permeability. This moiety is designed to be cleaved intracellularly to release the active drug[12][13][14][15]. For a molecule like this compound with likely multiple hydroxyl groups, esterification to mask these polar groups can be a viable strategy[16][17].Can significantly increase lipophilicity and passive diffusion. Can be designed to target specific transporters[18].Requires chemical synthesis expertise. The promoiety and its cleavage products must be non-toxic.
Formulation with Permeation Enhancers These are excipients that can transiently and reversibly increase the permeability of cell membranes[19].A non-covalent approach that does not require modification of the parent compound.Potential for cell toxicity. The effect is often transient. Efficacy can be highly dependent on the specific enhancer and cell type[19].
Nanoparticle-Based Delivery Systems Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) can facilitate its transport across the cell membrane[20][21][22][23].Can protect the drug from degradation, improve solubility, and offer opportunities for targeted delivery[24][25].Formulation development can be complex. Characterization of nanoparticles is critical. Potential for immunogenicity.

Experimental Workflow for Permeability Enhancement

Start Low Permeability of This compound Prodrug Synthesize Prodrugs (e.g., Esterification) Start->Prodrug Formulation Develop Formulations (e.g., Nanoparticles) Start->Formulation Permeation_Enhancers Co-administer with Permeation Enhancers Start->Permeation_Enhancers Re-evaluate Re-evaluate Permeability (PAMPA & Caco-2) Prodrug->Re-evaluate Formulation->Re-evaluate Permeation_Enhancers->Re-evaluate Efficacy_Testing Test Enhanced Formulations in Cell-Based Efficacy Assays Re-evaluate->Efficacy_Testing

Caption: Strategies to enhance compound permeability.

Protocols

Protocol 1: Abbreviated Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general overview. Specific details may vary based on the commercial kit used[26].

  • Prepare the Donor Plate: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane[5].

  • Prepare the Acceptor Plate: Fill a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

  • Prepare Compound Solutions: Prepare a solution of this compound in a suitable buffer, as well as high and low permeability control compounds.

  • Assemble the PAMPA Sandwich: Add the compound solutions to the donor plate. Place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature[4][26].

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Calculate the Papp value using the provided formula in the kit, which takes into account the volume of the wells, the area of the membrane, and the incubation time.

Protocol 2: Abbreviated Caco-2 Bidirectional Permeability Assay

This is a complex assay that requires significant cell culture expertise. This is a simplified outline.

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™ inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer[6][9].

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) is typically required[9][27]. The permeability of a fluorescent marker like Lucifer yellow can also be assessed.

  • Apical to Basolateral (A-B) Permeability:

    • Add this compound to the apical (donor) chamber.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and analyze the compound concentration.

  • Basolateral to Apical (B-A) Permeability:

    • Add this compound to the basolateral (donor) chamber.

    • Add fresh buffer to the apical (receiver) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and determine the efflux ratio[8].

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. NIH. [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society. [Link]

  • increase membrane permeability by prodrug design. Slideshare. [Link]

  • Caco2 assay protocol. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]

  • Formulation strategies to improve the efficacy of intestinal permeation enhancers. PubMed. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC - PubMed Central. [Link]

  • Nanotechnology & Poorly Soluble Drugs. DDDT - Dove Medical Press. [Link]

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. [Link]

  • The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Advanced drug delivery systems for the management of local conditions. PMC - NIH. [Link]

  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Natural Products as a Tool to Modulate the Activity and Expression of Multidrug Resistance Proteins of Intestinal Barrier. MDPI. [Link]

  • Schematic representation of a PAMPA assay. The PAMPA construct is made... ResearchGate. [Link]

  • Natural Essential Oils as Promising Antimicrobial Agents to Improve Food Safety: Mechanistic Insights Against Multidrug-Resistant Campylobacter jejuni and Campylobacter coli Isolated from Tunisia. MDPI. [Link]

  • CAS No : 1212148-58-7 | Chemical Name : this compound. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • This compound. MySkinRecipes. [Link]

  • This compound Supplier | CAS 1212148-58-7. ChemFarm. [Link]

Sources

Technical Support Center: Navigating Research on "Secodihydro-hydramicromelin B" and Microbial Resistance

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of the current scientific literature, we have found no specific data or publications pertaining to a compound named "Secodihydro-hydramicromelin B." This suggests that the compound may be proprietary, exceptionally new to the field and not yet documented in publicly accessible research, or potentially misidentified.

The integrity of our scientific support is paramount. Therefore, creating a detailed troubleshooting guide for a compound without established data would be speculative and counterproductive to rigorous scientific practice.

In lieu of specific guidance on "this compound," we have leveraged our expertise to create a comprehensive technical support center focused on the broader, yet critically relevant, topic of "Overcoming Microbial Resistance with Natural Product-Derived Compounds." This guide will equip you with the foundational knowledge and practical troubleshooting strategies applicable to the study of novel resistance-modifying agents, a category where a compound like "this compound" would likely belong.

This resource addresses the common challenges and questions that arise when investigating natural products as antibiotic potentiators and efflux pump inhibitors. We are confident that the principles and protocols detailed below will provide a robust framework for your research endeavors.

Technical Support Center: Overcoming Microbial Resistance with Natural Product-Derived Compounds

This guide provides in-depth technical assistance for researchers working with natural product-derived compounds to overcome microbial resistance. It is designed in a question-and-answer format to directly address common issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which natural product-derived compounds overcome microbial resistance?

A1: Natural products can overcome microbial resistance through several mechanisms, with two of the most well-documented being the potentiation of existing antibiotics and the inhibition of efflux pumps.[1][2][3][4]

  • Antibiotic Potentiation: Some natural compounds, which may have little to no antimicrobial activity on their own, can enhance the efficacy of conventional antibiotics when used in combination.[3][4][5] This synergistic effect can restore the activity of an antibiotic against a resistant strain.[4]

  • Efflux Pump Inhibition: A common resistance mechanism in bacteria is the active removal of antibiotics from the cell by efflux pumps.[1][2][6][7][8] Many natural products have been identified as efflux pump inhibitors (EPIs), which block these pumps, leading to an increased intracellular concentration of the antibiotic and restoring its effectiveness.[1][2][6][8][9]

Q2: How can I determine if my natural product-derived compound is acting as an antibiotic potentiator or an efflux pump inhibitor?

A2: Differentiating between these mechanisms requires a series of targeted assays. A typical workflow would involve:

  • Synergy Assays (e.g., Checkerboard Assay): To determine if the compound enhances the activity of a known antibiotic. A fractional inhibitory concentration (FIC) index of ≤ 0.5 is generally indicative of synergy.[10]

  • Efflux Pump Inhibition Assays: These assays directly measure the compound's ability to block efflux pumps. A common method is to use a fluorescent substrate of the efflux pump (e.g., ethidium bromide). In the presence of an EPI, the fluorescence inside the bacterial cells will increase due to the accumulation of the substrate.

  • Time-Kill Assays: These dynamic assays can provide more detail on the nature of the synergistic interaction (e.g., bactericidal vs. bacteriostatic) over time.[11][12]

Q3: My compound shows synergy in a checkerboard assay but not in a time-kill assay. What could be the reason for this discrepancy?

A3: This is a common issue that can arise from the different endpoints and dynamics of these two assays.[11]

  • Static vs. Dynamic Measurement: The checkerboard assay is a static endpoint measurement, typically read at 24 hours, which determines the concentration of drugs that inhibit growth.[11] In contrast, the time-kill assay is a dynamic measurement that assesses the rate of bacterial killing over several time points.[11][12]

  • Different Aspects of Synergy: A combination of drugs may be synergistic in reducing the minimum inhibitory concentration (MIC) required for growth inhibition (as seen in the checkerboard assay) but may not demonstrate an enhanced rate of killing (as measured in the time-kill assay).[11] It is crucial to consider the data from both assays to get a complete picture of the antimicrobial interaction.

Section 2: Troubleshooting Guide for In Vitro Assays

Problem 1: High variability and poor reproducibility in checkerboard assay results.

  • Potential Cause 1: Inconsistent Inoculum Preparation.

    • Solution: Ensure a standardized bacterial inoculum for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension according to your protocol to achieve the desired final concentration in the microtiter plate.

  • Potential Cause 2: Edge Effects in Microtiter Plates.

    • Solution: Evaporation from the outer wells of a microtiter plate can concentrate the compounds and affect bacterial growth. To mitigate this, fill the peripheral wells with sterile broth or water and do not use them for experimental data points.[11]

  • Potential Cause 3: Subjective Interpretation of Growth.

    • Solution: Visual assessment of turbidity can be subjective. Use a microplate reader to measure optical density (OD) for a quantitative and objective determination of growth inhibition.[11] Alternatively, a metabolic indicator dye like resazurin can be used to assess cell viability.

Problem 2: My natural product extract is colored and interferes with OD readings.

  • Potential Cause: Inherent properties of the natural product.

    • Solution 1: Use a background correction. For each concentration of your colored compound, prepare a control well with the compound in broth but without bacteria. Subtract the OD of this control well from the OD of the corresponding experimental well.

    • Solution 2: Use an alternative method for determining growth. Instead of OD, use a method that is not affected by the color of the extract. This could include plating serial dilutions from each well to determine colony-forming units (CFUs) or using a fluorescent viability stain.

Problem 3: The compound appears to be unstable in the assay medium over the incubation period.

  • Potential Cause: Degradation of the active compound.

    • Solution: Prepare fresh stock solutions of your compound for each experiment.[11] To assess stability, you can perform a time-kill assay and measure the compound's activity at different time points.[11] For longer incubation periods, it may be necessary to replenish the compound.

Section 3: Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol is used to assess the synergistic effect of a natural product-derived compound in combination with a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Natural product-derived compound (Compound A)

  • Conventional antibiotic (Compound B)

  • Microplate reader

Procedure:

  • Prepare Inoculum: From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial dilutions of Compound A.

    • Along the y-axis of the 96-well plate, prepare serial dilutions of Compound B.

  • Inoculate Plate: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: Determine the MIC of each compound alone and in combination by measuring the OD at 600 nm.

  • Calculate FIC Index:

    • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index = FIC of Compound A + FIC of Compound B

    • Interpretation: ≤ 0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.[10]

Protocol 2: Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition

This protocol assesses the ability of a compound to inhibit efflux pumps using the fluorescent substrate ethidium bromide (EtBr).

Materials:

  • Bacterial strain overexpressing the target efflux pump

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Natural product-derived compound (potential EPI)

  • Known efflux pump inhibitor (positive control, e.g., CCCP)

  • Fluorometric microplate reader

Procedure:

  • Prepare Bacterial Cells: Grow bacteria to the mid-log phase, then wash and resuspend the cells in PBS.

  • Load Cells with EtBr: Incubate the cells with EtBr and glucose to allow for active transport.

  • Induce Efflux: Initiate efflux by adding a high concentration of glucose.

  • Add Test Compounds: Add the natural product-derived compound at various concentrations to different wells. Include a positive control (known EPI) and a negative control (no compound).

  • Measure Fluorescence: Monitor the fluorescence of the cell suspension over time. An increase in fluorescence compared to the negative control indicates inhibition of EtBr efflux.

Section 4: Visualizing Experimental Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Dispense Dilutions and Inoculum into 96-Well Plate A->D B Prepare Serial Dilutions of Compound A B->D C Prepare Serial Dilutions of Compound B C->D E Incubate at 37°C for 18-24h D->E F Read Optical Density (OD600nm) E->F G Determine MICs F->G H Calculate FIC Index G->H I Interpret Results: Synergy, Additive, or Antagonism H->I

Caption: Workflow for the Checkerboard Synergy Assay.

Efflux_Pump_Inhibition_Workflow cluster_prep Preparation cluster_loading Loading cluster_assay Assay cluster_analysis Analysis P1 Grow and Harvest Bacterial Cells P2 Wash and Resuspend Cells in PBS P1->P2 L1 Incubate Cells with Ethidium Bromide and Glucose P2->L1 A1 Induce Efflux (add Glucose) L1->A1 A2 Add Test Compound (Potential EPI) A1->A2 A3 Monitor Fluorescence Over Time A2->A3 AN1 Compare Fluorescence to Controls A3->AN1 AN2 Determine Inhibition of Efflux AN1->AN2

Caption: Workflow for the Ethidium Bromide Accumulation Assay.

References

  • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 149(2), 129.
  • EFFORT Project. (n.d.). EFFlux pump inhibitors to Overcome antibiotic ResisTance. ANR. Retrieved from [Link]

  • Qadri, H., et al. (2020). Investigating novel compounds to combat Multidrug-Resistant bacterial infections. Journal of Applied Biology & Biotechnology, 8(5), 1-7.
  • European Respiratory Society. (n.d.). Foundations laid for novel antibiotics to counter multi-drug resistant infections. ERS. Retrieved from [Link]

  • Khan, I., et al. (2023). Development of Novel Antibiotic Agents to Combat Drug Resistant Bacteria. Journal of Population Therapeutics and Clinical Pharmacology, 30(18).
  • Nature. (2024). Antibiotic potentiators as a promising strategy for combating antibiotic resistance. Scientific Reports, 14(1), 1-15.
  • ResearchGate. (2023). (PDF) Antibiotic potentiators as a promising strategy for combating antibiotic resistance. Retrieved from [Link]

  • MDPI. (2022).
  • AIP Publishing. (2023). Antibiotic potentiators to combat resistance in methicillin-resistant Staphylococcus aureus (MRSA): A mini review. AIP Conference Proceedings, 2891(1), 020001.
  • Glasgow SRC. (2023). Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance. Retrieved from [Link]

  • MDPI. (2022). What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance?. International Journal of Molecular Sciences, 23(24), 15839.
  • National Center for Biotechnology Information. (2022). Antibiotic Potentiators Against Multidrug-Resistant Bacteria: Discovery, Development, and Clinical Relevance. Frontiers in Microbiology, 13, 888755.
  • Taylor & Francis Online. (2002). Inhibition of efflux pumps as a novel approach to combat drug resistance in bacteria.
  • MDPI. (2020). Tackling Antibiotic Resistance with Compounds of Natural Origin: A Comprehensive Review. Journal of Fungi, 6(4), 229.
  • National Center for Biotechnology Information. (2023). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. Antibiotics, 12(2), 329.
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).
  • MDPI. (2025). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules, 30(1), 1.
  • PubMed. (2020). Antibiotic potentiation of natural products: A promising target to fight pathogenic bacteria. Current Pharmaceutical Design, 26(36), 4560-4575.
  • ResearchGate. (2020). Antibiotic Potentiation of Natural Products: A Promising Target to Fight Pathogenic Bacteria | Request PDF. Retrieved from [Link]

  • PubMed. (2025). Multifaceted antibacterial action of dihydrofurocoumarins against drug-resistant Escherichia coli: biofilm inhibition, membrane disruption, metabolic dysfunction, and oxidative stress damage. Journal of Materials Chemistry B, 13(48), 10145-10156.
  • Frontiers. (2022). Antibiotic Potentiators Against Multidrug-Resistant Bacteria: Discovery, Development, and Clinical Relevance. Retrieved from [Link]

  • JoVE. (2022). Antimicrobial Synergy Testing: Inkjet Printer-Assisted Automated Checkerboard Array. Retrieved from [Link]

  • ResearchGate. (n.d.). Natural Products in Antibiotic Discovery. Retrieved from [Link]

  • PubMed. (2009). Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra. The Journal of biological chemistry, 284(3), 1896–1905.
  • ResearchGate. (2009). Hydramacin-1, Structure and Antibacterial Activity of a Protein from the Basal Metazoan Hydra. Retrieved from [Link]

  • MDPI. (2023). Synergy Assessment of Four Antimicrobial Bioactive Compounds for the Combinational Treatment of Bacterial Pathogens. International Journal of Molecular Sciences, 24(16), 12613.
  • National Center for Biotechnology Information. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(9), 2673.
  • PubMed. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(9), 2673.
  • PubMed. (2020). Antibacterial activities with the structure-activity relationship of coumarin derivatives. European journal of medicinal chemistry, 208, 112835.
  • PubMed. (2006). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules, 11(2), 134–147.
  • MDPI. (2024).
  • MDPI. (2023). Is the Antimicrobial Activity of Hydrolates Lower than That of Essential Oils?. Plants, 12(13), 2535.

Sources

"Secodihydro-hydramicromelin B" refining dosage for optimal in vitro response

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to address the critical aspects of refining the dosage of "Secodihydro-hydramicromelin B" for optimal in vitro responses. This guide provides practical, in-depth information for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel compound.

Technical Support Center: this compound

Introduction to this compound

This compound is a natural product identified as a phenylpropanoid.[1] As with many natural products, establishing a robust in vitro experimental protocol is fundamental to understanding its biological activity. This guide will provide comprehensive, step-by-step instructions and troubleshooting advice to ensure the successful implementation of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions that are crucial for setting up your experiments with this compound.

Q1: What is the recommended solvent and how should I prepare a stock solution?

A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution, for instance, 10-50 mM, in 100% DMSO. To ensure complete dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[3] For subsequent experiments, this stock solution should be diluted in your cell culture medium to the desired final concentrations. It is critical to keep the final DMSO concentration in your culture medium low, ideally at or below 0.1% and certainly not exceeding 0.5% (v/v), to avoid solvent-induced cytotoxicity.[4] A vehicle control, consisting of the culture medium with the same final DMSO concentration as your highest treatment, must be included in every experiment.

Q2: How should I store this compound and its stock solution?

A2: The powdered form of this compound should be stored in a sealed container in a cool, dry place.[3] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C to maintain the compound's stability. Given that many natural products are sensitive to light, it is also advisable to protect the stock solution from light exposure.

Q3: What is a good starting concentration range for my initial in vitro experiments?

A3: When screening a novel natural product like this compound, it is best to start with a broad concentration range to determine its potency.[5][6] A logarithmic or semi-logarithmic dilution series is recommended for initial dose-response studies. A typical starting range could be from 0.1 µM to 100 µM (e.g., 0.1, 1, 10, 100 µM). This will help you to efficiently determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Q4: Is there any known mechanism of action for this compound?

A4: The precise mechanism of action for this compound is not yet fully elucidated and is an active area of research. As a natural product, it may have multiple cellular targets.[7] It has been identified in plants of the Equisetum genus, which have been noted for various pharmacological properties, including antioxidant and anti-inflammatory activities.[8][9] Further investigation is required to determine its specific molecular interactions.

Part 2: Troubleshooting Guide

This section is designed to help you resolve common issues that may arise during your in vitro experiments.

Issue 1: Inconsistent results between replicate wells.

  • Potential Cause 1: Poor Compound Solubility. The compound may be precipitating out of the culture medium upon dilution from the DMSO stock.

    • Solution: After diluting the DMSO stock into your culture medium, vortex the working solution gently but thoroughly. Visually inspect the solution for any signs of precipitation before adding it to your cells.

  • Potential Cause 2: Pipetting Inaccuracy. Errors in pipetting, particularly with small volumes, can introduce significant variability.

    • Solution: Always use calibrated pipettes with the correct tip size for the volume being dispensed. For serial dilutions, ensure complete mixing at each step. Preparing a master mix for each concentration to be distributed to replicate wells can also minimize this variability.[10]

  • Potential Cause 3: Non-uniform Cell Seeding. An uneven distribution of cells will lead to variable responses.

    • Solution: Ensure you have a single-cell suspension before plating. After adding the cells to the plate, gently rock it in a north-south and east-west direction to ensure an even distribution before incubation.

Issue 2: The compound shows no effect, even at high concentrations.

  • Potential Cause 1: Compound Inactivity in the Chosen Assay. this compound may not be active in your specific cell line or against your chosen target.

    • Solution: It is essential to include a positive control compound known to elicit a response in your assay to confirm the validity of your experimental system. You might also consider testing the compound in a different, potentially more sensitive, cell line.

  • Potential Cause 2: Inappropriate Incubation Time. The compound may need more or less time to produce a measurable effect.

    • Solution: Conduct a time-course experiment by treating your cells for different durations (e.g., 24, 48, and 72 hours) to identify the optimal time point for your endpoint measurement.

  • Potential Cause 3: Compound Instability. The compound may be degrading in the culture medium under your experimental conditions.

    • Solution: Prepare fresh working solutions for each experiment. Minimize the exposure of your solutions to light. If you suspect instability, you may need to use analytical techniques like HPLC to assess the compound's integrity over time in your culture medium.

Issue 3: Unexpectedly high cytotoxicity is observed.

  • Potential Cause 1: DMSO Toxicity. Your cell line may be particularly sensitive to the DMSO solvent.

    • Solution: Calculate the final DMSO concentration in your wells. If it is above 0.1%, consider preparing a more dilute stock solution to reduce the final DMSO concentration. Always compare the response of your treated cells to a vehicle control with the same final DMSO concentration.

  • Potential Cause 2: Compound Purity. The sample of this compound may contain impurities.

    • Solution: A certificate of analysis should provide information on the purity of your compound.[3] If you suspect contamination, you may need to consider further purification or obtain the compound from a different source.

  • Potential Cause 3: High Cell Line Sensitivity. Your chosen cell line may be highly responsive to the compound.

    • Solution: This could be a genuine and significant finding. To accurately determine the IC50, you should repeat the experiment using a narrower and lower range of concentrations.

Part 3: Key Experimental Protocols and Data Presentation

Protocol 1: Establishing a Dose-Response Curve

This protocol provides a step-by-step guide to determine the IC50/EC50 of this compound.

Materials:

  • This compound powder

  • 100% DMSO

  • Appropriate cell line

  • Complete cell culture medium

  • 96-well microplates

  • A cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay)

  • Calibrated pipettes

  • A microplate reader

Procedure:

  • Stock Solution Preparation: Create a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.

  • Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.

  • Preparation of Working Solutions: The day of the treatment, prepare serial dilutions of the stock solution in complete culture medium to achieve your desired final concentrations.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle controls.

  • Incubation: Incubate the plate for your chosen duration (e.g., 48 hours) under standard cell culture conditions.

  • Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

  • Data Collection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Normalize your data to the vehicle control (set to 100% viability). Plot the normalized response against the logarithm of the compound concentration. Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the IC50/EC50.[11]

Data Presentation: Example of a Dose-Response Table

Concentration (µM)Mean Viability (%)Standard Deviation
Vehicle Control1005.2
0.197.86.1
188.34.9
1051.55.5
5012.73.8
1004.92.1

Part 4: Visualizations

Diagram 1: Workflow for In Vitro Dose-Response Assay

DoseResponseWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Stock Solution (e.g., 50 mM in DMSO) C Create Serial Dilutions in Culture Medium A->C Dilute B Seed Cells in 96-well Plate D Treat Cells with Compound Concentrations B->D Overnight Adhesion C->D E Incubate for Desired Duration D->E F Add Viability Reagent E->F G Measure Signal (Plate Reader) F->G H Normalize Data to Vehicle Control G->H I Plot Dose-Response Curve & Calculate IC50 H->I

Caption: A step-by-step workflow for determining the IC50 of this compound.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Unexpected Experimental Outcome Q1 High Variability Between Replicates? Start->Q1 Q2 No Observable Effect? Q1->Q2 No Sol1 Verify Solubilization Check Pipetting Technique Ensure Uniform Cell Seeding Q1->Sol1 Yes Q3 Unexpectedly High Toxicity? Q2->Q3 No Sol2 Validate Assay with Positive Control Perform Time-Course Check Compound Stability Q2->Sol2 Yes Sol3 Confirm Final DMSO % Assess Compound Purity Evaluate Cell Line Sensitivity Q3->Sol3 Yes

Caption: A logical guide to troubleshooting common issues in dose-response experiments.

References

  • Vertex AI Search. (n.d.). (rac)-Secodihydro-hydramicromelin B.
  • BioCrick. (n.d.). This compound-COA.
  • ResearchGate. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • National Center for Biotechnology Information. (2018). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • Oxford Academic. (2019). Thunor: visualization and analysis of high-throughput dose–response datasets.
  • ACS Publications. (2025). Quantitation and Error Measurements in Dose–Response Curves.
  • MDPI. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines.
  • ResearchGate. (2024). Genus Equisetum L: Taxonomy, toxicology, phytochemistry and pharmacology.
  • ResearchGate. (2025). Research Progress on Chemical Constituents and Pharmacological Activities of Equisetum hyemale L..

Sources

Technical Support Center: Total Synthesis of Secodihydro-hydramicromelin B and Related Coumarins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the total synthesis of complex coumarin natural products, with a special focus on the anticipated challenges in the synthesis of Secodihydro-hydramicromelin B. While a published total synthesis of this compound is not yet available, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for tackling the common and complex challenges associated with the synthesis of this and structurally related molecules. By drawing upon established methodologies for coumarin synthesis and insights from the total synthesis of other complex natural products, this guide aims to equip you with the knowledge to design and execute a successful synthetic strategy.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of complex coumarins like this compound.

Low Yields in Coumarin Core Formation via Pechmann Condensation

Question: We are attempting a Pechmann condensation to form the coumarin core of our target molecule, but we are consistently obtaining low yields. What are the critical parameters to optimize for this reaction?

Answer: The Pechmann condensation is a classic and versatile method for coumarin synthesis, but its efficiency can be highly dependent on several factors. Here is a troubleshooting guide to improve your yields:

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are paramount. While sulfuric acid is commonly used, other Brønsted acids like Amberlyst-15, or Lewis acids such as ZnCl₂, AlCl₃, or FeCl₃·6H₂O can be more effective for certain substrates.[1] The concentration of the acid is also critical; too low, and the reaction will be slow, too high, and you risk side reactions like sulfonation or dehydration of the starting materials. We recommend starting with a systematic screen of different acid catalysts and concentrations.

  • Reaction Temperature and Time: Pechmann condensations often require elevated temperatures to drive the reaction to completion. However, excessive heat can lead to decomposition. A careful optimization of the temperature profile is necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed.

  • Solvent Selection: While often performed neat, the use of a high-boiling point, inert solvent can sometimes improve yields by preventing charring and facilitating heat transfer. Solvents like nitrobenzene or sulfolane can be considered. More recently, solvent-free conditions or the use of green solvents are being explored to improve the environmental impact and simplify work-up.[2]

  • Substrate Reactivity: The electronic nature of the phenol and the β-ketoester significantly influences the reaction rate and yield. Electron-rich phenols are generally more reactive. If you are working with a deactivated phenol, you may need to employ more forcing conditions or a more potent catalyst.

Experimental Protocol: Optimization of Pechmann Condensation

  • Catalyst Screening: In parallel, set up small-scale reactions (e.g., 0.1 mmol) with your phenol and β-ketoester using a panel of acid catalysts (e.g., H₂SO₄, Amberlyst-15, ZnCl₂, AlCl₃).

  • Temperature Optimization: For the most promising catalyst, run the reaction at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor the progress over time.

  • Concentration Tuning: Once an optimal catalyst and temperature are identified, vary the concentration of the catalyst to find the sweet spot between reaction rate and side product formation.

  • Work-up Procedure: Ensure your work-up procedure is optimized to efficiently isolate the coumarin product. This typically involves quenching the reaction with ice-water, followed by filtration or extraction.

Poor Regioselectivity in Friedel-Crafts Acylation for Side Chain Introduction

Question: We are struggling with poor regioselectivity during the Friedel-Crafts acylation of our coumarin intermediate to introduce a side chain. How can we control the position of acylation?

Answer: Regioselectivity in electrophilic aromatic substitution reactions on the coumarin scaffold can be challenging due to the presence of multiple potentially reactive sites. The outcome is governed by a combination of electronic and steric factors.

  • Directing Group Effects: The existing substituents on the coumarin ring will direct the incoming electrophile. Hydroxyl and alkoxy groups are strongly activating and ortho-, para-directing. Carbonyl groups are deactivating and meta-directing. A thorough analysis of the directing effects of your substituents is the first step.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites. You can leverage this by introducing a bulky protecting group that can be removed later.

  • Chelation Control: In some cases, a Lewis acid catalyst can chelate to a carbonyl group and a nearby heteroatom, directing the electrophile to a specific position. This is a powerful strategy for achieving high regioselectivity.

  • Alternative Strategies: If direct acylation proves unselective, consider alternative strategies such as a Fries rearrangement of an acylated phenol precursor before coumarin formation, or a directed ortho-metalation (DoM) approach if you have a suitable directing group.

Workflow for Achieving Regioselective Acylation:

start Poor Regioselectivity in Acylation substituent_analysis Analyze Directing Group Effects start->substituent_analysis steric_hindrance Introduce Bulky Protecting Group substituent_analysis->steric_hindrance Steric hindrance is a factor chelation_control Screen Lewis Acids for Chelation Control substituent_analysis->chelation_control Chelating group is present alternative_strategies Consider Alternative Synthetic Routes (Fries, DoM) substituent_analysis->alternative_strategies Directing effects are unfavorable optimization Optimize Reaction Conditions steric_hindrance->optimization chelation_control->optimization alternative_strategies->optimization success Achieve High Regioselectivity optimization->success target This compound disconnection1 Ether Linkage Formation target->disconnection1 coumarin_core Substituted Coumarin Core disconnection1->coumarin_core side_chain Dihydro-isoprenyl Side Chain disconnection1->side_chain disconnection2 Coumarin Core Synthesis (e.g., Pechmann) coumarin_core->disconnection2 disconnection3 Side Chain Synthesis (Asymmetric Catalysis) side_chain->disconnection3 phenol Substituted Phenol disconnection2->phenol beta_ketoester β-Ketoester disconnection2->beta_ketoester chiral_building_block Chiral Building Block disconnection3->chiral_building_block

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Secodihydro-hydramicromelin B and Other Notable Coumarins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Coumarins

Coumarins, a prominent class of benzopyrone derivatives, are ubiquitously distributed throughout the plant kingdom and are recognized for their significant and diverse pharmacological properties.[1][2] Their privileged structure, characterized by a fused benzene and α-pyrone ring, serves as a versatile scaffold for a multitude of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2] The therapeutic potential of these compounds has spurred extensive research into both naturally occurring and synthetic coumarins, aiming to elucidate their mechanisms of action and explore their potential as lead compounds in drug discovery. This guide provides a comparative analysis of the biological activities of Secodihydro-hydramicromelin B, a lesser-known coumarin, against other well-characterized coumarins, offering insights into its potential therapeutic applications based on structure-activity relationships and available experimental data for related compounds.

This compound: An Enigmatic Profile

This compound is a coumarin that has been isolated from plant sources, but for which specific biological activity data is not extensively available in the public domain. Its chemical structure suggests potential for bioactivity, as it shares a core scaffold with numerous pharmacologically active coumarins. Given the paucity of direct experimental evidence, a comparative approach is essential to infer its potential biological profile. This guide will therefore draw upon data from structurally related coumarins and those isolated from the same or related plant genera, such as Micromelum and Hydrangea, to provide a contextual understanding of its likely activities.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, this section will focus on three key areas of pharmacological activity where coumarins have shown significant promise: cytotoxicity against cancer cell lines, anti-inflammatory effects, and antioxidant capacity.

Cytotoxic Activity: A Potential Avenue for Anticancer Therapeutics

Many coumarin derivatives have been investigated for their ability to inhibit the proliferation of various cancer cell lines.[3] The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth.

Table 1: Comparative Cytotoxic Activity of Selected Coumarins

CompoundCell LineIC50 (µM)Reference
Micromelin KKU-100 (Cholangiocarcinoma)9.2 µg/mL[4]
Scopoletin KKU-100 (Cholangiocarcinoma)19.2 µg/mL[4]
Murrangatin KKU-100 (Cholangiocarcinoma)2.9 µg/mL[4]
Microminutin KKU-100 (Cholangiocarcinoma)1.719 µg/mL[5]
Umbelliprenin (4l) MCF7 (Breast Cancer)9.0[6]
Umbelliprenin (4l) MDA-MB-231 (Breast Cancer)7.0[6]
Compound 4c MCF7 (Breast Cancer)< 80[6]
Compound 4d MCF7 (Breast Cancer)< 80[6]
Compound 4g MCF7 (Breast Cancer)< 80[6]
Compound 4k MCF7 (Breast Cancer)< 80[6]
Compound 4 HL60 (Leukemia)8.09[7]
Compound 8b HepG2 (Liver Cancer)13.14[7]
Compound 13d HepG2 (Liver Cancer)0.90[3]
Compound 52d HT-29 (Colon Cancer)0.25[3]
Compound 52d HCT-116 (Colon Cancer)0.26[3]

Note: IC50 values may vary depending on the specific experimental conditions.

While direct data for this compound is unavailable, studies on other coumarins from Micromelum integerrimum, a related plant species, have shown that some newly isolated coumarins did not exhibit significant cytotoxic activities against HepG2, HCT-116, Hela, and PANC-1 cancer cell lines at concentrations below 40 µmol·L⁻¹.[8][9] This suggests that the cytotoxic potential of this compound may be modest, although further investigation against a broader range of cancer cell lines is warranted.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a critical biological response, but chronic inflammation is implicated in numerous diseases. Coumarins have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

Table 2: Comparative Anti-inflammatory Activity of Selected Coumarins

CompoundAssayTarget/EffectIC50 / Effective ConcentrationReference
Scopoletin Nitric Oxide (NO) Production in RAW 264.7 cellsInhibition of NO productionIC50: 15.6 µM[10]
Esculetin LTB4 and TXB2 generation in rat peritoneal leukocytesInhibition of LTB4IC50: ~1-75 µM[11]
Daphnetin LTB4 and TXB2 generation in rat peritoneal leukocytesInhibition of LTB4 and TXB2IC50: ~1-75 µM[11]
Fraxetin LTB4 generation in rat peritoneal leukocytesInhibition of LTB4IC50: ~1-75 µM[11]
Compound 14b LPS-induced macrophagesInhibition of pro-inflammatory cytokinesEC50: 5.32 µM[12]
Compound C2 RAW 264.7 cellsInhibition of COX-2IC50: 25.09 µM[13]
Compound C3 RAW 264.7 cellsInhibition of COX-2IC50: 12.2 µM[13]

Note: IC50 and EC50 values are context-dependent and can vary between different experimental setups.

The anti-inflammatory potential of this compound remains to be elucidated. However, related coumarins from Micromelum integerrimum did not show significant inhibitory effects on nitric oxide (NO) production in BV-2 cells at concentrations below 40 µmol·L⁻¹.[8][9] This suggests that its anti-inflammatory activity, at least through the nitric oxide pathway, may be weak.[8]

Antioxidant Activity: Combating Oxidative Stress

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity, with a lower IC50 value indicating greater antioxidant capacity.

Table 3: Comparative Antioxidant Activity of Selected Coumarins (DPPH Assay)

CompoundIC50Reference
5-carboxy-7,8-dihydroxy-4-methylcoumarin Lower than Quercetin[14]
7,8-dihydroxy-4-methylcoumarin (LaSOM 78) Higher than Quercetin[14]
Esculetin Higher than Quercetin[14]
Compound 15 2.9 ± 0.1 µM[15][16]
Compound 16 12.9 ± 0.4 µM[15][16]
Compound 28 19.47 µM[15][16]
Compound 29 17.19 µM[15][16]
Compound I 799.83 µM[17]
Compound II 712.85 µM[17]
Compound III 872.97 µM[17]

Note: The antioxidant activity is highly dependent on the substitution pattern of the coumarin ring.

The presence of hydroxyl groups on the coumarin scaffold is a key determinant of antioxidant activity. Given the structural features of this compound, it is plausible that it possesses some degree of antioxidant capacity, though this requires experimental validation.

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of the comparative data, it is crucial to understand the underlying experimental methodologies.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

NO_Inhibition_Assay A Seed Macrophages B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the nitric oxide inhibition assay.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus decolorizing the DPPH solution.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) and various concentrations of the test compound.

  • Reaction Mixture: Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

  • IC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

DPPH_Assay_Workflow A Prepare DPPH and Compound Solutions B Mix Solutions A->B C Incubate in Dark B->C D Measure Absorbance C->D E Calculate Scavenging % D->E F Determine IC50 E->F

Caption: Workflow of the DPPH radical scavenging assay.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of coumarins is intricately linked to their chemical structure. The nature and position of substituents on the benzopyrone core significantly influence their pharmacological effects. For instance, the presence of hydroxyl groups, particularly at the C7 position, is often associated with enhanced antioxidant and anti-inflammatory activities. Prenyloxy and geranyloxy side chains have been shown to contribute to cytotoxic effects. The lactone ring is also a crucial feature, and its opening can lead to altered or diminished activity.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound is currently lacking, a comparative analysis with structurally related coumarins provides a valuable framework for predicting its potential pharmacological profile. Based on the available data for coumarins from Micromelum species, it is plausible that this compound may exhibit modest cytotoxic and anti-inflammatory activities. However, its antioxidant potential warrants further investigation.

To definitively establish the bioactivity of this compound, a comprehensive screening program is essential. This should include a panel of cancer cell lines to assess its cytotoxic profile, various in vitro and in vivo models of inflammation, and a battery of antioxidant assays. Elucidating the precise mechanisms of action and identifying its molecular targets will be crucial for any future drug development efforts. The rich chemical diversity of coumarins continues to offer exciting opportunities for the discovery of novel therapeutic agents, and a thorough investigation of compounds like this compound is a critical step in unlocking their full potential.

References

  • Dimitrova, P., & Zheleva, D. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules, 28(9), 3859. [Link]

  • de Oliveira, C. H., de Souza, A. C. S., Dos Santos, J. L., & de Oliveira, H. C. (2016). Evaluation of the Antioxidant Capacity of Synthesized Coumarins. Molecules, 21(11), 1459. [Link]

  • Al-Warhi, T., Sabt, A., Rizvi, S. A., & Al-Salahi, R. (2020). Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. Scientific reports, 10(1), 6931. [Link]

  • Kumar, S., Singh, B. K., Kalra, N., & Kumar, V. (2011). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Journal of Advanced Pharmacy Education & Research, 1(1), 52-68. [Link]

  • Encyclopedia.pub. (2023). Antioxidant Activity of Coumarins. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Kerdawy, A. M., & El-Sherbeny, M. A. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2243265. [Link]

  • ResearchGate. (n.d.). IC 50 values (µM) of active coumarin derivatives 8, 10, 15, 16 and 21.... [Link]

  • ResearchGate. (n.d.). IC 50 values (μM) of the tested coumarin derivatives 4c,4d, 4g, 4k and.... [Link]

  • Al-Jumaili, A. A., & Al-Jaff, B. M. (2024). Estimation of the Anti-inflammatory Effect of Coumarin Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 (A) and SI (B) values of tested synthesized coumarin hybrid compounds.. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Kersh, D. M., Yoo, K. H., & Oh, C. H. (2021). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 26(11), 3185. [Link]

  • Singh, P., & Kaur, H. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2110-2149. [Link]

  • Cordell, G. A., & Farnsworth, N. R. (1976). An investigation of the antitumor activity of Micromelum integerrimum (Rutaceae). Journal of pharmaceutical sciences, 65(3), 366–369. [Link]

  • Al-Nahrain Journal of Science. (2019). Antioxidant Activity of Coumarine Compounds. [Link]

  • Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2004). Natural and Synthetic Coumarins with Effects on Inflammation. Current pharmaceutical design, 10(30), 3813–3833. [Link]

  • Fatema-Tuz-Zohora, F., Rahman, M. M., & Hasan, C. M. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. ResearchGate. [Link]

  • Fatema-Tuz-Zohora, F., Rahman, M. M., & Hasan, C. M. (2019). Chemical constituents, cytotoxic activities and traditional uses of Micromelum minutum (Rutaceae): a review. MedCrave. [Link]

  • Melleins—Intriguing Natural Compounds - PMC - NIH. (2020). [Link]

  • Turker, A. U., & Gurel, E. (2005). Biological activity of common mullein, a medicinal plant. Journal of ethnopharmacology, 98(1-2), 101–105. [Link]

  • Yoshikawa, M., Uchida, E., Chatani, N., Kobayashi, H., Naitoh, Y., Okuno, Y., ... & Yamahara, J. (1992). Differentiation inducing activities of isocoumarins from Hydrangea Dulcis Folium. Chemical & pharmaceutical bulletin, 40(11), 3121–3123. [Link]

  • ResearchGate. (n.d.). Coumarin Derivatives from Hydrangea macrophylla and Evaluation of Their Cytotoxic Activity. [Link]

  • Nagar, H. O., & Kumar, D. (2021). Sources and biological activity of Coumarins: An Appraisal. Journal of Chemical and Pharmaceutical Research, 13(1), 1-10. [Link]

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. ResearchGate. [Link]

  • Organic and Biomolecular Chemistry. (2020). Coumarins from Rutaceae: Chemical diversity and biological activities. [Link]

  • Angelov, G., Zhelev, I., Gentscheva, G., & Kokubun, T. (2023). Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants. International journal of molecular sciences, 24(24), 17291. [Link]

  • Al-Mekhlafi, A. Q., Al-Adhroey, A. H., Amran, A. Z., & Al-Mekhlafi, H. M. (2022). In Vitro Biological Activity of Natural Products from the Endophytic Fungus Paraboeremia selaginellae against Toxoplasma gondii. Molecules, 27(21), 7480. [Link]

  • Khan, M., Khan, S. A., Chang, C. W., Chen, C. C., Lee, B., & Hamayun, M. (2025). Antitumor and cytotoxic activities of endophytic Enterobacter hormaechei derived secondary metabolites: In-vitro and In-silico study. PloS one, 20(11), e0337344. [Link]

  • Chen, Y. Y., Yang, X. W., & Liu, Y. Q. (2023). B-seco Limonoids with anti-inflammatory activity from Tetradium fraxinifolium (Hook.) T.G.Hartley. Phytochemistry, 213, 113765. [Link]

  • Tuchinda, P., Reutrakul, V., Claeson, P., Pongprayoon, U., Sematong, T., Santisuk, T., & Taylor, W. C. (2002). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Phytomedicine : international journal of phytotherapy and phytopharmacology, 9(2), 167–170. [Link]

  • ResearchGate. (n.d.). (PDF) Anti-Inflammatory Effects of Compounds from Echinoderms. [Link]

  • Carretero, M. E., & Ortega, T. (2022). Chemical Composition and Antioxidant, Anti-Inflammatory, and Enzyme Inhibitory Activities of an Endemic Species from Southern Algeria: Warionia saharae. Molecules, 27(15), 4991. [Link]

Sources

A Researcher's Comparative Guide to Modern Target Identification and Validation of Novel Bioactive Compounds: The Case of Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the identification of a novel bioactive compound like Secodihydro-hydramicromelin B presents both a tantalizing opportunity and a formidable challenge. While its structural features suggest potential for modulating the central nervous system, the absence of published data on its molecular targets necessitates a robust, multi-pronged strategy for target deconvolution and validation.[1] This guide provides an in-depth, comparative analysis of modern experimental and computational methodologies essential for this journey, moving beyond a rigid template to offer a strategic workflow tailored for natural product research.

Section 1: The Strategic Workflow for Target Identification

The journey from a bioactive "hit" to a validated target-drug pair is rarely linear. It is an iterative process of hypothesis generation, testing, and refinement. For a novel compound like this compound, a parallel and integrated approach is most effective. This involves initiating both computational predictions and experimental screening concurrently to allow for cross-validation of generated hypotheses.

Below is a conceptual workflow illustrating this integrated strategy.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Initial Hit Identification cluster_2 Phase 3: Target Validation & Mechanism of Action In_Silico In Silico Target Prediction (Ligand-Based & Structure-Based) Affinity_Based Affinity-Based Methods (e.g., Affinity Chromatography) In_Silico->Affinity_Based Guides probe design Biophysical Biophysical Methods (DARTS, CETSA) In_Silico->Biophysical Prioritizes targets Phenotypic_Screening High-Content Phenotypic Screening Genetic Genetic Methods (CRISPR/shRNA Screens) Phenotypic_Screening->Genetic Provides functional context Target_Validation Direct Target Engagement Assays (SPR, ITC, CETSA) Affinity_Based->Target_Validation Biophysical->Target_Validation Genetic->Target_Validation Cellular_Activity Cell-Based Functional Assays Target_Validation->Cellular_Activity MoA Mechanism of Action Studies Cellular_Activity->MoA

Caption: Integrated workflow for target identification.

Section 2: Comparative Analysis of Target Identification Methodologies

The selection of a target identification strategy is contingent on several factors, including the physicochemical properties of the small molecule, the availability of derivatives, and the nature of the anticipated target. Here, we compare the leading methodologies.

In Silico Target Prediction: The Starting Point

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into the potential targets of this compound.[1][2][3] These approaches are broadly categorized into ligand-based and structure-based methods.

  • Ligand-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA) and SwissTargetPrediction, compare the structure of the query molecule to a database of compounds with known biological targets.[4][5] The underlying principle is that structurally similar molecules are likely to have similar biological activities.

  • Structure-Based Methods (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking simulates the binding of this compound to a library of these structures to predict binding affinity.

MethodPrincipleAdvantagesDisadvantages
Ligand-Based Compares molecular similarity to compounds with known targets.Fast, does not require protein structures, applicable to a wide range of compounds.Dependent on the quality and diversity of the underlying database; may not identify novel targets.
Structure-Based Docks the small molecule into the binding sites of known protein structures.Can identify novel target classes; provides structural insights into binding.Computationally intensive; requires high-quality protein structures; prone to scoring function inaccuracies.

Expert Insight: For a novel natural product, a consensus approach, utilizing multiple prediction tools, is recommended to increase the confidence in putative targets.[2][4] The outputs from these in silico methods should be treated as a hypothesis-generating step to guide subsequent experimental validation.

Affinity-Based Methods: Fishing for Targets

Affinity-based approaches are a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein target to isolate the target from a complex biological mixture.

Affinity Chromatography: This classic technique involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[6][7]

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy for identifying enzyme targets.[8][9][10][11][12] It utilizes reactive probes that covalently bind to the active sites of specific enzyme families. While not directly applicable to all natural products, if this compound possesses a suitable reactive group, a custom probe can be designed.

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized ligand captures binding partners from a lysate.Direct identification of binding proteins; well-established methodology.Requires chemical modification of the compound, which may alter its binding properties; can suffer from non-specific binding.[13]
ABPP Covalent labeling of active enzyme sites by a reactive probe.Identifies functionally active enzymes; can be performed in living cells.[11]Requires a suitable reactive group on the compound or probe; primarily targets enzymes.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin). An inactive analog should also be synthesized as a negative control.

  • Immobilization: Covalently attach the biotinylated probe and the negative control to streptavidin-coated agarose beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the lysate with the probe-coated beads and control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Analysis: Identify the eluted proteins by mass spectrometry.

Biophysical Methods: Detecting Target Engagement in a Native Environment

These label-free methods detect the physical consequences of a small molecule binding to its target within a complex proteome, thus avoiding the need for chemical modification of the compound.

Drug Affinity Responsive Target Stability (DARTS): DARTS is based on the principle that the binding of a small molecule can stabilize a protein, making it more resistant to proteolysis.[14][15][16][17]

Cellular Thermal Shift Assay (CETSA): CETSA leverages the phenomenon that ligand binding increases the thermal stability of a protein.[18][19][20][21][22] Changes in the protein's melting temperature upon treatment with the compound are measured.

G cluster_0 DARTS Workflow cluster_1 CETSA Workflow Lysate_DARTS Cell Lysate Compound_Incubation_DARTS Incubate with This compound Lysate_DARTS->Compound_Incubation_DARTS Protease_Digestion_DARTS Limited Proteolysis Compound_Incubation_DARTS->Protease_Digestion_DARTS Analysis_DARTS SDS-PAGE / Mass Spectrometry Protease_Digestion_DARTS->Analysis_DARTS Cells_CETSA Intact Cells Compound_Incubation_CETSA Incubate with This compound Cells_CETSA->Compound_Incubation_CETSA Heat_Shock_CETSA Heat Shock Compound_Incubation_CETSA->Heat_Shock_CETSA Lysis_CETSA Cell Lysis & Separation of Soluble/Aggregated Proteins Heat_Shock_CETSA->Lysis_CETSA Analysis_CETSA Western Blot / Mass Spectrometry Lysis_CETSA->Analysis_CETSA

Caption: Comparison of DARTS and CETSA workflows.

MethodPrincipleAdvantagesDisadvantages
DARTS Ligand binding protects the target protein from protease digestion.[17]Label-free; applicable to any small molecule that binds its target with sufficient affinity.[15][16]May not work for all protein-ligand interactions; requires careful optimization of protease digestion.
CETSA Ligand binding increases the thermal stability of the target protein.[20][21]Can be performed in intact cells and tissues, providing physiological relevance; label-free.[18][22]Not all proteins exhibit a clear thermal shift upon ligand binding; can be technically demanding.
Genetic Approaches: Uncovering Functional Interactions

Genetic methods identify targets by observing how the perturbation of specific genes affects cellular sensitivity to the compound.

CRISPR/shRNA Screens: Genome-wide loss-of-function screens using CRISPR-Cas9 or shRNA libraries can identify genes whose knockout or knockdown confers resistance or sensitivity to this compound.[23][24][25][26][27] A gene whose loss confers resistance is a strong candidate for the drug's target.

Expert Insight: Genetic screens are powerful for identifying functionally relevant targets and pathways but do not directly prove a physical interaction.[23] Therefore, hits from these screens must be validated using biophysical or biochemical methods.

Section 3: Target Validation: From Putative Hits to Confirmed Targets

Once a list of putative targets has been generated, rigorous validation is crucial. This involves demonstrating a direct, specific, and functionally relevant interaction between this compound and the candidate protein.

Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can quantify the binding affinity and kinetics between the purified protein and the compound.

Cellular Target Engagement: CETSA can be used in a targeted manner to confirm that the compound engages the putative target in a cellular context.[18][19]

Functional Assays: The ultimate validation comes from demonstrating that the binding of this compound to its target modulates the protein's function and elicits a cellular phenotype consistent with the observed biological activity of the compound.

Conclusion

The identification of the molecular target(s) of this compound is a challenging but achievable goal. By employing a strategic and multi-faceted approach that combines the predictive power of in silico methods with the empirical rigor of affinity-based, biophysical, and genetic techniques, researchers can systematically narrow down the possibilities and build a compelling case for a specific target. This guide provides a comparative framework to navigate the available methodologies, empowering researchers to make informed decisions and design a robust experimental plan for the successful deconvolution of this and other novel bioactive natural products.

References

  • MySkinRecipes. This compound.
  • Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. Topics in Current Chemistry, 324, 43-84. Available from: [Link]

  • Rollinger, J. M., Stuppner, H., & Langer, T. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 25(23), 5643. Available from: [Link]

  • Zhang, P., Wang, F., & Hu, J. (2017). A Review of Computational Methods for Predicting Drug Targets. Current Medicinal Chemistry, 24(37), 4036-4050. Available from: [Link]

  • Mayr, F., Grienke, U., Rollinger, J. M., & Langer, T. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Available from: [Link]

  • Frontiers in Pharmacology. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Pharmacology, 11, 584107. Available from: [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 756, 249-261. Available from: [Link]

  • Pai, M. Y., Lomenick, B., Hwang, H., Schiestl, R., McBride, W., & Loo, J. A. (2009). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC. Available from: [Link]

  • Frontiers in Pharmacology. (2022). Progress and application of activity-based protein profiling for the discovery of natural product targets. Frontiers in Pharmacology, 13, 1039832. Available from: [Link]

  • ResearchGate. (2012). (PDF) Activity-Based Protein Profiling for Natural Product Target Discovery. Available from: [Link]

  • Creative Biolabs. Natural Bioactive Compound Target Identification. Available from: [Link]

  • Preprints.org. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Available from: [Link]

  • Ezzat, A., Zhao, P., & Wu, M. (2019). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics, 22(1), 239-252. Available from: [Link]

  • ResearchGate. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Available from: [Link]

  • IEEE Xplore. (2022). Computational Drug Target Prediction: Benchmark and Experiments. Available from: [Link]

  • Chen, X., Wong, Y. K., & Wang, J. (2017). Target identification with quantitative activity based protein profiling (ABPP). Proteomics, 17(3-4), 1600212. Available from: [Link]

  • ResearchGate. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 127-143. Available from: [Link]

  • Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2017). CRISPR approaches to small molecule target identification. PMC. Available from: [Link]

  • ResearchGate. (2017). CRISPR Approaches to Small Molecule Target Identification | Request PDF. Available from: [Link]

  • In Silico Molecular Discovery. Prediction of New Natural Products | PNPs & ANPs. Available from: [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Available from: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Available from: [Link]

  • Deans, R. M., et al. (2016). Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification. PMC. Available from: [Link]

  • Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 14-23. Available from: [Link]

  • Semantic Scholar. (2017). CRISPR Approaches to Small Molecule Target Identification. Available from: [Link]

  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1269-1277. Available from: [Link]

  • Frontiers in Chemistry. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Wang, D., & Li, Z. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports, 32(3), 423-433. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]

  • Pär Nordlund Lab. CETSA. Available from: [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. Available from: [Link]

Sources

A Researcher's Guide to Investigating the Antibacterial Potential of Secodihydro-hydramicromelin B: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenylpropanoid

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, natural products remain a vast and largely untapped reservoir of chemical diversity. Secodihydro-hydramicromelin B, a phenylpropanoid recently isolated from Equisetum hyemale L., represents one such intriguing candidate.[1] While its primary characterization has been in the context of potential antitumoral activity, its classification as a phenylpropanoid suggests a potential for antibacterial properties, as this class of compounds is known to exhibit a wide range of biological activities, including antimicrobial effects.[]

This guide is designed for researchers, scientists, and drug development professionals embarking on the investigation of this compound's antibacterial efficacy. As a novel compound, there is a conspicuous absence of published data on its antimicrobial profile. Therefore, this document serves as a comprehensive framework, providing not just the "how" but the "why" behind the essential experimental workflows required for a robust comparative analysis against established antibiotics. We will proceed with a hypothetical comparative analysis to illustrate the requisite methodologies and data presentation, empowering researchers to generate high-quality, reproducible results.

Comparative Framework: Selecting Benchmark Antibiotics

To ascertain the therapeutic potential of this compound, its activity must be benchmarked against clinically relevant and well-characterized antibiotics. For a broad-spectrum initial screening, we propose the inclusion of:

  • Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of cell wall synthesis.

  • Gentamicin: An aminoglycoside antibiotic effective against a range of Gram-negative bacteria. It acts by inhibiting protein synthesis.

The choice of these controls allows for a preliminary assessment of this compound's spectrum of activity and provides a basis for mechanistic hypotheses.

Experimental Protocols: A Step-by-Step Guide to Antimicrobial Susceptibility Testing

The cornerstone of evaluating a novel antimicrobial agent lies in determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following protocols are adapted from established methodologies and are designed to ensure scientific rigor and reproducibility.[3]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound stock solution (e.g., 1024 µg/mL in a suitable solvent such as DMSO)

  • Vancomycin and Gentamicin stock solutions

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and tips

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: In well 1, add 100 µL of the this compound stock solution.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Control Wells:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well will contain only broth and the bacterial inoculum.

    • Sterility Control (Well 12): Add 100 µL of CAMHB. This well will contain only broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Rationale for Experimental Choices: The use of 96-well plates allows for high-throughput screening and the inclusion of necessary controls in a single experiment. The 0.5 McFarland standard ensures a consistent starting bacterial density, which is crucial for the reproducibility of MIC and MBC values. The growth and sterility controls are essential for validating the experiment, ensuring that the bacteria can grow in the medium and that the medium itself is not contaminated.

Data Presentation: A Template for Comparative Analysis

For a clear and concise presentation of findings, quantitative data should be summarized in a structured table. The following table is a template for presenting the comparative antimicrobial activity of this compound.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureus ATCC 29213[Experimental Data][Experimental Data]
Escherichia coli ATCC 25922[Experimental Data][Experimental Data]
VancomycinStaphylococcus aureus ATCC 29213[Experimental Data][Experimental Data]
Escherichia coli ATCC 25922[Experimental Data][Experimental Data]
GentamicinStaphylococcus aureus ATCC 29213[Experimental Data][Experimental Data]
Escherichia coli ATCC 25922[Experimental Data][Experimental Data]

Visualizing the Workflow

Diagrams are invaluable tools for illustrating experimental processes. The following Graphviz diagrams depict the workflows for the MIC and MBC assays.

MIC_Workflow cluster_plate_prep Plate Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading P1 Add 50 µL CAMHB to wells 2-12 P2 Add 100 µL Stock Solution to well 1 P1->P2 D1 Transfer 50 µL from well 1 to 2 P2->D1 D2 Repeat for wells 2-10 D1->D2 I1 Prepare 0.5 McFarland Inoculum D2->I1 I2 Add 50 µL Inoculum to wells 1-11 I1->I2 Inc Incubate at 37°C for 18-24h I2->Inc Read Determine MIC Inc->Read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Workflow cluster_sampling Sampling from MIC Plate cluster_plating Plating cluster_incubation_reading Incubation & Reading S1 Select wells with no visible growth S2 Aliquot 10 µL from each selected well S1->S2 P1 Spot-plate aliquots onto MHA plates S2->P1 Inc Incubate at 37°C for 18-24h P1->Inc Read Determine MBC (≥99.9% killing) Inc->Read

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Future Directions and Concluding Remarks

The framework presented here provides a robust starting point for the systematic evaluation of this compound's antibacterial potential. Should initial screenings yield promising results, further investigations, including time-kill kinetics, cytotoxicity assays, and mechanism of action studies, will be warranted. The exploration of novel natural products like this compound is a critical endeavor in the global fight against antimicrobial resistance. It is our hope that this guide will serve as a valuable resource for researchers dedicated to this important mission.

References

  • Marine Fungi: A Promising Source of Novel Antibiotics in the Fight Against Drug Resistance. (n.d.).
  • Marine fungi as a goldmine for novel antibiotics: a 2024 perspective - Frontiers. (2025, January 20).
  • Stress-Driven Discovery of Novel Cryptic Antibiotics from a Marine Fungus Penicillium sp. BB1122 - Frontiers. (2017, August 2).
  • Marine Fungal Metabolites: A Promising Source for Antibiofilm Compounds - MDPI. (n.d.).
  • Biotechnology of Marine Fungi for the Production of New Antibiotics - CORE. (2016, July 21).
  • Application Notes and Protocols: Antimicrobial Activity Screening of Hydramicromelin D - Benchchem. (n.d.).
  • This compound CAS#: 1212148-58-7 - ChemicalBook. (n.d.).
  • Sinapic acid | CAS:530-59-6 | Manufacturer ChemFaces. (n.d.).
  • Phenylpropanoids - Natural Products / BOC Sciences. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Hericenone B | MedChemExpress (MCE) Life Science Reagents. (n.d.).
  • This compound R133241 - 上海生物网生物领域一站式平台全. (n.d.).
  • CAS No : 1212148-58-7 | Chemical Name : this compound. (n.d.).
  • CCRL2/CRAM-A/B Inhibitors | MedChemExpress (MCE) Life Science Reagents. (n.d.).
  • POM 1 | CAS:12141-67-2 | Inhibitor of E-NTPDases | High Purity - BioCrick. (n.d.).

Sources

A Comparative Analysis of Secodihydro-hydramicromelin B and Standard Anticancer Drugs for Oral Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is relentless. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new anticancer compounds. This guide provides a comparative overview of the emerging natural product Secodihydro-hydramicromelin B and its source extract from Equisetum hyemale L., against the established standard-of-care chemotherapy, cisplatin, for the treatment of oral squamous cell carcinoma (OSCC).

Introduction to this compound and its Botanical Source

This compound is a recently identified natural product isolated from the plant Equisetum hyemale L., commonly known as rough horsetail. Ethnobotanical records indicate the use of E. hyemale in traditional medicine for its anti-inflammatory, antioxidant, and purported anticancer properties. Recent scientific investigations have begun to validate these traditional claims, particularly focusing on its potential in oncology.

A key study has demonstrated that extracts from E. hyemale, particularly the ethyl acetate partition, exhibit significant in vivo antitumoral effects against oral squamous cell carcinoma.[1] Phytochemical analysis of these extracts led to the identification of several new non-glycosylated flavonoids and other compounds with known cytotoxic activities, including this compound.[1]

Comparative Efficacy: A Look at the Evidence

A direct quantitative comparison of the efficacy of purified this compound with standard anticancer drugs is currently challenging due to the limited availability of specific IC50 data for this compound against OSCC cell lines. However, a comparative analysis can be constructed by examining the available data for the E. hyemale extracts and the well-established efficacy of cisplatin.

In Vitro Cytotoxicity

While specific IC50 values for this compound are not yet publicly available, studies on the crude extracts of E. hyemale provide preliminary insights into its cytotoxic potential. It is important to note that the activity of the extract is a composite effect of all its bioactive constituents.

Table 1: Comparative in Vitro Efficacy Data

Compound/ExtractCell Line(s)IC50 Value (µM)Citation(s)
Cisplatin SCC-4, SCC-9, SCC-253.178 - 3.891[2]
Cisplatin FaDu, PE/CA-PJ4910.55 - 11.25[3]
Cisplatin A431 (cutaneous SCC)18[4]
Cisplatin SCC25~0.04 (Dasatinib IC50 for comparison)[5]
Equisetum hyemale Ethyl Acetate Partition SCC-9, SCC-4, SCC-25Data not available in searched literature. Demonstrated dose-dependent activity and selectivity.[1][6]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.[7] The variability in cisplatin IC50 values across different studies can be attributed to factors such as differences in experimental protocols and cell line characteristics.[8]

In Vivo Antitumor Effect

The study by de Queiroz et al. provides crucial in vivo evidence for the anticancer potential of E. hyemale extracts. The ethyl acetate partition was shown to significantly reduce tumor volume and weight in a xenograft model of SCC-9 cells in mice, with low systemic toxicity.[1] This in vivo efficacy is a strong indicator of the therapeutic potential of the constituents within the extract, including this compound.

Cisplatin, as a cornerstone of OSCC chemotherapy, has well-documented in vivo efficacy, forming the basis of its clinical use. It is often used in combination with radiation therapy (chemoradiation) to improve treatment outcomes.[2][4]

Mechanism of Action: A Tale of Two Pathways

This compound and E. hyemale Flavonoids

The precise mechanism of action for this compound is yet to be elucidated. However, as it is identified within a flavonoid-rich extract, its activity is likely to be aligned with the known anticancer mechanisms of flavonoids. Flavonoids are a class of polyphenolic compounds that can exert their effects through multiple pathways:[[“]][10][[“]]

  • Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The E. hyemale ethyl acetate partition has been shown to induce apoptosis through the activation of caspases 3/7, DNA fragmentation, and chromatin condensation.[1][6]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer progression. Flavonoids can inhibit key inflammatory pathways, such as the NF-κB signaling pathway.[[“]]

  • Antioxidant and Pro-oxidant Activity: Flavonoids can act as antioxidants in normal cells while exhibiting pro-oxidant effects in cancer cells, leading to increased oxidative stress and cell death.[[“]][[“]]

Flavonoid_Mechanism Flavonoids Flavonoids (from E. hyemale) Apoptosis Induction of Apoptosis Flavonoids->Apoptosis CellCycle Cell Cycle Arrest Flavonoids->CellCycle Inflammation Inhibition of Inflammation (NF-κB) Flavonoids->Inflammation ROS Modulation of Reactive Oxygen Species Flavonoids->ROS CancerCell Cancer Cell Apoptosis->CancerCell CellCycle->CancerCell Inflammation->CancerCell ROS->CancerCell Death Cell Death CancerCell->Death caption Potential Anticancer Mechanisms of Flavonoids

Caption: Potential anticancer mechanisms of flavonoids found in E. hyemale.

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that primarily exerts its cytotoxic effects by forming DNA adducts. This leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4]

Cisplatin_Mechanism Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage & Replication Inhibition DNA_Adducts->DNA_Damage CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis caption Mechanism of action of Cisplatin.

Caption: Simplified mechanism of action of the standard anticancer drug Cisplatin.

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are standard protocols for assessing the efficacy of anticancer compounds.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., SCC-9, SCC-4, SCC-25) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or cisplatin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture (e.g., OSCC lines) Treatment Treatment with Test Compound CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay IC50 IC50 Determination MTT->IC50 Xenograft Xenograft Model (e.g., Nude Mice) TumorInoculation Tumor Cell Inoculation Xenograft->TumorInoculation InVivoTreatment In Vivo Treatment (Compound vs. Control) TumorInoculation->InVivoTreatment TumorMeasurement Tumor Volume & Weight Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity caption General workflow for preclinical evaluation of anticancer compounds.

Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.

Conclusion and Future Directions

The available evidence suggests that this compound, as a constituent of Equisetum hyemale, is part of a phytocomplex with promising anti-tumor activity against oral squamous cell carcinoma. While a direct, quantitative comparison with cisplatin is premature, the in vivo efficacy of the E. hyemale extract is a compelling finding that warrants further investigation.

Future research should prioritize the following:

  • Isolation and Purification: Large-scale isolation of this compound to enable comprehensive in vitro and in vivo testing.

  • IC50 Determination: Establishing the IC50 values of the purified compound against a panel of OSCC cell lines for a direct comparison with standard chemotherapeutic agents.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Synergistic Studies: Investigating the potential for combination therapies with standard drugs like cisplatin to enhance efficacy and overcome resistance.

The exploration of natural products like this compound holds the potential to uncover novel therapeutic strategies for the treatment of oral squamous cell carcinoma and other malignancies.

References

  • de Queiroz LN, et al. New substances of Equisetum hyemale L. extracts and their in vivo antitumoral effect against oral squamous cell carcinoma. J Ethnopharmacol. 2023 Mar 1;303:116043.
  • Panche AN, Diwan AD, Chandra SR. Flavonoids: an overview. J Nutr Sci. 2016;5:e47.
  • Hertog MGL, et al. Flavonoid intake and long-term risk of coronary heart disease and cancer in the seven countries study. Arch Intern Med. 1995;155(4):381-386.
  • Ren W, et al. Flavonoids: promising anticancer agents. Med Res Rev. 2019;39(4):1363-1397.
  • Kopustinskiene DM, et al. Flavonoids as anticancer agents. Nutrients. 2020;12(2):457.
  • Wagner VP, et al. Oral squamous cell carcinoma cancer stem cells have different drug sensitive to pharmacological NFκB and histone deacetylation inhibition. Sci Rep. 2020;10(1):12345.
  • Bratosin D, et al. Cisplatin effect on head and neck squamous cell carcinoma cells is modulated by ERK1/2 protein kinases. Int J Mol Sci. 2019;20(18):4433.
  • PubMed. New substances of Equisetum hyemale L. extracts and their in vivo antitumoral effect against oral squamous cell carcinoma. [Link]

  • Di Martino E, et al. Apoptotic mechanism activated by blue light and cisplatinum in cutaneous squamous cell carcinoma. Int J Mol Sci. 2021;22(4):1687.
  • Zhang Y, et al. Regulation of cisplatin-resistant head and neck squamous cell carcinoma by the SRC/ETS-1 signaling pathway. J Exp Clin Cancer Res. 2019;38(1):225.
  • Reproduction of the Antitumor Effect of Cisplatin and Cetuximab Using a Three-dimensional Spheroid Model in Oral Cancer. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

  • Sensitization of head and neck cancer to cisplatin through the use of a novel curcumin analogue. [Link]

  • Cisplatin responses of oral squamous cell carcinoma (OSCC) cell lines.... [Link]

  • Cisplatin-Resistance in Oral Squamous Cell Carcinoma: Regulation by Tumor Cell-Derived Extracellular Vesicles. [Link]

  • IC 50 values (µg/mL) of cisplatin and paclitaxel in OSCC cells. [Link]

  • Dose-Dependent Variation in Anticancer Activity of Hexane and Chloroform Extracts of Field Horsetail Plant on Human Hepatocarcinoma Cells. [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter? [Link]

Sources

A Comparative Guide to the Bioactivity of Secodihydro-hydramicromelin B Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the exploration of novel therapeutic agents, the genus Micromelum represents a rich source of structurally diverse and biologically active coumarins. Among these is Secodihydro-hydramicromelin B, a phenylpropanoid natural product. While direct pharmacological evaluation of this compound is not yet extensively documented in publicly available literature, a comprehensive analysis of its structural analogs isolated from Micromelum species provides significant insights into its potential therapeutic applications. This guide offers a detailed comparison of the biological activities of these related compounds, with a focus on cytotoxicity, and provides robust experimental protocols for their evaluation.

Introduction to this compound and its Analogs

This compound, with the chemical formula C15H18O8, is a natural product that has been isolated from plant species such as Micromelum and Equisetum hyemale L. Its chemical structure suggests potential for biological activity, particularly in the modulation of central nervous system pathways. However, the most immediate and well-documented therapeutic potential lies in the cytotoxic activities observed in a plethora of its structural analogs, primarily other coumarins derived from the same genus.

The coumarins isolated from Micromelum minutum and Micromelum falcatum have demonstrated significant cytotoxic effects against a range of cancer cell lines. This guide will delve into a comparative analysis of these activities, providing a framework for understanding the structure-activity relationships within this class of compounds and inferring the potential bioactivity of this compound.

Comparative Analysis of Cytotoxic Activity

Numerous studies have highlighted the potent cytotoxic effects of coumarins from Micromelum species against various cancer cell lines. The following table summarizes the cytotoxic activities of several key structural analogs of this compound.

CompoundSourceCancer Cell LineIC50 (µg/mL)Reference
2',3'-epoxyisocapnolactoneMicromelum minutumT-lymphoblastic leukemia (CEM-SS)3.9[1]
Promyelocytic leukemia (HL-60)4.2[1]
8-hydroxyisocapnolactone-2',3'-diolMicromelum minutumT-lymphoblastic leukemia (CEM-SS)2.9[1][2]
Promyelocytic leukemia (HL-60)2.5[1][2]
Cervical cancer (HeLa)6.9[2]
Liver cancer (HepG2)5.9[2]
MurralonginMicromelum minutumCholangiocarcinoma (KKU-100)9.0[3]
MicromelinMicromelum minutumCholangiocarcinoma (KKU-100)9.2[3]
MinumicrolinMicromelum minutumCholangiocarcinoma (KKU-100)10.2[3]

Expert Insights: The data clearly indicates that minor structural modifications on the coumarin scaffold can significantly impact cytotoxic potency. For instance, the presence of epoxide and diol functionalities in 2',3'-epoxyisocapnolactone and 8-hydroxyisocapnolactone-2',3'-diol, respectively, appears to be crucial for their strong activity against leukemia, cervical, and liver cancer cell lines. The selective potency of these compounds against cancerous cells, with 8-hydroxyisocapnolactone-2',3'-diol showing inactivity against normal mouse fibroblast (3T3) cells, underscores their potential as leads for targeted cancer therapeutics.[2]

Potential Anti-inflammatory and Antimicrobial Activities

While cytotoxicity is the most prominently reported activity for this class of compounds, coumarins are also known to possess anti-inflammatory and antimicrobial properties. The general mechanisms for these activities often involve the modulation of inflammatory pathways and disruption of microbial cell integrity.

G cluster_0 Anti-inflammatory Pathway cluster_1 Antimicrobial Action Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Activation of Macrophages Activation of Macrophages Inflammatory Stimuli (LPS)->Activation of Macrophages Upregulation of iNOS & COX-2 Upregulation of iNOS & COX-2 Activation of Macrophages->Upregulation of iNOS & COX-2 Production of NO & Prostaglandins Production of NO & Prostaglandins Upregulation of iNOS & COX-2->Production of NO & Prostaglandins Inflammation Inflammation Production of NO & Prostaglandins->Inflammation Coumarin Analogs Coumarin Analogs Disruption of Bacterial Cell Membrane Disruption of Bacterial Cell Membrane Coumarin Analogs->Disruption of Bacterial Cell Membrane Inhibition of iNOS & COX-2 Inhibition of iNOS & COX-2 Coumarin Analogs->Inhibition of iNOS & COX-2 Inhibitory Effect Inhibition of Biofilm Formation Inhibition of Biofilm Formation Disruption of Bacterial Cell Membrane->Inhibition of Biofilm Formation Bacterial Cell Death Bacterial Cell Death Inhibition of Biofilm Formation->Bacterial Cell Death Reduced NO & Prostaglandin Production Reduced NO & Prostaglandin Production Inhibition of iNOS & COX-2->Reduced NO & Prostaglandin Production Anti-inflammatory Effect Anti-inflammatory Effect Reduced NO & Prostaglandin Production->Anti-inflammatory Effect

Experimental Protocols

To facilitate further research and validation, detailed protocols for the key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound analogs) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The structural analogs of this compound, particularly coumarins isolated from Micromelum species, exhibit potent cytotoxic activities against a range of cancer cell lines. This strongly suggests that this compound itself may possess similar biological properties. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other related natural products.

Future research should focus on the isolation and comprehensive biological screening of this compound to ascertain its specific cytotoxic, anti-inflammatory, and antimicrobial activities. Elucidating the structure-activity relationships within this class of compounds will be pivotal for the rational design and development of novel therapeutic agents.

References

Sources

A Comparative Guide to the Differential Effects of Natural Compounds on Healthy vs. Diseased Cells

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: Initial searches for "Secodihydro-hydramicromelin B" did not yield any publicly available scientific data. This suggests the compound may be novel, proprietary, or referenced by a different nomenclature. To fulfill the core requirements of this guide for a comparative analysis of a natural product with selective cytotoxicity, we have chosen to focus on Parthenolide . Parthenolide is a well-characterized sesquiterpene lactone with a significant body of research demonstrating its differential effects on diseased (cancerous) versus healthy cells, making it an excellent model for this technical guide.

Introduction: The Quest for Selective Cytotoxicity

The fundamental challenge in cancer therapy is the development of agents that can effectively eradicate malignant cells while sparing healthy tissues. The majority of conventional chemotherapeutics target rapidly dividing cells, a characteristic of cancer, but one that is unfortunately shared by healthy cells in the bone marrow, hair follicles, and gastrointestinal tract, leading to significant off-target toxicity. Natural products have long been a fertile source of new therapeutic leads, often possessing intricate molecular structures that interact with biological targets with high specificity.

Parthenolide, a germacranolide sesquiterpene lactone isolated primarily from the plant Tanacetum parthenium (feverfew), has emerged as a promising candidate in this area. It exhibits potent pro-apoptotic and anti-inflammatory activity, with a noteworthy differential effect between cancer cells and their normal counterparts. This guide will provide an in-depth comparison of Parthenolide's effects, detail the underlying mechanisms, and present standardized protocols for evaluating such differential activity in a research setting.

Mechanism of Action: Parthenolide's Targeted Assault on Cancer Cells

Parthenolide's selectivity appears to stem from its ability to exploit the unique biochemical dependencies of cancer cells. Its primary mechanisms converge on the induction of overwhelming cellular stress, from which cancer cells, unlike healthy cells, cannot recover.

Inhibition of the NF-κB Signaling Pathway

A key mechanism of Parthenolide is its direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancers, the NF-κB pathway is constitutively active, driving the expression of genes that promote proliferation, angiogenesis, and cell survival, while inhibiting apoptosis. Parthenolide, through its α-methylene-γ-lactone ring, directly alkylates and inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This traps NF-κB in the cytoplasm, blocking its pro-survival signaling. Healthy cells, with their tightly regulated and transient NF-κB activation, are less susceptible to this sustained inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds SurvivalGenes Pro-Survival Genes (Bcl-2, Cyclin D1) DNA->SurvivalGenes Transcription

Caption: Parthenolide's inhibition of the canonical NF-κB pathway.

Induction of Oxidative Stress

Parthenolide has been shown to increase the intracellular levels of reactive oxygen species (ROS) in cancer cells. This is achieved in part by depleting intracellular glutathione (GSH) through the formation of GSH adducts. Cancer cells often operate at a higher baseline level of oxidative stress compared to normal cells due to their elevated metabolism. Parthenolide's ROS-inducing activity pushes them over a critical threshold, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis. Healthy cells, with their lower basal ROS and more robust antioxidant capacity, are better equipped to neutralize this additional stress.

Comparative Analysis: Quantifying the Differential Cytotoxicity

The most direct way to assess the differential effect of a compound is to compare its half-maximal inhibitory concentration (IC50) across a panel of cancerous and healthy cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value in healthy cells compared to cancer cells indicates a favorable therapeutic window.

Cell LineCell TypeOriginParthenolide IC50 (µM)Reference
Diseased
JurkatAcute T-cell LeukemiaHuman2.5 - 5.0
MDA-MB-231Breast AdenocarcinomaHuman5.0 - 7.5
PC-3Prostate CancerHuman~10.0
Healthy
PBMCPeripheral Blood MononuclearHuman> 20.0
MCF-10ANon-tumorigenic BreastHuman> 15.0
HFFHuman Foreskin FibroblastHuman> 25.0

Note: IC50 values are approximate and can vary based on experimental conditions (e.g., incubation time, assay type).

The data clearly illustrates that Parthenolide requires a significantly higher concentration to inhibit the growth of healthy cells compared to various cancer cell lines, confirming its differential effect.

Comparison with an Alternative Agent: Doxorubicin

To contextualize Parthenolide's performance, we can compare it to a standard-of-care chemotherapeutic agent, Doxorubicin. Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

FeatureParthenolideDoxorubicin
Primary Mechanism NF-κB inhibition, ROS inductionDNA intercalation, Topoisomerase II inhibition
Selectivity Preferentially targets cancer cell dependenciesTargets all rapidly dividing cells
Common Side Effects (Preclinical) Low toxicity to normal cellsCardiotoxicity, myelosuppression, mucositis
Resistance Mechanisms Upregulation of antioxidant pathwaysDrug efflux pumps (e.g., P-glycoprotein), DNA repair

While Doxorubicin is highly potent, its lack of selectivity is a major clinical limitation. Parthenolide's distinct mechanism, which exploits the intrinsic vulnerabilities of cancer cells, offers a potentially wider therapeutic window and a more favorable safety profile.

Experimental Protocols for Assessing Differential Effects

Validating the differential effects of a compound like Parthenolide requires robust and reproducible experimental protocols. Here we describe two fundamental assays: one for assessing cytotoxicity (MTT) and one for elucidating the mechanism (Western Blot for NF-κB pathway).

Workflow for Cytotoxicity and Mechanistic Analysis

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_analysis Analysis Seed Seed Cancer & Healthy Cells in 96-well & 6-well plates Incubate1 Incubate for 24h (Allow attachment) Seed->Incubate1 Treat Treat with serial dilutions of Parthenolide (0-50 µM) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 MTT MTT Assay (96-well plate) Incubate2->MTT WB Western Blot (6-well plate) Incubate2->WB IC50 Calculate IC50 Values MTT->IC50 pIkBa Probe for p-IκBα & Total IκBα WB->pIkBa

Caption: Overall workflow for evaluating cytotoxicity and mechanism of action.

Protocol: Cell Viability (MTT) Assay

This protocol is designed to quantify the cytotoxic effects of Parthenolide and determine its IC50 value.

  • Cell Seeding: Seed both cancer cells (e.g., Jurkat) and healthy cells (e.g., PBMCs) in separate 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Rationale: A 96-well format is ideal for screening multiple concentrations in triplicate, ensuring statistical validity. The seeding density is optimized for logarithmic growth over the course of the experiment.

  • Cell Adherence: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to adhere (for adherent lines) and resume normal metabolic activity.

  • Compound Treatment: Prepare serial dilutions of Parthenolide in culture medium (e.g., 50 µM, 25, 12.5, 6.25, 3.13, 0 µM). Remove the old medium from the cells and add 100 µL of the corresponding Parthenolide dilution to each well.

  • Incubation: Incubate the plates for 48 hours.

    • Rationale: A 48-hour incubation is a standard duration to observe significant effects on cell proliferation and viability.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO or a solubilization buffer to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (0 µM Parthenolide) to calculate the percentage of cell viability. Plot the viability against the log of Parthenolide concentration and use a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.

Protocol: Western Blot for Phospho-IκBα

This protocol assesses whether Parthenolide inhibits NF-κB activation by measuring the phosphorylation of IκBα.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with a relevant concentration of Parthenolide (e.g., near the IC50) for a shorter duration (e.g., 1-4 hours) prior to stimulation.

  • Stimulation: Stimulate the cells with an NF-κB activator like TNF-α (10 ng/mL) for 15-30 minutes to induce IκBα phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the target protein (p-IκBα).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for phospho-IκBα (e.g., at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To confirm equal protein loading and assess the total protein level, the membrane can be stripped and re-probed with an antibody for total IκBα and a housekeeping protein like β-actin. A decrease in the p-IκBα/total IκBα ratio in Parthenolide-treated cells indicates successful inhibition of the NF-κB pathway.

Conclusion and Future Outlook

Parthenolide serves as a compelling example of a natural product with significant differential effects on diseased versus healthy cells. Its ability to selectively target the aberrant signaling and heightened oxidative stress characteristic of cancer cells provides a strong rationale for its continued investigation. The experimental framework provided here offers a robust methodology for researchers to identify and validate novel compounds with similar selective properties. Future work should focus on medicinal chemistry efforts to improve the bioavailability and potency of Parthenolide and its analogs, with the ultimate goal of translating these promising preclinical findings into effective and less toxic cancer therapies.

References

  • Title: The anti-inflammatory and pro-apoptotic effects of parthenolide in cancer cells are mediated by inhibition of NF-κB and STAT3. Source: Journal of Inflammation URL: [Link]

  • Title: Parthenolide, a sesquiterpene lactone from the medical herb feverfew, shows anticancer activity against human melanoma cells in vitro and in vivo. Source: Phytomedicine URL: [Link]

  • Title: The sesquiterpene lactone parthenolide inhibits IκB kinase complex and suppresses nuclear factor-κB activation. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Parthenolide induces apoptosis and autophagy in human prostate cancer cells through ROS-mediated mechanisms. Source: Scientific Reports URL: [Link]

  • Title: Parthenolide-induced apoptosis in leukemia cells is mediated by a rapid and dramatic increase in the intracellular concentration of reactive oxygen species. Source: Journal of Leukocyte Biology URL: [Link]

  • Title: Parthenolide sensitizes breast cancer cells to doxorubicin in vitro and in vivo. Source: BMC Cancer URL: [Link]

  • Title: Parthenolide inhibits STAT3 signaling and induces apoptosis in human prostate cancer cells. Source: Cancer Letters URL: [Link]

Safety Operating Guide

Operational Safety Guide: Personal Protective Equipment for Handling Secodihydro-hydramicromelin B

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Secodihydro-hydramicromelin B (CAS No. 1212148-58-7). Given that this compound is a biologically active agent with limited publicly available toxicological data, all handling procedures must be governed by the precautionary principle. This involves treating the compound as a potent pharmacological substance and adopting the rigorous containment strategies used for cytotoxic agents to ensure personnel safety and prevent environmental contamination.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. The primary goal is to minimize exposure through a multi-layered safety approach known as the Hierarchy of Controls.

  • Engineering Controls: These are the most critical. All manipulations of this compound, especially in its powdered form, must be performed within a certified containment device.[1][2] This includes a Class II Biosafety Cabinet (BSC), a containment isolator (glove box), or a high-efficiency ducted fume hood. The work surface inside should be lined with a disposable, plastic-backed absorbent pad which must be disposed of as hazardous waste after the procedure.[3]

  • Administrative Controls: These include establishing dedicated work areas, comprehensive training for all personnel, and developing strict Standard Operating Procedures (SOPs) for handling, storage, and disposal.[1][4][5][6] A log of all personnel handling the compound should be maintained.[1]

  • Personal Protective Equipment (PPE): This is the final barrier between the researcher and the hazardous material. The following sections detail the mandatory PPE ensemble.

Core PPE Ensemble for this compound

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. Handling the solid, powdered form of the compound presents the highest risk of aerosolization and requires the most stringent protection.

Respiratory Protection: Preventing Inhalation

The primary exposure route for powdered active pharmaceutical ingredients (APIs) is inhalation.

  • Rationale: Fine powders can easily become airborne during weighing, transfer, or reconstitution, creating a respiratory hazard.[2][7]

  • Minimum Requirement: When handling the solid compound, a fit-tested N95 (or FFP2) respirator is mandatory.[7][8]

  • Recommended for High-Risk Tasks: For procedures with a higher risk of aerosol generation (e.g., bulk transfers, cleaning spills), a Powered Air-Purifying Respirator (PAPR) is strongly recommended as it offers a higher assigned protection factor.[9][10]

Hand Protection: The Imperative of Double Gloving

Skin contact is a direct route of exposure.

  • Rationale: A single glove can fail or be unknowingly perforated. Double gloving provides a critical layer of redundancy. The outer glove bears the primary contamination, while the inner glove protects the skin during the removal of the outer glove and gown.

  • Specifications: Both pairs of gloves must be powder-free and rated for chemotherapy or cytotoxic drug handling (ASTM D6978 standard).[2] The outer glove cuff should extend over the cuff of the gown sleeve.

Body Protection: An Impermeable Barrier

A standard lab coat is insufficient.

  • Rationale: Contamination of personal clothing must be prevented. A specialized gown provides a full-body barrier against spills and aerosol deposition.

  • Specifications: Use a disposable, solid-front gown made of a low-permeability fabric, designed for handling cytotoxic drugs.[3] It must have long sleeves with tight-fitting elastic or knit cuffs and a back closure to eliminate frontal gaps.[3]

Eye and Face Protection: Shielding from Splashes and Aerosols

Protecting mucous membranes is critical.

  • Rationale: Accidental splashes during reconstitution or transfer can cause severe eye damage and systemic absorption.

  • Specifications: When working outside of a containment device with potential for splashes, wear chemical splash goggles in combination with a full-face shield.[7] Inside a BSC or fume hood, chemical splash goggles are the minimum requirement.

Task-Specific PPE Requirements Summary
TaskMinimum Required PPE EnsembleJustification
Receiving and Unpacking Single pair of chemotherapy-rated gloves, lab coat.The compound is in a sealed primary container. The risk is limited to potential external contamination of the package.[3]
Weighing and Handling Powder Fit-tested N95 respirator (PAPR recommended), double chemotherapy-rated gloves, disposable low-permeability back-closing gown, chemical splash goggles.High risk of aerosol generation and inhalation. This task requires the highest level of protection.[7]
Reconstituting and Preparing Solutions Double chemotherapy-rated gloves, disposable low-permeability gown, chemical splash goggles.Performed within an engineering control (e.g., BSC). The primary risk is from splashes or spills.
Administering Dilute Solutions Single pair of gloves, lab coat, safety glasses.Performed within a BSC. The concentration is lower, reducing the overall risk, but containment and barrier protection remain essential.

Procedural Discipline: Donning and Doffing PPE

The order of donning and, more importantly, doffing PPE is critical to prevent cross-contamination. Doffing should always occur in a designated area, moving from the most contaminated items to the least.

Step-by-Step Doffing Protocol
  • Decontaminate Outer Gloves: Before removing any PPE, wipe down the outer gloves with an appropriate deactivating agent or 70% ethanol.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated cytotoxic waste container.[8]

  • Remove Gown and Inner Gloves: Untie the gown. Grasp the gown at the shoulders from behind and pull it forward, turning it inside out as it is removed. As the gown is pulled down the arms, the inner gloves should be peeled off simultaneously, so they are contained within the inside-out gown. This entire bundle should be immediately placed in the cytotoxic waste container.[3]

  • Exit the Immediate Work Area: Step out of the primary handling area into the designated doffing area.

  • Remove Face and Eye Protection: Handle by the strap or earpieces and place in the designated waste or for decontamination.

  • Remove Respirator: Remove the respirator without touching the front. Handle only by the straps. Dispose of it in the cytotoxic waste.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

PPE_Doffing_Procedure start Procedure Start (In designated doffing area) step1 Step 1: Remove Outer Gloves start->step1 step2 Step 2: Remove Gown (Turning inside-out) step1->step2 waste All Items to Cytotoxic Waste Container step1->waste step3 Step 3: Remove Face/Eye Protection step2->step3 step2->waste step4 Step 4: Remove Respirator (Handle by straps only) step3->step4 step3->waste step5 Step 5: Remove Inner Gloves step4->step5 step4->waste step6 Step 6: Wash Hands Thoroughly step5->step6 step5->waste

Figure 1: Sequential PPE Doffing Procedure to Minimize Contamination.

Decontamination and Waste Disposal

All materials that come into contact with this compound are considered hazardous waste.

  • Segregation: All contaminated items, including gowns, gloves, absorbent pads, vials, and pipette tips, must be segregated from regular lab trash.[4]

  • Containment: Use designated, rigid, leak-proof waste containers that are clearly labeled with the cytotoxic hazard symbol.[4][11] These containers are often color-coded purple or are yellow with purple lids.[11][12]

  • Disposal: The only acceptable method for disposing of cytotoxic waste is through high-temperature incineration by a licensed hazardous waste management company.[12][13] This ensures the complete destruction of the active compound.

By adhering to this comprehensive PPE and handling guide, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their research environment.

References

  • Cancer Care Ontario. (n.d.). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]

  • Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?. Available at: [Link]

  • Sharpsmart. (2022, October 20). How Should Cytotoxic Waste be Disposed of?. Available at: [Link]

  • Novus Environmental. (2024, February 13). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Available at: [Link]

  • Ace Waste. (n.d.). Cytotoxic Waste Disposal Brisbane and Melbourne - Chemotherapy Drug Waste. Available at: [Link]

  • BioCrick. (2024, July 4). This compound-MSDS. Available at: [Link]

  • Al-Rawi, S., et al. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. Available at: [Link]

  • The Pharmaceutical Journal. (2017, February 28). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. Available at: [Link]

  • American Industrial Hygiene Association (AIHA). (n.d.). Potent Pharmaceutical Compound Containment Case Study. Available at: [Link]

  • Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids. Available at: [Link]

  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Available at: [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Available at: [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • Cancer Care Ontario. (n.d.). Safe handling of hazardous drugs. PubMed Central. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Secodihydro-hydramicromelin B
Reactant of Route 2
Secodihydro-hydramicromelin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.